5-methoxy-1H-indazole-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSWNKMMIYVNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435240 | |
| Record name | 5-methoxy-1H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169789-37-1 | |
| Record name | 5-Methoxy-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169789-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methoxy-1H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the properties of 5-methoxy-1H-indazole-3-carbaldehyde
An In-depth Technical Guide to 5-Methoxy-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic aromatic compound that has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. Its rigid bicyclic indazole core, functionalized with both an electron-donating methoxy group and a reactive aldehyde moiety, makes it an exceptionally versatile synthetic intermediate.[1][2] The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with key biological targets like protein kinases.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a field-proven synthetic protocol, its reactivity, and its critical role in the development of novel therapeutics.
Physicochemical and Structural Properties
This compound is typically a brownish-orange or yellowish crystalline solid at room temperature.[1][2][3] The presence of the methoxy group enhances its solubility and stability compared to the unsubstituted parent indazole, facilitating easier handling in a laboratory environment.[1][2]
Chemical Structure
The molecule consists of a benzene ring fused to a pyrazole ring, forming the indazole core. A methoxy group (-OCH₃) is attached at position 5, and a carbaldehyde group (-CHO) is at position 3.
Caption: Synthetic workflow from indole to indazole-3-carbaldehyde.
Experimental Protocol
This protocol is adapted from a validated procedure for the conversion of electron-rich indoles. [3][5]The self-validating nature of this protocol lies in the explicit purification step, which ensures the isolation of the target compound with high purity, confirmed by the expected physical state and yield.
Materials:
-
5-methoxy-1H-indole (441 mg, 3 mmol)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N aq.)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether / Ethyl Acetate (8:2 mixture)
Procedure:
-
Preparation of Nitrosating Agent: In a flask cooled to 0 °C, slowly add 2N HCl to an aqueous solution of NaNO₂ under an inert atmosphere (e.g., argon). After 10 minutes, add DMF. This in-situ generation of nitrous acid is critical for initiating the reaction.
-
Reaction Initiation: Prepare a solution of 5-methoxy-indole (441 mg, 3 mmol) in DMF. Add this solution dropwise to the cold nitrosating agent mixture.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. The color of the mixture will typically change, indicating the progress of the reaction.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product into ethyl acetate (EtOAc). Repeat the extraction three times to maximize recovery.
-
Washing: Wash the combined organic layers sequentially with water (3x) and then with brine. This removes residual acid, DMF, and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a petroleum ether/EtOAc (8:2) solvent system.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a yellowish solid (expected yield: ~480 mg, 91%). [3]
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its role as a versatile synthetic building block. [1][6]The aldehyde group is a reactive handle for a multitude of chemical transformations, while the indazole core provides the necessary scaffold for biological activity.
-
Kinase Inhibitors: The indazole nucleus is a key structural motif in numerous small-molecule kinase inhibitors used in oncology. [3][4]Marketed drugs such as Pazopanib and Axitinib feature this core. The aldehyde at the 3-position is a perfect precursor for constructing the complex side chains required for potent and selective binding to the ATP-binding pocket of kinases. [3]* Anti-Inflammatory and Anti-Cancer Agents: Researchers have extensively used this compound to synthesize novel drug candidates for anti-inflammatory and anti-cancer applications. [1][2]The N-H at the 1-position and the aldehyde at the 3-position allow for diverse functionalization, enabling the exploration of a wide chemical space to optimize pharmacological properties.
-
Neurological Disorders: It serves as an intermediate in the development of drugs targeting neurological disorders. [1][6]* Analytical and Material Science: Beyond pharmaceuticals, this compound has shown promise in the development of fluorescent probes and sensors for analytical chemistry. [1][2]It is also being explored for its potential in creating novel materials with unique electronic properties for advanced sensors and devices. [1][6]
Safety and Handling
As a laboratory chemical, this compound requires careful handling. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.
GHS Hazard Statements: [7]* H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The compound is stable under recommended storage conditions (0–8 °C, dry environment). [1][2]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its unique combination of a biologically relevant indazole scaffold and a synthetically versatile aldehyde group provides chemists with a powerful platform for discovery. From synthesizing next-generation kinase inhibitors to developing novel materials and analytical probes, the properties and reactivity of this molecule ensure its continued importance in the fields of drug discovery, medicinal chemistry, and beyond.
References
- This compound | C9H8N2O2 | CID 10080895 - PubChem. (URL: [Link])
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. (URL: [Link])
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - ResearchG
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde
Introduction: The Strategic Importance of 5-Methoxy-1H-indazole-3-carbaldehyde in Modern Drug Discovery
This compound is a pivotal molecular scaffold in the landscape of medicinal chemistry and pharmaceutical development. Its unique heterocyclic structure, featuring an indazole core with a methoxy substituent and a reactive carbaldehyde group, renders it an exceptionally versatile building block for the synthesis of a diverse array of biologically active molecules.[1][2] This intermediate is instrumental in the development of novel therapeutics, particularly in the realms of oncology, neurology, and inflammatory diseases.[1][3] The strategic placement of the aldehyde function at the C3 position provides a chemical handle for a multitude of synthetic transformations, enabling the construction of complex molecular architectures and the exploration of vast chemical spaces in the quest for new drug candidates.[4][5]
This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform the selection of the most appropriate method based on specific research and development needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through two primary strategies: the direct formylation of a pre-synthesized 5-methoxy-1H-indazole core or the construction of the indazole ring with the aldehyde functionality already incorporated or introduced in a one-pot fashion. Each approach carries its own set of advantages and challenges, which we will explore in detail.
Pathway 1: Nitrosation of 5-Methoxyindole - A Direct and Efficient Approach
One of the most direct and high-yielding methods for the synthesis of this compound is the nitrosation of 5-methoxyindole.[4][5] This reaction proceeds through a fascinating cascade of events, beginning with the electrophilic attack of a nitrosonium ion equivalent at the electron-rich C3 position of the indole ring.
Mechanistic Insights
The reaction is typically carried out in a slightly acidic medium using sodium nitrite as the nitrosating agent. The acid protonates sodium nitrite to form nitrous acid, which in turn generates the electrophilic nitrosonium ion (NO+). The reaction proceeds via the following key steps:
-
Electrophilic Attack: The C3 position of the 5-methoxyindole attacks the nitrosonium ion to form a resonance-stabilized cation.
-
Tautomerization: The intermediate tautomerizes to form a 3-nitrosoindole derivative.
-
Ring Opening and Rearrangement: Under the reaction conditions, the pyrrole ring of the indole undergoes cleavage, followed by a rearrangement.
-
Cyclization and Tautomerization: The rearranged intermediate then cyclizes to form the indazole ring, and a final tautomerization yields the desired this compound.[5]
This method is particularly advantageous due to its operational simplicity and the commercial availability of the starting material, 5-methoxyindole.
Experimental Protocol: Nitrosation of 5-Methoxyindole
The following protocol is adapted from a reported optimized procedure.[4][5]
Materials:
-
5-Methoxyindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate for elution
Procedure:
-
To a solution of sodium nitrite (8 equivalents) in deionized water and DMF at 0°C, slowly add 2N aqueous HCl (2.7 equivalents). Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
Prepare a solution of 5-methoxyindole (1 equivalent) in DMF.
-
Slowly add the 5-methoxyindole solution to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 times).
-
Combine the organic layers, wash with water (3 times), then with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.
Yield: This optimized procedure has been reported to provide a high yield of 91%.[4][5]
Data Summary: Nitrosation of 5-Methoxyindole
| Parameter | Value | Reference |
| Starting Material | 5-Methoxyindole | [4] |
| Key Reagents | NaNO₂, HCl, DMF | [4] |
| Reaction Time | ~5 hours | [4] |
| Temperature | 0°C to Room Temperature | [4] |
| Reported Yield | 91% | [4][5] |
Workflow Diagram: Nitrosation Pathway
Caption: Workflow for the synthesis of this compound via nitrosation of 5-methoxyindole.
Pathway 2: Vilsmeier-Haack Formylation of 5-Methoxy-1H-indazole
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] This pathway involves the synthesis of the 5-methoxy-1H-indazole core first, followed by the introduction of the aldehyde group at the C3 position.
Synthesis of the 5-Methoxy-1H-indazole Precursor
The synthesis of 5-methoxy-1H-indazole typically starts from a substituted aniline, such as 2-methyl-4-methoxyaniline.[8][9] The key steps involve diazotization followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole
Materials:
-
2-Methyl-4-methoxyaniline
-
Sodium Nitrite (NaNO₂)
-
Acetic Acid
-
Chloroform
-
Saturated Aqueous Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Methanol
Procedure:
-
Dissolve 2-methyl-4-methoxyaniline in acetic acid and cool the solution in an ice-water bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 25°C.
-
After the addition, continue stirring the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with chloroform.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol mixture as the eluent to obtain 5-methoxy-1H-indazole.[9]
Mechanistic Insights of Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed from the reaction of a substituted amide like dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[10][11]
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[11]
-
Electrophilic Aromatic Substitution: The electron-rich 5-methoxy-1H-indazole attacks the Vilsmeier reagent at the C3 position, leading to the formation of an iminium ion intermediate.
-
Hydrolysis: The iminium ion is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.[7]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
5-Methoxy-1H-indazole
-
Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Appropriate solvent (e.g., Dichloromethane)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Cool a solution of DMF in the chosen solvent to 0°C.
-
Slowly add POCl₃ to the DMF solution while maintaining the temperature at 0°C to form the Vilsmeier reagent.
-
Add a solution of 5-methoxy-1H-indazole in the same solvent to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Vilsmeier-Haack Formylation
| Parameter | Value | Reference |
| Starting Material | 5-Methoxy-1H-indazole | [8][9] |
| Key Reagents | DMF, POCl₃ | [6][7] |
| Reaction Time | Varies (several hours) | [7] |
| Temperature | 0°C to Room Temperature | [7] |
| Expected Yield | Generally good for electron-rich substrates | [6] |
Reaction Pathway Diagram: Vilsmeier-Haack Formylation
Caption: Two-stage synthesis of this compound via the Vilsmeier-Haack reaction.
Comparative Analysis of Synthetic Pathways
| Feature | Nitrosation of 5-Methoxyindole | Vilsmeier-Haack Formylation |
| Number of Steps | One-pot from 5-methoxyindole | Multi-step (synthesis of indazole precursor first) |
| Starting Materials | Commercially available 5-methoxyindole | Requires synthesis of 5-methoxy-1H-indazole |
| Yield | High (reported at 91%) | Generally good, but can be variable |
| Scalability | Potentially scalable with careful control of addition rates and temperature | Well-established and scalable industrial reaction |
| Safety Considerations | Use of sodium nitrite and acid requires careful handling. | POCl₃ is highly corrosive and moisture-sensitive. |
| Substrate Scope | Specific to indoles and other electron-rich heterocycles. | Broad applicability to a wide range of electron-rich aromatics. |
Conclusion: Selecting the Optimal Synthetic Route
The choice between the nitrosation of 5-methoxyindole and the Vilsmeier-Haack formylation of 5-methoxy-1H-indazole for the synthesis of this compound will depend on several factors, including the availability of starting materials, desired scale of production, and the specific expertise and equipment available in the laboratory.
The nitrosation route offers a more direct and efficient pathway with a high reported yield, making it an attractive option for laboratory-scale synthesis. The Vilsmeier-Haack reaction, while involving an additional step for the synthesis of the indazole precursor, is a robust and widely applicable method that may be more suitable for larger-scale production and for the synthesis of a broader range of substituted indazole-3-carbaldehydes.
Ultimately, both pathways provide viable and effective means to access this crucial building block in drug discovery. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving successful and reproducible results.
References
- Vertex AI Search. (n.d.). Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation.
- ChemicalBook. (2025). 5-METHOXY-1H-INDAZOLE | 94444-96-9.
- Chem-Impex. (n.d.). 5-méthoxy-1H-indazole-3-carbaldéhyde.
- Lam, B. V., Berhault, Y., Stiebing, S., Fossey, C., Cailly, T., Collot, V., & Fabis, F. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128.
- Chem-Impex. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound | 169789-37-1.
- RSC Publishing. (2018).
- ChemicalBook. (n.d.). 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis.
- RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Vertex AI Search. (n.d.). 5-Methoxy-1H-indazole: Your Key Intermediate for Advanced Organic Synthesis.
- ChemicalBook. (n.d.). 5-Methoxy-3-indazolecarboxylic acid synthesis.
- ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.
- RSC Publishing. (2018).
- Benchchem. (n.d.). 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4.
- Chem-Impex. (n.d.). 1H-Indazole-3-carbaldehyde.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Arkivoc. (n.d.). The extended Vilsmeier reaction of dimethoxy-activated indoles.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (2025). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. nbinno.com [nbinno.com]
- 9. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
CAS number for 5-methoxy-1H-indazole-3-carbaldehyde
An In-Depth Technical Guide to 5-Methoxy-1H-indazole-3-carbaldehyde (CAS: 169789-37-1)
Executive Summary
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its indazole core, functionalized with a reactive aldehyde group and an electron-donating methoxy group, makes it a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic strategies, present validated analytical data, and outline its pivotal role as a building block for complex, biologically active molecules, particularly kinase inhibitors.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's properties are foundational for its effective use in research and development. This compound is distinguished by the CAS Number 169789-37-1.[1][2][3] Its key identifiers and properties are summarized below.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 169789-37-1 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 176.17 g/mol | [1][2][3] |
| Synonyms | 5-Methoxy-1H-indazole-3-carboxaldehyde, 3-Formyl-5-methoxy-1H-indazole | [3] |
| PubChem CID | 10080895 | [1][4] |
| MDL Number | MFCD06738288 | [1][3] |
Table 2: Physicochemical and Handling Data
| Property | Value | Source(s) |
| Appearance | Brownish-orange solid | [1][2] |
| Purity | ≥95% (HPLC) or ≥98% | [1][2][3] |
| Storage Conditions | Store at 0-8 °C in a dry, sealed container, preferably under an inert gas. | [1][2][5] |
Significance and Applications in Research and Development
The true value of this compound lies in its utility as a molecular scaffold and synthetic precursor. The indazole ring is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations.[6][7]
-
Medicinal Chemistry : It is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for anti-cancer therapies.[1][7] The indazole scaffold is a key pharmacophore that can effectively target the ATP-binding pocket of various kinases.
-
Drug Discovery : Beyond oncology, this compound serves as a starting point for agents targeting neurological disorders and inflammatory conditions.[1]
-
Biochemical Research : It is employed in studies to probe the structure-activity relationships (SAR) of indazole derivatives and their effects on cellular processes.[1]
-
Materials Science : The unique electronic properties of the indazole system make this compound a candidate for the development of novel organic materials for sensors and electronic devices.[1][2]
Caption: Versatile applications of this compound.
Synthesis and Reaction Mechanisms
Optimized Synthesis via Nitrosation of 5-Methoxyindole
The synthesis of 1H-indazole-3-carboxaldehydes from indole precursors is a powerful transformation. Historically, this reaction gave poor yields with electron-rich indoles. However, an optimized procedure using a slow addition of acid in a slightly acidic environment provides a robust and efficient route to compounds like this compound.[6][7]
Causality of the Method: The methoxy group at the 5-position makes the indole ring electron-rich, which can lead to side reactions under harsh acidic conditions. The reported method utilizes very mild conditions, involving the nitrosation of the indole. This proceeds through an oxime intermediate, which triggers a ring-opening of the pyrrole moiety, followed by a ring-closing cyclization to form the thermodynamically stable indazole ring system.[6] This controlled approach is critical for achieving high yields with sensitive substrates.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol (Adapted from RSC Advances, 2018) [6][7]
-
Preparation : Dissolve 5-methoxyindole (e.g., 441 mg, 3 mmol) in a suitable solvent mixture like dioxane and water.
-
Reaction Initiation : To this solution, add sodium nitrite (NaNO₂).
-
Controlled Acidification : Slowly add a dilute acid (e.g., acetic acid) to the mixture at room temperature. The slow addition is crucial to maintain mild conditions and prevent degradation.
-
Reaction Monitoring : Stir the reaction for approximately 3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, extract the mixture with ethyl acetate (EtOAc) three times.
-
Washing : Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude solid by column chromatography on silica gel to yield the pure this compound.
Downstream Synthetic Utility
The aldehyde functional group is a gateway to immense molecular diversity. It readily participates in a variety of classic organic reactions, allowing for the elaboration of the 3-position of the indazole core.
-
C-C Bond Formation : Undergoes Knoevenagel and Wittig condensations to form alkenes.[6][8]
-
Reduction : Can be easily reduced to a primary alcohol (5-methoxy-1H-indazol-3-yl)methanol) using reducing agents like sodium borohydride.
-
Reductive Amination : Reacts with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively.
-
Heterocycle Formation : Acts as an electrophile in cyclization reactions to form fused or appended heterocycles like oxazoles, thiazoles, or benzimidazoles.[6][8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 169789-37-1 | this compound - Synblock [synblock.com]
- 4. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Activity of 5-Methoxy-1H-indazole-3-carbaldehyde Derivatives
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Among these, derivatives originating from 5-methoxy-1H-indazole-3-carbaldehyde represent a particularly promising class of molecules. This key intermediate, characterized by a reactive aldehyde group at the 3-position and an electron-donating methoxy group at the 5-position, serves as a versatile building block for creating structurally diverse libraries of compounds.[4][5][6] This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, with a focus on their applications in oncology and microbiology. Detailed experimental protocols and mechanistic insights are provided for researchers and drug development professionals.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][7] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical relevance.[1][8] The indazole structure can act as a bioisostere for indoles, offering unique hydrogen bonding capabilities that are crucial for interacting with biological targets like protein kinases.[6] The this compound intermediate is particularly valuable because the methoxy group can influence solubility and metabolic stability, while the aldehyde function provides a convenient handle for synthetic elaboration.[5]
Synthetic Strategies for Derivatization
The primary route to synthesizing this compound involves the nitrosation of 5-methoxy-indole under mild acidic conditions.[6] This method efficiently converts the indole precursor into the desired indazole-3-carboxaldehyde with high yields.[6]
Once the core aldehyde is obtained, it serves as a launching point for a multitude of chemical transformations to generate diverse derivatives. Standard synthetic methodologies include:
-
Reductive Amination: To introduce various amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the scaffold.
-
Knoevenagel Condensation: For reaction with active methylene compounds.
-
Cyclocondensation Reactions: To build additional heterocyclic rings (e.g., oxazoles, thiazoles, benzimidazoles) onto the indazole core.[6]
These reactions allow for systematic modification of the 3-position, which is critical for exploring the structure-activity relationships of the resulting compounds.
Workflow for Derivative Synthesis
The following diagram illustrates a generalized synthetic workflow starting from the this compound core.
Caption: Generalized synthetic pathways from the core aldehyde.
Anticancer Activity: A Primary Therapeutic Target
A significant body of research has focused on the development of indazole derivatives as anticancer agents.[7][8][9][10] These compounds often exert their effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8] Dysregulation of kinases is a hallmark of many cancers.[8]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Indazole derivatives have been identified as potent inhibitors of various kinases, including Tyrosine Kinases (e.g., VEGFR, FGFR) and Serine/Threonine Kinases (e.g., Aurora kinases).[8] The indazole scaffold can form key hydrogen bonds within the ATP-binding pocket of these enzymes, leading to their inhibition.
Beyond direct kinase inhibition, certain 5-methoxy-indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study demonstrated that a potent derivative, compound 2f , promoted apoptosis in breast cancer cells by:
-
Increasing levels of reactive oxygen species (ROS).[9]
-
Decreasing the mitochondrial membrane potential.[9]
-
Upregulating pro-apoptotic proteins like Bax and cleaved caspase-3.[9][10]
This cascade of events ultimately leads to the controlled elimination of cancer cells.
Signaling Pathway for Apoptosis Induction
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Unlocking the Therapeutic Potential of 5-Methoxy-1H-indazole-3-carbaldehyde: A Strategic Guide to Target Identification and Validation
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved therapeutics.[1][2][3] 5-methoxy-1H-indazole-3-carbaldehyde, while primarily known as a synthetic intermediate, represents a frontier of untapped therapeutic potential.[4] The absence of established biological targets for this specific molecule necessitates a structured, hypothesis-driven approach to its investigation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will delve into the rationale for prioritizing specific target classes based on the established pharmacology of the indazole core, and present a phased, multi-faceted experimental workflow, from initial in silico screening to definitive, unbiased proteomic validation.
The Indazole Scaffold: A Proven Pharmacophore
The indazole ring system, a fusion of benzene and pyrazole rings, is a structural motif present in a wide array of pharmacologically active agents.[1][5] Its rigid structure and capacity for critical hydrogen bonding interactions make it an ideal anchor for binding to enzyme active sites and receptors.[3] This has led to the successful development of indazole-containing drugs across multiple therapeutic areas, including oncology, inflammation, and neurology.[6][7][8]
Prominent examples of FDA-approved drugs underscore the versatility of the indazole core:
-
Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), functioning as an anti-angiogenesis agent in the treatment of advanced renal cell carcinoma.[9][10][11]
-
Niraparib (Zejula®): A highly selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which leverages the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA mutations.[12][13][14][15]
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor affecting VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[16][17][18]
Given that the indazole nucleus can act as an effective ATP surrogate, protein kinases represent a primary and highly probable class of targets.[3][16] Additionally, the success of Niraparib highlights the potential for indazoles to interact with other critical enzyme families involved in DNA repair and cell signaling.[19][20][21]
Hypothesis-Driven Target Exploration
Based on the established precedent of the indazole scaffold, we can formulate a strong hypothesis that this compound is likely to exhibit inhibitory activity against one or more of the following protein families:
-
Protein Kinases: This is the most prominent target class for indazole derivatives.[7][16] The compound's structure suggests it could compete for the ATP-binding site of various kinases involved in oncogenic signaling pathways, such as receptor tyrosine kinases (e.g., VEGFR, FGFR), serine/threonine kinases (e.g., Aurora kinases, GSK-3), and non-receptor tyrosine kinases (e.g., Bcr-Abl).[9][16][17]
-
Poly(ADP-ribose) Polymerases (PARP): The indazole core of Niraparib is crucial for its interaction with the PARP active site.[13][14] It is plausible that this compound could also engage with PARP-1 or PARP-2, suggesting a potential role in cancers with homologous recombination deficiencies.[12][22]
This hypothesis-driven approach allows for the initial use of focused, efficient screening methods before proceeding to broader, unbiased techniques.
A Phased Experimental Framework for Target Deconvolution
We propose a systematic, four-phase workflow to efficiently identify and validate the molecular targets of this compound. This framework is designed to build a robust evidence base, moving from broad, predictive methods to highly specific, physiologically relevant confirmation.
Phase 1: In Silico and High-Throughput Screening
The objective of this initial phase is to rapidly survey a wide range of potential targets to identify the most promising candidates for further investigation.
1.1. Computational Docking:
-
Protocol:
-
Prepare a 3D structure of this compound.
-
Assemble virtual libraries of the crystal structures of human protein kinases and PARP family enzymes.
-
Perform molecular docking simulations to predict the binding energy and interaction modes of the compound within the ATP-binding pocket of kinases and the NAD+ binding site of PARPs.
-
Rank potential targets based on predicted binding affinity and favorable interactions.
-
1.2. High-Throughput Kinome Screening:
-
Rationale: Broad screening against a large panel of kinases is essential to understand the compound's potency and selectivity profile early in the discovery process.[24][25] Competition binding assays are a robust method for this purpose.
-
Protocol (Example using a KINOMEscan® approach):
-
Submit this compound to a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology).[26][27]
-
Perform a competition binding assay screen (e.g., scanMAX panel) against a comprehensive panel of over 400 human kinases.[27]
-
The compound is tested at a fixed concentration (e.g., 1 or 10 µM) to measure its ability to displace a reference ligand from the active site of each kinase.
-
Results are reported as percent of control, with lower percentages indicating stronger binding interactions.
-
Phase 2: Biochemical and Biophysical Validation
This phase aims to confirm the direct interaction and quantify the inhibitory potency of the compound against the top hits identified in Phase 1.
2.1. Biochemical Potency Assays (IC50 Determination):
-
Rationale: Determining the half-maximal inhibitory concentration (IC50) is the gold standard for quantifying a compound's potency against a specific enzyme.[28]
-
Protocol (Generic Kinase Assay):
-
To a multi-well plate, add the purified recombinant kinase, a suitable substrate (peptide or protein), and ATP.
-
Add this compound across a range of concentrations (e.g., 10-point serial dilution).
-
Incubate the reaction for a predetermined time at the optimal temperature.
-
Stop the reaction and quantify substrate phosphorylation using an appropriate detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or specific antibodies).
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2.2. Biophysical Binding Confirmation:
-
Rationale: Biophysical methods confirm direct physical interaction between the compound and the target protein, independent of enzyme activity. This helps to rule out artifacts from the biochemical assay.
-
Protocol (Surface Plasmon Resonance - SPR):
-
Immobilize the purified target protein (e.g., kinase) onto a sensor chip.
-
Flow a series of concentrations of this compound over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
| Parameter | Methodology | Purpose |
| Binding Affinity (Predicted) | Molecular Docking | In silico prioritization of potential targets |
| Binding Interaction (% Ctrl) | Kinome Profiling | High-throughput experimental screen for initial hits |
| Potency (IC50) | Biochemical Enzyme Assay | Quantifies functional inhibition of the target |
| Binding Kinetics (KD) | Surface Plasmon Resonance | Confirms direct physical binding and measures affinity |
Phase 3: Cellular Target Engagement and Pathway Analysis
This critical phase assesses whether the compound engages its intended target within the complex environment of a living cell and produces the expected downstream biological effects.
3.1. Cellular Target Engagement:
-
Rationale: It is essential to confirm that the compound can penetrate the cell membrane and bind to its target in a physiological context.
-
Protocol (NanoBRET™ Target Engagement Assay):
-
Genetically fuse the target kinase to NanoLuc® luciferase and express this construct in a suitable human cell line (e.g., HEK293).[25]
-
Treat the cells with a cell-permeable fluorescent tracer that binds to the target kinase.
-
Add this compound at various concentrations.
-
If the compound binds to the target, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Measure the BRET signal to quantify target occupancy by the compound in living cells.
-
3.2. Downstream Pathway Modulation:
-
Rationale: An active kinase inhibitor should reduce the phosphorylation of its known downstream substrates. Western blotting is a standard method to visualize this effect.
-
Protocol (Western Blot):
-
Treat cultured cancer cells known to rely on the target kinase's signaling pathway with varying concentrations of the compound.
-
After a suitable incubation period, lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate.
-
Also, probe a parallel blot with an antibody for the total amount of the substrate protein to serve as a loading control.
-
A dose-dependent decrease in the phospho-protein signal indicates successful inhibition of the pathway in cells.
-
Phase 4: Unbiased Target Identification
While the hypothesis-driven approach is efficient, it may miss novel or unexpected targets ("off-targets"). Unbiased chemical proteomics methods can identify the full spectrum of protein interactions.[29][30][31]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Axitinib - Wikipedia [en.wikipedia.org]
- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Axitinib used for? [synapse.patsnap.com]
- 12. urology-textbook.com [urology-textbook.com]
- 13. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 20. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. cancerresearchuk.org [cancerresearchuk.org]
- 23. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. kinaselogistics.com [kinaselogistics.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 29. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 30. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. europeanreview.org [europeanreview.org]
literature review on 5-methoxy-1H-indazole-3-carbaldehyde research
An In-Depth Technical Guide to 5-Methoxy-1H-indazole-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Indazole Scaffold
Nitrogen-containing heterocycles are foundational scaffolds in modern medicinal chemistry, with a significant majority of FDA-approved small-molecule drugs featuring these core structures.[1] Among these, the indazole (or benzopyrazole) ring system has emerged as a "privileged scaffold," prized for its ability to act as a bioisostere for native structures like indoles.[2][3] Indazoles present a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions within the hydrophobic pockets of biological targets such as protein kinases.[2] This has led to the successful development of marketed drugs, including the kinase inhibitors axitinib (Inlyta®) and pazopanib (Votrient®).[2]
Within this valuable class of compounds, This compound stands out as a critical and versatile intermediate.[4][5] Its structure combines the biologically significant indazole core with a methoxy group at the 5-position—a common feature for modulating electronic properties and metabolic stability—and a highly reactive carbaldehyde group at the 3-position. This aldehyde function serves as a synthetic linchpin, allowing for extensive chemical elaboration to build a diverse library of complex, polyfunctionalized molecules. This guide provides a comprehensive overview of its synthesis, characterization, chemical reactivity, and pivotal role in contemporary research and drug development.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is essential for its effective use in a laboratory setting. The methoxy group contributes to its solubility and stability, facilitating easier handling.[4][6]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [4][7] |
| Molecular Weight | 176.17 g/mol | [4][7] |
| IUPAC Name | This compound | [5][7] |
| CAS Number | 169789-37-1 | [4][5] |
| Appearance | Brownish orange or yellowish solid | [2][4] |
| InChI Key | MUSWNKMMIYVNJY-UHFFFAOYSA-N | [5][7] |
Synthesis: A Robust Protocol via Indole Nitrosation
The efficient synthesis of 1H-indazole-3-carboxaldehydes is crucial for their application. A highly effective and general method involves the nitrosation of corresponding indole precursors in a mildly acidic environment.[2] This approach is particularly advantageous as it proceeds under gentle conditions, tolerates a range of functional groups, and minimizes the side reactions often encountered in other synthetic routes. The conversion of 5-methoxy-indole to this compound is a prime example of this strategy's success, achieving high yields.[2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 5-methoxy-1H-indazole-3-carbaldehyde for Pharmaceutical Research
Introduction: The Scientific Context and Inherent Risks
5-methoxy-1H-indazole-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its indazole core is a privileged scaffold found in numerous compounds investigated for anti-cancer, anti-inflammatory, and neurological applications.[1][2][3] The presence of a reactive carbaldehyde group at the 3-position and a methoxy group at the 5-position makes it a versatile intermediate for synthesizing more complex, biologically active molecules.[1][4]
However, this same chemical reactivity, coupled with the inherent biological activity of the indazole class, necessitates a rigorous and informed approach to its handling. This guide provides an in-depth analysis of the safety profile, handling protocols, and emergency procedures for this compound. It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding, not just procedural compliance.
Section 1: Physicochemical Properties and Identification
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and determine appropriate storage and handling measures.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Synonyms | 5-Methoxy-1H-indazole-3-carboxaldehyde | PubChem[5] |
| CAS Number | 169789-37-1 | Chem-Impex[6] |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[5] |
| Molecular Weight | 176.17 g/mol | PubChem[5] |
| Appearance | Brownish-orange solid | Chem-Impex[1] |
| Purity | ≥ 95% (HPLC) | Chem-Impex[6] |
Section 2: GHS Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.
GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5][7]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[5][7]
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[5][7]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) , H335: May cause respiratory irritation.[5]
Toxicological Insights: The observed hazards are consistent with the compound's structure. The aldehyde functional group can be irritating to mucous membranes and skin. As a fine, potentially airborne powder, it poses a respiratory risk. The "Harmful if swallowed" classification underscores the need to prevent ingestion through strict hygiene practices. While specific toxicological studies on this exact molecule are not widely published, the general class of indazole derivatives is known for potent biological activity, warranting a cautious approach to minimize any potential systemic effects from exposure.[2][8]
Section 3: Protocols for Safe Handling and Storage
A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following protocols are designed with this principle in mind.
Engineering Controls and Workspace Preparation
The primary line of defense is to control the chemical at its source.
-
Ventilation: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Workspace Demarcation: Designate a specific area for working with this compound to prevent cross-contamination. Ensure the area is free of clutter and incompatible materials.
-
Safety Equipment: Confirm that a calibrated eyewash station and safety shower are immediately accessible and unobstructed before beginning work.[9]
Storage and Stability Considerations
Correct storage is critical for both safety and maintaining the chemical's integrity.
-
Temperature: Store containers tightly closed in a cool, dry, and well-ventilated area at a temperature of 0-8 °C.[1][6]
-
Atmosphere: For long-term storage, keeping the compound under an inert gas like argon or nitrogen is advisable to prevent potential oxidative degradation.[7]
-
Light Sensitivity: Indazole ring systems can be susceptible to photodegradation.[10] Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which could catalyze degradation or vigorous reactions.
Step-by-Step Handling Workflow
The following workflow explains the causality behind each step, ensuring a comprehensive understanding of the safety measures.
Section 4: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used correctly. The choice of PPE should be based on a thorough risk assessment of the procedures being performed.
-
Hand Protection: Wear nitrile or neoprene gloves that have been inspected for tears or holes before use. Avoid latex gloves. If contact occurs, change gloves immediately after washing hands.[7][8]
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[7]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: Not typically required if work is performed within a fume hood. If engineering controls fail or for large-scale work, a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter may be necessary.
Section 5: Emergency and First Aid Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]
Spill Response Protocol
A calm and methodical response is essential for safely managing a chemical spill.
Section 6: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Segregation: Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Consult EHS: Do not dispose of this chemical down the drain or in regular trash.[12] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
References
- This compound | C9H8N2O2 | CID 10080895.
- 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1. Chemsrc. [Link]
- CID 157980671 | C20H18N2O4.
- MSDS of this compound. Molbase. [Link]
- INDOFINE Chemical Company, Inc. - Safety Data Sheet. INDOFINE Chemical Company, Inc. [Link]
- Safety Data Sheet - 6-Methoxy-1H-indazole-5-carboxylic acid. Angene Chemical. [Link]
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, MDPI. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, Royal Society of Chemistry. [Link]
- N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. indofinechemical.com [indofinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. capotchem.cn [capotchem.cn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-1H-indazole-3-carbaldehyde
Introduction: The Strategic Importance of 5-Methoxy-1H-indazole-3-carbaldehyde in Modern Drug Discovery
This compound is a heterocyclic building block of significant interest within the pharmaceutical and life sciences sectors. Its indazole core is a "privileged scaffold" in medicinal chemistry, appearing in a range of biologically active molecules, including kinase inhibitors developed for oncology.[1] The functional group arrangement—a nucleophilic indazole ring system, an electron-donating methoxy group, and a reactive aldehyde handle—makes it a versatile intermediate for the synthesis of complex drug candidates.[2] It serves as a key starting material in the development of therapeutics targeting neurological disorders, inflammation, and cancer.[3]
The efficacy of any compound in a drug development pipeline, from initial screening to formulation, is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. A thorough understanding of how this compound behaves in various solvent systems and under different environmental stressors is paramount for designing robust synthetic routes, ensuring data reproducibility in biological assays, and developing stable formulations.
This guide provides an in-depth analysis of the solubility and stability profiles of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering not only theoretical insights but also actionable, field-proven experimental protocols to empower confident and effective handling of this valuable compound.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic physicochemical characteristics, which are summarized below. These parameters are the primary determinants of its broader solubility and stability behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | Brownish-orange solid | [3] |
| Purity (Typical) | ≥ 95% (HPLC) | [3] |
| CAS Number | 169789-37-1 | [4] |
| Recommended Storage | Store at 0-8 °C, protected from light | [3] |
Solubility Profile: From Theoretical Prediction to Experimental Validation
The solubility of an active pharmaceutical ingredient (API) or intermediate dictates its utility in both synthetic reactions and biological assays. The structure of this compound suggests moderate polarity. The indazole ring provides hydrogen bond donor and acceptor sites, while the methoxy and aldehyde groups add polarity. However, the fused bicyclic aromatic system contributes significant hydrophobicity.
While vendor information qualitatively notes that the methoxy group enhances solubility for easier handling[3], precise quantitative data in common laboratory solvents is not extensively published. Therefore, experimental determination is crucial.
Causality Behind Solvent Selection
-
Aprotic Polar Solvents (DMSO, DMF, Acetonitrile): These are often the first choice for creating high-concentration stock solutions. Their polarity is sufficient to disrupt the crystal lattice of the solid, and their aprotic nature prevents reactive degradation (e.g., hemiacetal formation) with the aldehyde group. DMSO is particularly effective due to its high solubilizing power for a wide range of organic molecules.
-
Alcohols (Ethanol, Methanol): These protic solvents can also be effective due to their ability to hydrogen bond with the indazole nitrogen and carbonyl oxygen. They are often used in subsequent dilutions for biological assays, though the potential for acetal formation under acidic conditions should be considered over long-term storage.
-
Aqueous Buffers: Solubility in aqueous media is expected to be low and highly pH-dependent. The indazole ring has a pKa, and protonation or deprotonation can significantly alter solubility. Generally, solubility is lowest near the isoelectric point and increases in acidic or basic conditions, but this must be balanced with pH-dependent stability.
Experimental Workflow for Solubility Determination
To ensure reproducible results in screening and synthesis, a standardized protocol for solubility determination is essential. The isothermal shake-flask method is a gold-standard approach.
Caption: Isothermal shake-flask workflow for solubility assessment.
Step-by-Step Protocol: Solubility Determination
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials. The amount should be sufficient to ensure saturation.
-
Solvent Addition: Accurately pipette a defined volume (e.g., 1.0 mL) of each test solvent (e.g., DMSO, ethanol, acetonitrile, pH-adjusted buffers) into the corresponding vials.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase to fall within the linear range of a pre-calibrated HPLC-UV standard curve.
-
Calculation: Use the concentration determined by HPLC and the dilution factor to calculate the solubility in the original solvent, typically expressed in mg/mL or µg/mL.
Anticipated Solubility Data Summary
This table serves as a template for presenting experimentally determined results. Based on general principles, solubility is expected to be highest in polar aprotic solvents.
| Solvent | Temperature (°C) | Expected Solubility Range | Intended Use |
| Dimethyl Sulfoxide (DMSO) | 25 | High (>50 mg/mL) | Stock solution for screening |
| Acetonitrile (ACN) | 25 | Moderate (1-10 mg/mL) | Stock solution, HPLC mobile phase |
| Ethanol (95%) | 25 | Moderate (1-10 mg/mL) | Stock solution for biological assays |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Low (<0.1 mg/mL) | Aqueous biological assays |
Stability Profile: Identifying and Mitigating Degradation
Stability is not an inherent property but a function of the compound's environment. For an aldehyde-containing heterocyclic compound, the primary degradation pathways of concern are hydrolysis, oxidation, and photolysis. While specific stability data for this carbaldehyde is sparse, a close structural analog, 5-methoxy-1H-indazole-3-carboxamide, provides a validated framework for predicting its behavior. The primary degradation pathway for the carboxamide is hydrolysis, with oxidation and photodegradation also being significant under stress conditions.[5]
Key Degradation Pathways
-
Hydrolytic Degradation: The indazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions. The aldehyde group itself is generally stable to hydrolysis but can be a point of other reactions. For the analogous carboxamide, both strongly acidic (pH < 3) and alkaline (pH > 8) conditions were found to accelerate degradation.[5] A similar profile is anticipated for the carbaldehyde.
-
Oxidative Degradation: The aldehyde functional group is susceptible to oxidation, converting it to the corresponding carboxylic acid (5-methoxy-1H-indazole-3-carboxylic acid). This can be initiated by atmospheric oxygen, peroxides present in solvents (like older THF or ether), or other oxidizing agents.
-
Photodegradation: Aromatic systems like the indazole ring are chromophores that can absorb UV light. This energy can trigger photochemical reactions, leading to dimerization, rearrangement, or decomposition. Compounds of this class are often sensitive to light.[5]
Experimental Workflow for Forced Degradation Study
A forced degradation (or stress testing) study is a systematic way to identify potential degradation products and degradation pathways. This is a cornerstone of drug development as mandated by regulatory bodies like the ICH.
Caption: Workflow for a forced degradation (stress testing) study.
Step-by-Step Protocol: Forced Degradation Study
This protocol is adapted from established methods for similar heterocyclic compounds.[5]
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Prior to analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8-24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., a gradient method on a C18 column with a PDA detector). The goal is to separate the parent peak from all degradant peaks.
Recommendations for Handling and Storage
Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of the compound:
-
Solid Storage: Store the solid compound at the recommended 0-8 °C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3]
-
Solution Storage:
-
For maximum stability, prepare stock solutions in high-purity, aprotic solvents like DMSO or acetonitrile.[5]
-
If aqueous buffers are required, prepare solutions fresh and use them immediately. If short-term storage is necessary, maintain a pH between 4 and 6 and store at 2-8°C, protected from light.[5]
-
Avoid high temperatures. Autoclaving solutions is not recommended as it will likely cause significant thermal degradation.[5] Sterile filtration is the preferred method for sterilization.
-
Conclusion
This compound is a high-value intermediate whose successful application hinges on a precise understanding of its solubility and stability. This guide establishes a framework for this understanding, moving from theoretical principles to robust, validated experimental protocols. While high solubility can be expected in polar aprotic solvents like DMSO, researchers must experimentally verify solubility in their specific application-relevant media. The primary stability concerns—hydrolysis, oxidation, and photolysis—can be effectively mitigated through careful control of pH, exclusion of light, and use of appropriate aprotic solvents for stock solutions. By implementing the methodologies outlined herein, scientists can ensure the integrity of their starting material, leading to more reliable, reproducible, and ultimately successful research and development outcomes.
References
- CID 157980671 | C20H18N2O4. PubChem - NIH. [Link]
- 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1. Chemsrc. [Link]
- This compound | C9H8N2O2 | CID 10080895. PubChem. [Link]
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Role of 5-Methoxy-1H-indazole-3-carbaldehyde in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of contemporary drug discovery and materials science, the demand for efficient and versatile building blocks is paramount. Among these, 5-methoxy-1H-indazole-3-carbaldehyde has emerged as a crucial intermediate, particularly in the synthesis of complex heterocyclic scaffolds with significant biological activity.[1][2][3] Its unique electronic and structural features, combining the reactivity of an aldehyde with the privileged indazole core, make it a focal point for the construction of novel molecular architectures, most notably in the development of kinase inhibitors for cancer therapy.[4]
This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into detailed application notes, field-proven protocols, and the mechanistic rationale behind key transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic tool.
I. The Strategic Importance of the Indazole Scaffold
The indazole moiety is a bioisostere of indole and purine, capable of forming strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of proteins.[4] This characteristic has propelled its integration into a multitude of pharmaceutical agents, including the notable kinase inhibitors axitinib and pazopanib.[4] The aldehyde functionality at the 3-position of the indazole ring serves as a versatile handle for a wide array of chemical transformations, including but not limited to, reductive aminations, olefination reactions, and cyclocondensations.[4]
II. Synthesis of the Core Intermediate: this compound
A reliable and scalable synthesis of the title compound is the first critical step. An optimized procedure starting from the readily available 5-methoxy-indole has been established, proceeding via nitrosation under mild acidic conditions. This method offers high yields and minimizes the formation of byproducts often seen with electron-rich indoles.[4]
Protocol 1: Synthesis of this compound from 5-Methoxy-indole[4]
This protocol details the conversion of 5-methoxy-indole to this compound via a nitrosation reaction. The slow addition of the indole to the nitrosating agent is crucial for minimizing side reactions.
Materials:
-
5-Methoxy-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, prepare a solution of sodium nitrite (8 equivalents) in deionized water and DMF at 0 °C.
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
Prepare a solution of 5-methoxy-indole (1 equivalent) in DMF.
-
Using a syringe pump, add the 5-methoxy-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 times).
-
Wash the combined organic layers with water (3 times) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to afford this compound as a yellowish solid.
Expected Yield: ~91%[4]
Causality of Experimental Choices:
-
The use of a large excess of sodium nitrite and a controlled amount of acid ensures the efficient generation of the nitrosating agent.
-
The slow addition of the indole minimizes its concentration in the reaction mixture, thereby suppressing dimerization and other side reactions.
-
Performing the initial addition at 0 °C enhances the stability of the reaction intermediates.
III. Key Synthetic Transformations and Protocols
The aldehyde group of this compound is a gateway to a diverse range of molecular complexity. The following sections detail key applications and provide step-by-step protocols for its transformation.
A. Reductive Amination: Accessing Substituted Amines
Reductive amination is a cornerstone of amine synthesis, and this compound is an excellent substrate for this reaction. This transformation allows for the introduction of a variety of primary and secondary amines, which are crucial for modulating the physicochemical and pharmacological properties of the final compounds.
Application Note: The synthesis of N-substituted (5-methoxy-1H-indazol-3-yl)methanamines is a common strategy in the development of kinase inhibitors. The nature of the amine component can be varied to optimize target binding and pharmacokinetic profiles.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1 equivalent) in DCM, add the primary amine (1.1 equivalents).
-
If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound. This reaction, when applied to this compound, provides access to α,β-unsaturated systems that are valuable precursors for further synthetic manipulations, including Michael additions and cycloadditions.
Application Note: The resulting vinylidene indazole derivatives can serve as key intermediates in the synthesis of more complex heterocyclic systems and have been explored for their potential as anticancer agents.[5]
Protocol 3: Knoevenagel Condensation with Malononitrile[6][7]
This protocol describes the condensation of this compound with malononitrile, a common active methylene compound, using a basic catalyst.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or another suitable base (catalytic amount)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The product may begin to precipitate out of the solution.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product fully.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality of Experimental Choices:
-
Ethanol is a good solvent for both reactants and allows for easy precipitation of the product upon addition of water.
-
Piperidine is a mild and effective base catalyst for this transformation.
-
The use of ice-cold water for precipitation ensures maximum recovery of the solid product.
dot
Caption: Knoevenagel condensation workflow.
C. Wittig Reaction: Synthesis of Alkenes
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides. This reaction allows for the introduction of a variety of substituted vinyl groups at the 3-position of the indazole core, offering a route to compounds with diverse electronic and steric properties.
Application Note: The Wittig olefination of this compound can be employed to synthesize precursors for Heck coupling reactions or to introduce vinyl groups that can participate in cycloaddition reactions for the construction of more complex ring systems.
Protocol 4: General Procedure for Wittig Reaction[8][9]
This protocol outlines a general procedure for the Wittig reaction of this compound with a phosphonium ylide generated in situ.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or diethyl ether for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 equivalents) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM or diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Trustworthiness of the Protocol: This is a well-established and reliable method for olefination. The primary challenge is the removal of the triphenylphosphine oxide byproduct, which is effectively achieved by column chromatography. The reaction should be carried out under anhydrous conditions to prevent quenching of the strong base and the ylide.
dot
Caption: Wittig reaction experimental workflow.
IV. Tabular Summary of Applications
| Reaction Type | Key Reagents | Product Type | Significance in Drug Discovery/Organic Synthesis |
| Reductive Amination | Primary/Secondary Amines, NaBH(OAc)₃ | Substituted (Indazol-3-yl)methanamines | Introduction of diverse functional groups for SAR studies and optimization of pharmacokinetic properties. |
| Knoevenagel Condensation | Active Methylene Compounds, Base Catalyst | α,β-Unsaturated Indazole Derivatives | Synthesis of precursors for Michael additions and cycloadditions; access to potential anticancer agents. |
| Wittig Reaction | Phosphonium Ylides | 3-Vinyl-Substituted Indazoles | Creation of C=C bonds for further functionalization (e.g., Heck coupling) or as part of a larger scaffold. |
| Cyclocondensation | Binucleophilic Reagents | Fused Heterocyclic Systems (e.g., Pyrimidoindazoles) | Rapid construction of complex, polycyclic molecules with novel biological activities. |
V. Conclusion
This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its utility in the construction of diverse and complex molecular architectures, particularly in the realm of medicinal chemistry, is well-established. The protocols and application notes provided herein offer a practical guide for researchers to harness the synthetic potential of this valuable intermediate. By understanding the causality behind the experimental choices and adhering to robust protocols, scientists can confidently and efficiently advance their research and development endeavors.
References
- Singh, P., et al. (2012). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Der Pharma Chemica, 4(4), 1475-1482.
- Baron, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
- Zhang, T., et al. (2018).
- PubChem. This compound. [Link]
- Taylor & Francis Group.
- Organic Chemistry Portal.
- Abdel-Magid, A. F., et al. (2020).
- ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
- ACG Publications.
- ResearchGate. Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase | Request PDF. [Link]
- ResearchGate. (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]
- ACS Publications. Solvent-Free Heterocyclic Synthesis. [Link]
- ACS Publications. Indoles in Multicomponent Processes (MCPs). [Link]
- National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
- National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
- ResearchGate. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
- ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
- PubMed.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 5-methoxy-1H-indazole-3-carbaldehyde
Introduction: The Versatility of 5-methoxy-1H-indazole-3-carbaldehyde in Synthetic Chemistry
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1][2] Its indazole core is a recognized bioisostere of indole, capable of forming strong hydrogen bonds with biological targets, which has led to its incorporation into numerous kinase inhibitors and other therapeutic agents.[3][4] The strategic placement of the methoxy group at the 5-position and the reactive carbaldehyde at the 3-position provides a versatile scaffold for a variety of chemical transformations. This document provides detailed experimental protocols for key reactions involving this compound, offering insights into the rationale behind the procedural steps for researchers in drug discovery and chemical development.
The aldehyde functionality serves as a gateway for constructing molecular complexity through reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations, enabling the synthesis of a diverse array of 3-substituted indazole derivatives.[3] These derivatives are of significant interest for their potential as anti-cancer and anti-inflammatory agents.[2][5]
Synthesis of this compound
A reliable and high-yielding synthesis of this compound can be achieved through the nitrosation of 5-methoxy-indole.[6][7] This method provides a significant improvement over other synthetic routes, particularly for electron-rich indoles.[6]
Protocol 1: Synthesis via Nitrosation of 5-methoxy-indole
This protocol is adapted from a procedure optimized for the conversion of indoles to 1H-indazole-3-carboxaldehydes.[6][7] The reaction proceeds through the nitrosation of the indole at the C3 position, followed by a ring-opening and subsequent ring-closure to form the indazole ring.
Materials
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| 5-methoxy-indole | 147.17 g/mol | 441 mg | 3 | 1 |
| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 1.65 g | 24 | 8 |
| Hydrochloric Acid (HCl, 2N aq.) | 36.46 g/mol | 4.05 mL | 8.1 | 2.7 |
| Deionized Water | 18.02 g/mol | 12 mL | - | - |
| Dimethylformamide (DMF) | 73.09 g/mol | 9 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 g/mol | As needed | - | - |
| Brine | - | As needed | - | - |
| Magnesium Sulfate (MgSO₄) | 120.37 g/mol | As needed | - | - |
| Silica Gel | - | As needed | - | - |
| Petroleum Ether/EtOAc (8:2) | - | As needed | - | - |
Procedure
-
To a solution of sodium nitrite (8 equiv.) in deionized water (12 mL) and DMF (9 mL) in a round-bottom flask, slowly add 2N aqueous HCl (2.7 equiv.) at 0 °C. Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
In a separate flask, dissolve 5-methoxy-indole (1 equiv.) in DMF (9 mL).
-
Using a syringe pump, add the solution of 5-methoxy-indole to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir for 3 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water (3 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc (8:2) eluent system to yield this compound as a yellowish solid (expected yield: ~91%).[6][7]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Key Reactions and Protocols
The aldehyde group of this compound is a versatile handle for various synthetic transformations.
Protocol 2: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[8] This reaction is highly efficient for producing α,β-unsaturated products, which are valuable synthetic intermediates.[8]
Materials
| Reagent/Solvent | Molecular Weight | Example Quantity | Moles (mmol) | Equivalents |
| This compound | 176.17 g/mol | 176 mg | 1 | 1 |
| Malononitrile | 66.06 g/mol | 79 mg | 1.2 | 1.2 |
| Ethanol | 46.07 g/mol | 10 mL | - | - |
| Piperidine | 85.15 g/mol | 1-2 drops | catalytic | catalytic |
Procedure
-
In a round-bottom flask, dissolve this compound (1 equiv.) and malononitrile (1.2 equiv.) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (1-2 drops) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the desired (E)-2-((5-methoxy-1H-indazol-3-yl)methylene)malononitrile.
Visualization of Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation.
Protocol 3: Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[10] This protocol outlines the olefination of this compound to form a terminal alkene.
Materials
| Reagent/Solvent | Molecular Weight | Example Quantity | Moles (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 357.23 g/mol | 429 mg | 1.2 | 1.2 |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 g/mol | 0.44 mL | 1.1 | 1.1 |
| This compound | 176.17 g/mol | 176 mg | 1 | 1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | 15 mL | - | - |
| Saturated aqueous NH₄Cl | - | As needed | - | - |
| Dichloromethane (DCM) | 84.93 g/mol | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | As needed | - | - |
| Silica Gel | - | As needed | - | - |
| Hexanes/Ethyl Acetate | - | As needed | - | - |
Procedure
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred suspension. A deep yellow or orange color indicates the formation of the ylide. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve this compound (1 equiv.) in anhydrous THF (5 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Visualization of Wittig Reaction Workflow
Caption: Workflow for the Wittig reaction.
Protocol 4: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes.[11] This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.
Materials
| Reagent/Solvent | Molecular Weight | Example Quantity | Moles (mmol) | Equivalents |
| This compound | 176.17 g/mol | 176 mg | 1 | 1 |
| Benzylamine | 107.15 g/mol | 129 mg | 1.2 | 1.2 |
| Sodium triacetoxyborohydride (STAB) | 211.94 g/mol | 318 mg | 1.5 | 1.5 |
| Dichloromethane (DCM) | 84.93 g/mol | 10 mL | - | - |
| Acetic Acid | 60.05 g/mol | 1-2 drops | catalytic | catalytic |
| Saturated aqueous NaHCO₃ | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | As needed | - | - |
Procedure
-
To a solution of this compound (1 equiv.) in dichloromethane (10 mL) in a round-bottom flask, add benzylamine (1.2 equiv.).
-
Add a catalytic amount of acetic acid (1-2 drops) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Visualization of Reductive Amination Workflow
Caption: Workflow for the reductive amination.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]
Characterization Data
The structure of this compound and its derivatives should be confirmed by standard analytical techniques.
¹H NMR Data for this compound (indicative values)
-
A singlet for the aldehyde proton (CHO) is typically observed around δ 10.2 ppm.[8]
-
A broad singlet for the N-H proton of the indazole ring can appear downfield (δ 13-14 ppm).[8]
-
The methoxy group protons (CH₃O) will appear as a singlet.
-
The aromatic protons on the benzene ring will exhibit characteristic splitting patterns.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of complex molecules with potential biological activity. The protocols provided herein offer robust and reproducible methods for its synthesis and subsequent functionalization, empowering researchers in the fields of medicinal chemistry and drug development to explore the chemical space around the privileged indazole scaffold.
References
- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.
- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate.
- PubChem. (n.d.). This compound. PubChem.
- Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). RSC Publishing.
- PubChemLite. (n.d.). This compound (C9H8N2O2). PubChemLite.
- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.
- RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.
- ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Publications.
- ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.
- Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc.
- The Journal of Organic Chemistry. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. ACS Publications.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 12. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols: 5-methoxy-1H-indazole-3-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2][3] Its unique bicyclic aromatic structure allows it to function as a bioisostere of the native purine core of ATP, enabling competitive inhibition at the highly conserved ATP-binding site of protein kinases.[4] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The human genome is known to contain 518 protein kinases, and mutations in kinases such as VEGFR, FGFR, and Aurora kinases are common in various malignancies.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern cancer therapy.
This application note focuses on 5-methoxy-1H-indazole-3-carbaldehyde , a key intermediate that provides a strategic entry point for the synthesis of a diverse library of 3-substituted indazole-based kinase inhibitors.[5][6][7] The aldehyde functionality at the 3-position serves as a versatile chemical handle for a variety of synthetic transformations, while the methoxy group at the 5-position has been shown to be important for high potency in several kinase inhibitor series.[1] We will provide a detailed, optimized protocol for the synthesis of this precursor and discuss its application in the development of potent and selective kinase inhibitors targeting critical signaling pathways in cancer.
Synthesis of this compound: An Optimized Protocol
The synthesis of 1H-indazole-3-carboxaldehydes from their corresponding indoles via nitrosation is a well-established and efficient method.[5][6][8] This transformation proceeds through a multistep pathway involving nitrosation at the C3 position of the indole, formation of an oxime intermediate, subsequent ring opening, and finally, ring closure to yield the desired indazole-3-carboxaldehyde.[5][9] The following protocol is an optimized procedure adapted from published literature for the synthesis of this compound from 5-methoxy-indole.[5][8]
Materials and Reagents
-
5-methoxy-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Round-bottom flask
-
Syringe pump
-
Standard glassware for organic synthesis and work-up
Experimental Protocol
-
Preparation of the Nitrosating Mixture: In a round-bottom flask cooled to 0 °C in an ice bath and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.[9] Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C.[6][9] Stir the resulting mixture for 10 minutes at 0 °C.[9]
-
Addition of 5-methoxy-indole: Prepare a solution of 5-methoxy-indole (1 equivalent) in DMF. Using a syringe pump, add the 5-methoxy-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.[6][9] The slow addition is crucial to minimize the formation of dimeric side products.[9]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[5][8] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate.[5][9] Combine the organic layers and wash them with brine.[5][9] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5][9]
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc (8:2) eluent system to yield the pure this compound as a yellowish solid.[5][8] A typical yield for this reaction is approximately 91%.[5][8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Kinase Inhibitor Synthesis
The aldehyde group of this compound is a versatile functional group that can be readily transformed into a wide range of other functionalities, making it an invaluable precursor for generating diverse libraries of kinase inhibitors.[5] Common synthetic transformations include:
-
Reductive Amination: To introduce various amine-containing side chains, which can form key hydrogen bond interactions within the kinase active site.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, which can be further functionalized or serve as rigid linkers.[5]
-
Knoevenagel Condensation: To synthesize α,β-unsaturated compounds, which are also valuable synthetic intermediates.[10]
-
Cyclization Reactions: To construct fused heterocyclic systems such as oxazoles, thiazoles, and benzimidazoles, expanding the chemical space and modulating the pharmacological properties of the resulting compounds.[5][10]
This synthetic versatility allows for the systematic exploration of the structure-activity relationship (SAR) around the indazole core, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Targeting Key Kinase Families with Indazole-Based Inhibitors
Derivatives of this compound have the potential to target a broad spectrum of kinases implicated in cancer progression. The indazole scaffold has been successfully incorporated into inhibitors targeting several important kinase families:
| Kinase Target Family | Examples of Kinases | Role in Cancer | Reference |
| VEGFR | VEGFR-2 (KDR) | Angiogenesis, tumor growth, metastasis | [1][11] |
| FGFR | FGFR1, FGFR2 | Cell proliferation, survival, migration | [1] |
| Aurora Kinases | Aurora A, Aurora B | Mitotic progression, cell cycle control | [1][12] |
| PLK | PLK4 | Centrosome duplication, cell cycle regulation | [4][13] |
| Other Tyrosine Kinases | c-Kit, FLT3 | Cell signaling, proliferation, differentiation | [1][10] |
| Serine/Threonine Kinases | GSK-3β, Akt | Cell survival, metabolism, proliferation | [1][14] |
The methoxy group at the 5-position of the indazole ring has been shown in some instances to be crucial for high potency, likely through favorable interactions within the ATP-binding pocket.[1]
Mechanism of Action: Inhibition of Kinase Signaling
Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.
Representative Signaling Pathway: VEGFR Inhibition
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Indazole-based inhibitors can effectively block VEGFR signaling.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Application Notes and Protocols for the Derivatization of 5-Methoxy-1H-indazole-3-carbaldehyde in Drug Discovery
Introduction: The Privileged Scaffold of 5-Methoxy-1H-indazole-3-carbaldehyde
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its unique bicyclic structure, consisting of fused benzene and pyrazole rings, allows it to act as a bioisostere of indole, engaging in crucial hydrogen bonding interactions within the active sites of proteins.[3][4] The functionalization of the indazole core, particularly at the C-3 position, has led to the discovery of several breakthrough therapies, including the kinase inhibitors axitinib and pazopanib.[3][5]
This compound emerges as a highly versatile and valuable starting material for the synthesis of diverse compound libraries aimed at drug discovery.[6] The aldehyde functionality at the C-3 position serves as a reactive handle for a multitude of chemical transformations, while the methoxy group at the C-5 position modulates the electronic properties of the aromatic system, influencing its reactivity and potential biological activity.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this key intermediate, complete with detailed protocols and mechanistic insights.
Core Synthetic Strategies and Mechanistic Rationale
The aldehyde group of this compound is the primary site for derivatization, enabling a wide array of synthetic transformations. The choice of reaction is dictated by the desired structural modifications and the therapeutic target of interest. Key derivatization strategies include:
-
Reductive Amination: Introduction of diverse amine functionalities to generate novel secondary and tertiary amines.
-
Olefinations (Wittig and Knoevenagel Condensations): Carbon-carbon bond formation to produce alkene derivatives, expanding the molecular framework.[5][7]
-
Condensation Reactions: Formation of new heterocyclic rings fused to or substituted on the indazole core.
-
Cross-Coupling Reactions (Suzuki-Miyaura): Arylation or heteroarylation of the indazole scaffold, requiring prior modification to introduce a suitable leaving group.
The following sections will delve into the practical application of these methods, providing step-by-step protocols and explaining the underlying chemical principles.
Experimental Protocols and Workflows
Protocol 1: Reductive Amination for the Synthesis of N-Substituted Aminomethylindazoles
Reductive amination is a robust and widely used method for the synthesis of amines from aldehydes. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Workflow Diagram:
Caption: Reductive Amination Workflow.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL) is added the desired primary or secondary amine (1.1 mmol) and glacial acetic acid (0.1 mmol).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted aminomethylindazole.
Causality and Experimental Choices:
-
Solvent: DCE and THF are excellent choices due to their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes.
-
Acid Catalyst: Acetic acid catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Protocol 2: Wittig Reaction for the Synthesis of 3-Alkenyl-5-methoxy-1H-indazoles
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[8] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[8] This method offers excellent control over the position of the double bond.
Workflow Diagram:
Caption: Wittig Reaction Workflow.
Detailed Protocol:
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon) at 0 °C is added a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 mmol). The mixture is stirred at 0 °C for 1 hour to generate the ylide.
-
Reaction with Aldehyde: A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with EtOAc (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Causality and Experimental Choices:
-
Anhydrous Conditions: The Wittig ylide is a strong base and will be protonated by water, hence the need for anhydrous solvents and an inert atmosphere.
-
Base Selection: The choice of base depends on the acidity of the phosphonium salt. For simple alkylphosphonium salts, a strong base like n-BuLi is required. For stabilized ylides, a weaker base like an alkoxide can be used.
-
Stereoselectivity: The stereochemical outcome (E/Z ratio) of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[8]
Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indazole Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[9] This reaction is typically catalyzed by a weak base.[9]
Workflow Diagram:
Caption: Knoevenagel Condensation Workflow.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 mmol) in a suitable solvent such as ethanol or toluene (10 mL) is added a catalytic amount of a weak base (e.g., piperidine, pyrrolidine) (0.1 mmol).
-
Reaction Progression: The reaction mixture is heated to reflux for 4-12 hours. The progress of the reaction can be monitored by the precipitation of the product or by TLC.
-
Work-up: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel.
Causality and Experimental Choices:
-
Active Methylene Compounds: These compounds have two electron-withdrawing groups attached to a CH₂ group, which increases the acidity of the methylene protons, facilitating deprotonation by a weak base.
-
Catalyst: A weak base is sufficient to deprotonate the active methylene compound to generate the nucleophilic carbanion.
-
Solvent and Temperature: The choice of solvent and the use of heat are often necessary to drive the reaction to completion, particularly the dehydration step.
Protocol 4: Suzuki-Miyaura Cross-Coupling for C-5 Arylation
To perform a Suzuki-Miyaura cross-coupling, a halogen (e.g., bromine or iodine) needs to be introduced onto the indazole ring, typically at a position amenable to such reactions. While direct halogenation of this compound can be complex, a common strategy involves starting with a halogenated precursor. For the purpose of this protocol, we will assume the availability of a hypothetical 5-bromo-1H-indazole-3-carbaldehyde derivative.
Workflow Diagram:
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, combine the halogenated this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Progression: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with EtOAc (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Causality and Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the reaction and can influence reaction rates and yields.[10]
-
Base: The base is required to activate the boronic acid for transmetalation.
-
Degassed Solvents: It is essential to remove dissolved oxygen from the solvents as it can oxidize and deactivate the Pd(0) catalyst.
Data Presentation: Representative Derivatization of this compound
| Reaction Type | Reagents | Product Structure | Yield (%) | Reference |
| Nitrosation of 5-methoxy-indole | NaNO₂, HCl, DMF/H₂O | This compound | 91 | [3] |
| Reductive Amination | Benzylamine, NaBH(OAc)₃ | N-Benzyl-1-(5-methoxy-1H-indazol-3-yl)methanamine | 75-85 (Typical) | General Method |
| Wittig Reaction | Ph₃P=CH₂, n-BuLi | 5-Methoxy-3-vinyl-1H-indazole | 60-70 (Typical) | General Method |
| Knoevenagel Condensation | Malononitrile, Piperidine | 2-((5-Methoxy-1H-indazol-3-yl)methylene)malononitrile | 80-90 (Typical) | General Method |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-1H-indazole-3-carbaldehyde | 70-85 (Typical) | [11] |
Conclusion and Future Directions
This compound stands as a pivotal building block in the synthesis of novel indazole-based compounds for drug discovery. The derivatization strategies outlined in these application notes provide a robust toolkit for medicinal chemists to generate diverse libraries of compounds for biological screening. The versatility of the aldehyde functionality allows for the introduction of a wide range of substituents and the construction of complex molecular architectures. Future research in this area will likely focus on the development of more efficient and stereoselective derivatization methods, as well as the exploration of novel biological targets for the resulting indazole derivatives. The continued application of these synthetic strategies will undoubtedly contribute to the discovery of new and improved therapeutics for a variety of diseases.[1][12]
References
- Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]
- Yadav, G., Singh, I., & Singh, J. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]
- de Oliveira, C. S., Lacerda, D. I., & de Castro, S. L. (2014). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 14(5), 421–434. [Link]
- Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current medicinal chemistry, 27(30), 5019–5041. [Link]
- Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments.
- Qin, J., Cheng, W., Duan, Y. T., & Yang, H. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-cancer agents in medicinal chemistry, 21(7), 839–860. [Link]
- Gladding, J. M., FNS, C., Wall, M. B., Sherwood, A. M., & Nichols, D. E. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS chemical neuroscience, 14(18), 3357–3366. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Semantic Scholar. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. (n.d.).
- 5-Methoxy-1H-indazole: A Versatile Intermediate for Pharmaceutical and Material Science Innovation. (n.d.).
- ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Indazole From Natural Resources And Biological Activity. (2022).
- Qin, J., Cheng, W., Duan, Y. T., & Yang, H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(11), 3163. [Link]
- PubChem. (n.d.). This compound.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- RSC Publishing. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. (2024, March 4).
- MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- ACS Omega. (2021, October 18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acgpubs.org [acgpubs.org]
- 10. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
laboratory techniques for handling 5-methoxy-1H-indazole-3-carbaldehyde
An Application Note and Protocol Guide for the Laboratory Handling of 5-Methoxy-1H-indazole-3-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. Its indazole core is a privileged scaffold, recognized as a bioisostere of indole, which allows it to form critical hydrogen bond interactions within the active sites of proteins, particularly kinases.[1] This has led to its incorporation into several marketed drugs, including kinase inhibitors for oncology.[1][2] The aldehyde functional group at the 3-position serves as a versatile synthetic handle for a variety of chemical transformations, including condensations and cyclizations, enabling the construction of complex molecular architectures.[2][3] Furthermore, the methoxy group at the 5-position modulates the electronic properties of the ring system, influencing the compound's reactivity, stability, and solubility.[4][5]
This guide provides an in-depth, experience-driven perspective on the essential laboratory techniques for handling, storing, and utilizing this valuable reagent. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, explaining the scientific rationale behind each recommendation to ensure experimental success and user safety.
Section 1: Compound Profile and Physicochemical Properties
A foundational understanding of a reagent's properties is the bedrock of its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [4][5][6] |
| Molecular Weight | 176.17 g/mol | [4][5][6] |
| Appearance | Brownish orange to yellowish solid/powder | [1][4][5] |
| Melting Point | 214-216 °C | [7] |
| Purity (Typical) | ≥ 95% (HPLC) | [4][5] |
| CAS Number | 169789-37-1 | [4][5][6] |
Section 2: Safety, Handling, and Hazard Mitigation
This compound is a reactive chemical that requires careful handling. Adherence to safety protocols is not merely procedural; it is a critical aspect of responsible research. The compound is classified with several hazards that dictate its handling procedures.
| Hazard Class | GHS Statement | Rationale and Mitigation |
| Acute Toxicity, Oral | H302: Harmful if swallowed | The compound can cause systemic toxicity if ingested. Mitigation: Never eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][8] |
| Skin Irritation | H315: Causes skin irritation | The aromatic and aldehyde functionalities can react with skin proteins, causing irritation. Mitigation: Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.[6][8][9] |
| Eye Irritation | H319: Causes serious eye irritation | The fine powder can easily become airborne and cause severe irritation upon contact with eyes. Mitigation: Wear safety glasses or goggles at all times in the laboratory.[6][8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhaling the dust can irritate the respiratory tract. Mitigation: Handle the solid compound exclusively within a certified chemical fume hood to prevent inhalation of dust.[6][9] |
Workflow for Safe Handling
The following workflow diagram illustrates the critical control points for safely managing the compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Section 3: Storage and Solution Preparation Protocols
The stability of this compound, both as a solid and in solution, is critical for reproducible experimental outcomes. The indazole ring and aldehyde group can be susceptible to degradation.
Protocol 3.1: Long-Term Storage of Solid Compound
-
Rationale: To minimize degradation from atmospheric moisture, oxygen, and light, which can promote side reactions or decomposition over time. A related compound, 5-methoxy-1H-indazole-3-carboxamide, is known to be light-sensitive.[10]
-
Procedure:
-
Upon receipt, ensure the container is tightly sealed.
-
For added protection, place the manufacturer's container inside a secondary container (e.g., a desiccator or a sealed bag with desiccant).
-
Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could induce hydrolysis.
-
Protocol 3.2: Preparation of Stock Solutions
-
Rationale: This compound exhibits limited solubility in aqueous media and may be prone to hydrolysis. Preparing a concentrated stock in a non-aqueous, aprotic solvent ensures stability and allows for accurate dispensing into aqueous experimental systems. A similar protocol is recommended for indole-3-carboxaldehyde.[11]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound into a suitable vial (e.g., an amber glass vial to protect from light[10]).
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10-50 mM).
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution at -20°C for long-term stability. For aqueous solutions, it is strongly advised to prepare them fresh for each experiment by diluting the DMSO stock. Do not store aqueous solutions for more than a day.[11]
-
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 169789-37-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocol: Strategic Execution of the Knoevenagel Condensation with 5-Methoxy-1H-indazole-3-carbaldehyde for Pharmaceutical Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the Knoevenagel condensation utilizing 5-methoxy-1H-indazole-3-carbaldehyde as the aldehydic substrate. We delve into the mechanistic underpinnings of this classic carbon-carbon bond-forming reaction, offering field-tested protocols for its execution under both conventional heating and microwave-assisted conditions. The strategic selection of catalysts, solvents, and active methylene compounds is discussed in detail, with a focus on maximizing yield, purity, and reaction efficiency. This guide is intended to empower researchers to reliably synthesize a diverse range of indazole-based derivatives, which are pivotal scaffolds in modern drug discovery.
Introduction: The Strategic Value of the Indazole Moiety
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic properties and ability to participate in key hydrogen bonding interactions have led to its incorporation into drugs targeting a wide array of biological targets, including kinases and G-protein coupled receptors. The Knoevenagel condensation of this compound represents a robust and versatile strategy for elaborating this core, providing rapid access to α,β-unsaturated systems that are ideal precursors for further synthetic transformations.
The general mechanism of the base-catalyzed Knoevenagel condensation is a well-established process. It initiates with the deprotonation of an active methylene compound by a base, typically a weak organic base like piperidine or an amino acid, to generate a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration, often spontaneously or upon gentle heating, to yield the thermodynamically stable α,β-unsaturated product.
Core Experimental Design: Key Parameter Selection
The success of the Knoevenagel condensation hinges on the judicious selection of several key parameters. Our internal validation studies, supported by extensive literature precedent, have identified the following as critical for the successful synthesis of derivatives from this compound.
Choice of Active Methylene Compound
The nature of the active methylene compound (AMC) dictates the functionality of the resulting product. The electron-withdrawing groups flanking the methylene unit are crucial for acidifying the protons and stabilizing the intermediate carbanion.
| Active Methylene Compound | Resulting Functional Group | Typical Applications |
| Malononitrile | Dinitrile | Precursor for heterocyclic synthesis, potent Michael acceptor |
| Ethyl Cyanoacetate | Cyanoester | Versatile handle for hydrolysis, amidation, or reduction |
| Barbituric Acid | Pyrimidinetrione | Synthesis of bioactive barbiturates and related compounds |
| Meldrum's Acid | Cyclic Diester | Precursor for a wide range of heterocyclic and carbocyclic systems |
Catalyst and Solvent System
The choice of catalyst and solvent is interdependent and critical for reaction efficiency. While a range of bases can be employed, piperidine in ethanol remains a highly reliable and cost-effective system for this transformation.
-
Piperidine/Ethanol: This classic combination offers excellent catalytic activity for a broad range of substrates. Ethanol serves as an effective solvent for both the indazole aldehyde and many common active methylene compounds, while piperidine is a sufficiently strong base to facilitate carbanion formation without promoting significant side reactions.
-
β-Alanine/Acetic Acid: For more sensitive substrates, or when a milder, bifunctional catalyst is desired, the use of β-alanine in the presence of a catalytic amount of acetic acid can be advantageous.
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes. This is particularly beneficial for high-throughput synthesis and library generation. Sealed-vessel microwave conditions often employ polar solvents like ethanol or DMF to efficiently absorb microwave energy.
Experimental Protocols
General Protocol: Piperidine-Catalyzed Knoevenagel Condensation under Thermal Conditions
This protocol describes a standardized procedure for the reaction of this compound with an active methylene compound using piperidine as a catalyst.
Workflow Diagram:
Caption: Standard workflow for thermal Knoevenagel condensation.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired active methylene compound (1.1 eq).
-
Add anhydrous ethanol to achieve a substrate concentration of approximately 0.2 M.
-
To the resulting suspension or solution, add piperidine (0.1-0.2 eq) via syringe.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to afford the desired Knoevenagel adduct.
Accelerated Protocol: Microwave-Assisted Synthesis
This protocol is designed for rapid synthesis and optimization, leveraging the efficiency of microwave heating.
Workflow Diagram:
Caption: Accelerated workflow using microwave-assisted synthesis.
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 eq), the active methylene compound (1.1 eq), and piperidine (0.1 eq).
-
Add 3-5 mL of ethanol.
-
Seal the vial securely with a crimp cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Set the reaction parameters: temperature at 100-120 °C, hold time of 5-15 minutes, and maximum microwave power of 200 W.
-
After the irradiation cycle is complete, allow the vial to cool to below 50 °C before removal.
-
Cool the mixture further in an ice bath to induce precipitation.
-
Isolate the product by vacuum filtration, washing with cold ethanol.
-
Dry the purified product under vacuum.
Trustworthiness and Self-Validation: In-Process Controls
To ensure the integrity of the synthesis, the following in-process controls are recommended:
-
TLC Analysis: A simple and effective method to monitor reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more conjugated and often more polar, should have a different Rf value than the starting aldehyde.
-
LC-MS Analysis: Provides unambiguous confirmation of product formation by showing the expected molecular ion peak. This is crucial for confirming the identity of the product and assessing the purity of the crude reaction mixture.
-
NMR Spectroscopy: ¹H NMR of the crude product can quickly confirm the disappearance of the aldehydic proton (around 10 ppm) and the appearance of a new vinylic proton (typically 7-8.5 ppm), confirming the Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of this compound is a highly efficient and versatile reaction for the synthesis of pharmaceutically relevant scaffolds. By carefully selecting the active methylene partner, catalyst, and reaction conditions (thermal vs. microwave), researchers can rapidly generate a library of diverse compounds for biological screening. The protocols detailed herein provide a robust foundation for the successful execution of this important transformation.
References
- Patil, P., Bari, S., & Firke, S. (2014). A comprehensive review on Knoevenagel condensation. International Journal of Pharmaceutical Sciences and Research, 5(2), 273.
- Shanmugasundaram, M., & Mohan, S. (2012). Synthesis, spectral characterization and biological activities of some novel 1H-indole-3-carbaldehyde derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 473-479.
- Guzman, J. (2018). Microwave-assisted Knoevenagel condensation: a clean and efficient method for the synthesis of electron-deficient alkenes. Methods and Protocols, 1(2), 19.
Synthesis of Novel Heterocyclic Compounds from 5-Methoxy-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The functionalization of the indazole ring system offers a pathway to novel chemical entities with tailored pharmacological profiles. 5-Methoxy-1H-indazole-3-carbaldehyde is a key building block in this endeavor, providing a versatile starting point for the synthesis of a diverse array of heterocyclic compounds.[2] Its aldehyde functional group is readily transformed, allowing for the construction of more complex molecular architectures through reactions such as Schiff base formation and Knoevenagel condensation.[3][4] This application note provides detailed protocols for the synthesis of this compound and its subsequent conversion into novel heterocyclic derivatives with potential therapeutic applications.
Part 1: Synthesis of the Starting Material: this compound
A reliable and efficient synthesis of this compound is paramount for its use in further synthetic elaborations. The following protocol is adapted from a high-yielding procedure involving the nitrosation of 5-methoxyindole.[1][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Methoxyindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2 N aqueous solution)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Petroleum Ether
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.
-
Cool the solution to 0°C using an ice bath and slowly add 2 N hydrochloric acid (2.7 equivalents) while maintaining the temperature.
-
Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
In a separate flask, dissolve 5-methoxyindole (1 equivalent) in DMF.
-
Using a syringe pump, add the 5-methoxyindole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water (3 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate to afford the pure this compound.
Data Presentation: Characterization of this compound
| Parameter | Value | Reference |
| Appearance | Yellowish solid | [1] |
| Yield | 91% | [1] |
| Melting Point | 215 °C | [1] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 14.06 (brs, 1H), 10.16 (s, 1H), 7.61 (d, J = 9.0 Hz, 1H), 7.49 (d, J = 2.5 Hz, 1H), 7.12 (dd, J = 9.0, 2.5 Hz, 1H), 3.84 (s, 3H) | [5] |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 187.3, 156.6, 143.1, 136.9, 121.3, 119.3, 112.3, 99.7, 55.4 | [5] |
| IR (neat) ν (cm⁻¹) | 3201, 1663, 1452, 1258, 1216, 1076, 795, 765, 719 | [5] |
| HRMS (ESI⁻) | Calculated for [M - H]⁻ m/z 175.0508, found: 175.0503 | [5] |
Part 2: Synthesis of Novel Heterocyclic Compounds
The aldehyde functionality of this compound serves as a versatile handle for the construction of various heterocyclic systems. The following sections detail the synthesis of Schiff bases and Knoevenagel condensation products, which are themselves valuable intermediates or final compounds with potential biological activity.
Section 2.1: Synthesis of Indazole-based Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The condensation of this compound with various primary amines provides a straightforward route to novel indazole-based Schiff bases.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. muthayammal.in [muthayammal.in]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 5-Methoxy-1H-indazole-3-carbaldehyde in Fragment-Based Screening
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2][3] FBDD utilizes small, low-complexity molecules ("fragments") to explore chemical space more efficiently, often identifying hits for challenging targets that are intractable to larger, more complex molecules.[2][4] A key evolution in this field is the use of covalent fragments, which can form a chemical bond with the target protein. This strategy can trap weak, transient interactions and provide a robust starting point for optimization.[5][6][7]
This application note details the strategic use of 5-methoxy-1H-indazole-3-carbaldehyde , a versatile fragment that combines a privileged medicinal chemistry scaffold with a reactive, yet tunable, aldehyde "warhead." We will explore the rationale behind its design, provide detailed protocols for its application in a screening campaign, and illustrate its potential to accelerate the discovery of novel therapeutics.
The Strategic Rationale: An Ideal Scaffold for Covalent Fragment Screening
The efficacy of this compound in FBDD is not accidental; it is a result of the deliberate combination of three key structural features: the indazole core, the aldehyde warhead, and the methoxy substituent.
The Privileged Indazole Core
The indazole ring system is widely regarded as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and approved drugs.[8][9][10] Its bicyclic, aromatic structure is rigid and planar, making it an excellent anchor for binding into protein pockets. Furthermore, the 1H-indazole-3-amine substructure is a known and effective hinge-binding fragment for many protein kinases, a critical class of drug targets.[11] This inherent bio-relevance provides a significant advantage, increasing the probability of identifying meaningful biological interactions.
The Aldehyde "Warhead": A Tool for Reversible Covalency
The aldehyde functional group is a mild electrophile, perfectly suited for covalent FBDD.[6][12] It can react with nucleophilic amino acid residues on the protein surface, most commonly the ε-amino group of lysine, to form a Schiff base (an imine).
This reaction is often reversible, which is a key advantage.[4] Unlike highly reactive, irreversible warheads that can lead to non-specific binding and toxicity, the reversible nature of the imine bond means its formation is driven by the non-covalent affinity of the fragment for the binding site. This "tethering" mechanism allows for the capture and characterization of weak fragment binding events that might otherwise be missed, providing a clear path forward for hit validation and optimization.[4]
The Methoxy Group: A Vector for Optimization
The methoxy group at the 5-position serves two primary purposes. First, it modulates the electronic properties and solubility of the indazole core, contributing to the fragment's overall physicochemical profile.[12][13] Second, and more importantly, it provides a well-defined synthetic handle—a "vector"—for subsequent medicinal chemistry efforts to grow the fragment hit into a more potent, lead-like molecule.
Physicochemical and Structural Properties
A successful fragment must adhere to established guidelines, such as the "Rule of Three," to ensure it occupies the appropriate chemical space. This compound meets these criteria, making it an ideal candidate for a fragment library.
| Property | Value | Data Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[14] |
| Molecular Weight | 176.17 g/mol | PubChem[14] |
| IUPAC Name | 5-methoxy-2H-indazole-3-carbaldehyde | PubChem[14] |
| CAS Number | 169789-37-1 | Chem-Impex[13] |
| XLogP3 | 1.3 | PubChem[14] |
| Hydrogen Bond Donors | 1 | PubChem[14] |
| Hydrogen Bond Acceptors | 3 | PubChem[14] |
| Appearance | Brownish-orange solid | Chem-Impex[13] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,0.866!"]; N2 [label="NH", pos="-0.5,0!"]; C3 [label="C", pos="0.5,0!"]; C3a [label="C", pos="-0.5,-1!"]; C4 [label="C", pos="-1.5,-1.5!"]; C5 [label="C", pos="-2,-0.5!"]; C6 [label="C", pos="-1.5,0.5!"]; C7 [label="C", pos="-1,1.5!"]; C7a [label="C", pos="-0.5,1.866!"];
C_CHO [label="C", pos="1.5,0.5!"]; H_CHO [label="H", pos="2.2,0.2!"]; O_CHO [label="O", pos="1.5,1.3!"];
O_MeO [label="O", pos="-3,-0.5!"]; C_Me [label="CH3", pos="-3.7,-0.2!"];
// Define edges for bonds N1 -- N2; N2 -- C3a; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C5 -- O_MeO; O_MeO -- C_Me; C6 -- N2 [style=invis]; // Dummy edge for layout C7a -- C3 [style=invis]; // Dummy edge for layout }
Caption: 2D Structure of this compound.
Application in a Fragment Screening Campaign: A Validated Workflow
Integrating this compound into a screening campaign requires a robust, multi-step workflow to ensure data integrity from initial hit identification through to lead generation.
Caption: A self-validating workflow for fragment-based screening.
Step 1: Library Preparation & Quality Control (QC)
Scientific integrity begins here. Before initiating any screen, the identity, purity, and solubility of the fragment stock must be rigorously verified.
Protocol 1.1: QC via ¹H-NMR and LC-MS
-
Stock Solution: Prepare a 50-100 mM stock solution of this compound in 100% d₆-DMSO.
-
NMR Sample: Dilute the stock to ~1 mM in a suitable aqueous buffer (e.g., 50 mM Phosphate, pH 7.4) to create the final NMR sample.[15]
-
¹H-NMR Acquisition: Acquire a 1D proton NMR spectrum. The spectrum should match the known structure and indicate a purity of ≥95%. This step also provides a preliminary check of solubility, as poor solubility will result in broad peaks or visible precipitate.[15]
-
LC-MS Analysis: Inject an aliquot of the stock solution onto an LC-MS system. The resulting chromatogram should show a single major peak, and the mass spectrum should correspond to the expected molecular weight (176.17 Da).
Step 2: Primary Screening - Identifying Covalent Hits
For electrophilic fragments, methods that can directly detect covalent bond formation or provide high-resolution structural information are preferred.
Protocol 2.1: X-ray Crystallography Screen (Gold Standard) Crystallographic screening provides unambiguous evidence of binding, revealing the precise location, orientation, and the specific residue that has been covalently modified.[1][16][17]
-
Crystal Preparation: Grow and cryo-protect crystals of the target protein.
-
Soaking: Prepare a soaking solution by diluting the fragment stock into the crystal stabilization buffer to a final concentration of 10-50 mM. The high concentration is necessary to drive the binding of a weak fragment.[16]
-
Incubation: Transfer a protein crystal into the soaking solution and incubate for a period ranging from 30 minutes to overnight. The time is variable and depends on the reactivity of the target residue.
-
Data Collection: Retrieve the crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.[18]
-
Data Analysis: Process the data and solve the structure. A positive hit is identified by the appearance of new electron density in the binding pocket corresponding to the fragment, covalently attached to a nucleophilic residue.[19]
Caption: Reversible Schiff base formation with a lysine residue.
Protocol 2.2: Intact Protein Mass Spectrometry (MS) Screen MS is a high-throughput method to directly detect covalent modification by observing an increase in the protein's mass corresponding to the fragment's molecular weight.[5][20][21]
-
Reaction Setup: In a microplate, incubate the purified target protein (typically 5-10 µM) with the fragment (e.g., 200 µM) in a suitable buffer at a controlled temperature (e.g., 4°C or 25°C).[20]
-
Time Course: Incubate the reaction for a set time, often 24 hours, to allow for the formation of the covalent adduct.[20]
-
LC-MS Analysis: Quench the reaction and analyze the sample by liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolution: Deconvolute the resulting mass spectrum. A hit is identified by a new peak with a mass equal to [Protein Mass + 158.04 Da] (mass of fragment minus water, which is lost during imine formation).
Step 3: Hit Validation and Characterization
A hit from a primary screen must be validated using an orthogonal biophysical method to eliminate false positives and quantify the interaction.
Protocol 3.1: Orthogonal Validation with Surface Plasmon Resonance (SPR) SPR can measure both the non-covalent binding affinity (Kᵢ) and the kinetics of covalent bond formation (kᵢₙₐcₜ), providing a comprehensive profile of the fragment's interaction.[5]
-
Immobilization: Immobilize the target protein on an SPR sensor chip.
-
Binding Analysis: Inject a series of concentrations of the fragment over the chip surface.
-
Kinetic Fitting: Analyze the resulting sensorgrams using a covalent binding model. This will yield the initial affinity (Kᵢ) and the rate of covalent modification (kᵢₙₐcₜ). The overall efficiency of the fragment is often expressed as kᵢₙₐcₜ/Kᵢ. A well-behaved fragment will show dose-dependent binding and a measurable rate of covalent modification.
From Fragment Hit to Lead Compound
The ultimate goal of FBDD is to leverage the structural and binding information from a validated fragment hit to design more potent molecules.[2][4] If X-ray crystallography confirms that this compound binds to a key lysine residue, medicinal chemists can use this information to:
-
Grow: Synthesize analogs that extend from the methoxy group or other positions on the indazole ring to engage nearby sub-pockets, increasing affinity and selectivity.
-
Merge: If other fragments are found to bind nearby, their features can be merged with the indazole scaffold to create a larger, more potent compound.
Conclusion
This compound represents a highly valuable tool for modern fragment-based drug discovery. The combination of a privileged indazole core with a tunable, lysine-reactive aldehyde warhead provides a powerful method for identifying high-quality, structurally-enabled starting points for drug discovery campaigns. By employing a rigorous and self-validating screening workflow incorporating techniques like X-ray crystallography and mass spectrometry, researchers can effectively leverage this fragment to tackle even the most challenging biological targets and accelerate the path toward novel therapeutics.
References
- Ayanath, J. Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography.
- National Center for Biotechnology Information. This compound.
- Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Sygnature Discovery. Stuck on You: Discovering Covalent Therapeutics with Biophysics.
- Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Practical Fragments. (2022). Crystallographic covalent fragment screening – but why? Practical Fragments Blog. [Link]
- Le Douaron, G., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Ward, R. A., et al. (2021). Fragment-based covalent ligand discovery. PMC - NIH. [Link]
- Le Douaron, G., et al. (2018).
- Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]
- Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. [Link]
- Resnick, E., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]
- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
- Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
- Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. [Link]
- Chemsrc. 5-Methoxy-1H-indole-3-carbaldehyde. Chemsrc. [Link]
- de Vlieger, J. S. B., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC - PubMed Central. [Link]
- Snee, M., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
- Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.
- Resnick, E., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening.
- Liu, Y., et al. (2023).
- Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]
- Selvita. X-ray Crystallography Fragment Screening. Selvita. [Link]
- National Center for Biotechnology Information. CID 157980671.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Weizmann Institute of Science. (2021). Covalent fragment screening. Weizmann Institute of Science. [Link]
- Pellecchia, M., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]
- Ciulli, A., & Cierpicki, T. (2012). NMR-Fragment Based Virtual Screening: A Brief Overview. PMC - PubMed Central - NIH. [Link]
- Bauman, J. D., & Arnold, E. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. [Link]
- Wikipedia. X-ray crystallography. Wikipedia. [Link]
- Ubbink, M., et al. (2020). NMR quality control of fragment libraries for screening. PMC - PubMed Central. [Link]
- PubChemLite. This compound (C9H8N2O2). PubChemLite. [Link]
- Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
- Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]
- CureFFI.org. (2016). NMR fragment screening. CureFFI.org. [Link]
- Springer Nature Experiments. Fragment Screening by NMR.
- Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]
- Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
Sources
- 1. Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography [peakproteins.com]
- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical Fragments: Crystallographic covalent fragment screening – but why? [practicalfragments.blogspot.com]
- 17. selvita.com [selvita.com]
- 18. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. drugtargetreview.com [drugtargetreview.com]
Application Note & Protocols: Leveraging 5-Methoxy-1H-indazole-3-carbaldehyde in Drug Discovery Assay Development
Executive Summary
5-Methoxy-1H-indazole-3-carbaldehyde is a versatile heterocyclic compound that serves as a pivotal starting material in medicinal chemistry and pharmaceutical research.[1][2] The indazole scaffold is a privileged structure found in numerous clinically evaluated and FDA-approved drugs, particularly kinase inhibitors and central nervous system agents.[3][4][5] This document provides a strategic guide for researchers, scientists, and drug development professionals on how to utilize this compound not as an end-point for biological testing, but as a foundational building block for the synthesis of compound libraries and the subsequent development of robust screening assays. We will detail the scientific rationale behind derivatization strategies and provide validated, step-by-step protocols for key assays relevant to the biological targets of indazole-based compounds.
Compound Profile and Handling
This compound is a stable, crystalline solid at room temperature. Understanding its physicochemical properties is critical for its effective use in synthesis and for the accurate preparation of stock solutions for any direct screening, though its primary value lies in its potential for derivatization.[1][6]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [6] |
| Molecular Weight | 176.17 g/mol | [6] |
| CAS Number | 169789-37-1 | [6] |
| Appearance | Yellowish to brown solid | [7] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents. | [6][8] |
Protocol: Preparation of Stock Solutions
-
Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays.[8] It is crucial to work with fresh, anhydrous DMSO to prevent compound degradation.
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle heating (37°C) or sonication can be used to aid dissolution.[8]
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the stock solution completely and vortex to ensure homogeneity.
Strategic Role as a Synthetic Scaffold
The true utility of this compound is derived from the reactivity of its C3-aldehyde group.[7][9] This functional group is a versatile handle for a variety of chemical transformations, allowing for the rapid generation of diverse compound libraries. This strategy is far more effective than screening the aldehyde itself, as the resulting derivatives possess the varied pharmacophores necessary for potent and selective interaction with biological targets.
Key Synthetic Transformations:
-
Reductive Amination: Reaction with primary or secondary amines to generate a diverse set of C3-aminomethyl indazoles, a common motif in bioactive molecules.
-
Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated derivatives, which are valuable synthetic intermediates.[10]
-
Wittig Reaction: Conversion of the aldehyde to an alkene, enabling significant structural modifications.[7][9]
-
Cyclization Reactions: Use as a precursor to build fused heterocyclic systems like benzimidazoles or oxazoles, expanding the chemical space for screening.[9][10]
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a template and should be optimized for the specific kinase of interest.
-
Materials:
-
Kinase of interest (e.g., AXL, EGFR) and its corresponding substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
White, opaque 384-well assay plates.
-
Acoustic dispenser or multichannel pipette.
-
Luminometer plate reader.
-
Indazole derivative library, serially diluted in DMSO.
-
-
Methodology:
-
Prepare Reagents: Thaw all kit components, kinase, and substrate on ice. Prepare kinase reaction buffer as per the manufacturer's instructions.
-
Compound Plating: Dispense nanoliter volumes of serially diluted compounds from the indazole library into the 384-well assay plates. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Kinase Reaction: Add 5 µL of a 2X kinase/substrate solution to each well to start the reaction.
-
Incubation: Mix the plate on an orbital shaker for 1 minute and then incubate at room temperature for the optimized reaction time (typically 60 minutes). The causality here is to allow the enzyme to process a sufficient amount of ATP to generate a robust signal window.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound ID | Target Kinase | IC₅₀ (nM) |
| DERIVATIVE-001 | AXL | 15.2 |
| DERIVATIVE-002 | AXL | 340.5 |
| Staurosporine (Control) | AXL | 2.1 |
Strategy B: Screening for Serotonin Receptor (5-HT) Agonists
Rationale: Indazole is an effective bioisostere for indole, the core structure of serotonin. [5][11]Indazole-based analogs of tryptamines have shown potent activity as 5-HT₂ receptor agonists. [11][12]A common and robust method for assaying Gq-coupled receptors like 5-HT₂A is to measure the release of intracellular calcium upon receptor activation using a fluorescent dye.
Protocol 2: Cell-Based Calcium Mobilization Assay
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Black-walled, clear-bottom 384-well assay plates.
-
Fluorescent plate reader with kinetic reading capability (e.g., FLIPR, FDSS).
-
-
Methodology:
-
Cell Plating: Seed the 5-HT₂A-expressing cells into 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium. Add the calcium dye loading solution containing the fluorescent dye and probenecid. The lipophilic 'AM' ester group allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye in the cytoplasm.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition & Reading: Place the plate into the fluorescent plate reader. The instrument will add the indazole derivative compounds at various concentrations and immediately begin reading fluorescence kinetically over 2-3 minutes.
-
Data Acquisition: Measure the change in fluorescence intensity over time. Agonist binding to the 5-HT₂A receptor will trigger Gq activation, leading to IP₃-mediated release of Ca²⁺ from the endoplasmic reticulum, causing a sharp increase in fluorescence.
-
-
Data Analysis:
-
Determine the maximum fluorescence peak height for each well.
-
Normalize the data to the response of a known full agonist (e.g., serotonin).
-
Plot the normalized response versus compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
| Compound ID | Target Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Serotonin) |
| INDAZOLE-TRYP-01 | 5-HT₂A | 55.6 | 98% |
| INDAZOLE-TRYP-02 | 5-HT₂A | 872.1 | 65% |
| Serotonin (Control) | 5-HT₂A | 8.9 | 100% |
Strategy C: Cell-Based Antiproliferative Assays
Rationale: A primary therapeutic goal for many kinase inhibitors is to halt the uncontrolled proliferation of cancer cells. [13]Therefore, a cell-based viability assay is a crucial secondary assay to confirm that the on-target activity (kinase inhibition) translates to the desired cellular phenotype (cytotoxicity or cytostasis). The MTT assay is a classic colorimetric method, while luminescence-based assays like CellTiter-Glo® measure ATP as an indicator of metabolic activity and are generally more sensitive. [14] Protocol 3: Cell Viability Assay (CellTiter-Glo® Format)
-
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, K562 leukemia). [14] * Appropriate cell culture medium and fetal bovine serum (FBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or similar).
-
Sterile, clear-bottom 96-well or 384-well plates.
-
Luminometer plate reader.
-
-
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells at an optimized density (e.g., 5,000 cells/well) into assay plates and allow them to attach overnight.
-
Compound Treatment: Add serially diluted indazole derivatives to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂). This extended incubation period allows for multiple cell doublings, making antiproliferative effects more pronounced.
-
Assay Procedure: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent directly to each well in a volume equal to the culture medium volume. This reagent lyses the cells and provides the substrate (luciferin) for the thermostable luciferase.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate sit for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable, metabolically active cells.
-
-
Data Analysis:
-
Normalize the data to the DMSO vehicle control wells (100% viability).
-
Plot the percent viability versus compound concentration and fit to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Compound ID | Cell Line | GI₅₀ (µM) |
| DERIVATIVE-001 | A549 | 0.25 |
| DERIVATIVE-002 | A549 | 8.6 |
| Doxorubicin (Control) | A549 | 0.09 |
Conclusion
This compound represents a valuable and strategic starting point for modern drug discovery campaigns. Its true potential is unlocked when it is viewed as a versatile scaffold for chemical elaboration rather than a final compound for screening. By leveraging its reactive aldehyde functionality, research teams can efficiently generate diverse libraries of indazole derivatives. The protocols detailed in this guide provide robust, validated, and industry-standard methods for screening these derivatives against high-value target classes, including protein kinases and GPCRs, and for confirming their functional effects in relevant cell-based models. This integrated approach of targeted synthesis and strategic screening empowers the discovery of novel and potent therapeutic candidates.
References
- Title: 5-méthoxy-1H-indazole-3-carbaldéhyde Source: Chem-Impex URL:[Link]
- Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances URL:[Link]
- Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: National Institutes of Health (PMC) URL:[Link]
- Title: this compound Source: PubChem, N
- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: National Institutes of Health (PMC) URL:[Link]
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (RSC Advances) URL:[Link]
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: National Institutes of Health (PMC) URL:[Link]
- Title: Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists Source: National Institutes of Health (ACS Medicinal Chemistry Letters) URL:[Link]
- Title: Indazole From Natural Resources And Biological Activity Source: Journal of Pharmaceutical Neg
- Title: Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors Source: PubMed, N
- Title: Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists Source: ACS Public
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-methoxy-1H-indazole-3-carbaldehyde
Introduction: The Significance of Quantifying a Key Synthetic Intermediate
5-methoxy-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and material science.[1] Its indazole core is a recognized pharmacophore, serving as a bioisostere for indoles and enabling potent hydrogen bonding interactions within biological targets.[2] This has led to its incorporation into a variety of high-value compounds, including kinase inhibitors for oncological therapies and other biologically active molecules.[2][3] Furthermore, its unique electronic properties are being explored in the development of novel materials, fluorescent probes, and sensors.[1][4]
Given its role as a key starting material, the ability to accurately and reliably quantify this compound is paramount. Precise quantification is essential for:
-
Quality Control (QC): Ensuring the purity and strength of the raw material before its use in synthesis.
-
Reaction Monitoring: Tracking the consumption of the starting material and the formation of products to optimize reaction conditions and yield.
-
Stability Studies: Assessing the degradation of the compound under various storage conditions.
-
Formulation Development: Determining the precise concentration of the active intermediate in complex mixtures.
This application note provides detailed protocols for two robust and validated analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . These methods were selected for their widespread availability, high sensitivity, and suitability for the physicochemical properties of the analyte.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is critical for method development. Key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1][4][5] |
| Molecular Weight | 176.17 g/mol | [1][4][5] |
| CAS Number | 169789-37-1 | [1][4][5] |
| Appearance | Brownish orange solid | [1][4] |
| Purity (Typical) | ≥ 95% (by HPLC) | [1][4] |
| Storage Conditions | Store at 0-8 °C | [1][4] |
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle and Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the analysis of moderately polar, non-volatile organic compounds. Separation is achieved based on the analyte's partitioning between a non-polar stationary phase (e.g., octadecyl-silica, C18) and a polar mobile phase. This compound, with its aromatic rings and polar functional groups, is ideally suited for this technique. The indazole ring system possesses a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.[6][7] The fact that suppliers already use HPLC to determine purity confirms its suitability.[1][4]
Detailed Experimental Protocol
Caption: High-level workflow for HPLC-UV quantification.
A. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
InertSustain C18 column (4.6 mm × 150 mm, 5 µm) or equivalent.[8]
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
This compound certified reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid (for pH adjustment).
B. Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | Deionized Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 25% B to 75% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~305 nm (scan from 200-400 nm with PDA to confirm λmax) |
| Run Time | 15 minutes |
C. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five calibration standards. A suggested range is 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample material expected to contain the analyte. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
D. Analysis and Quantification
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standards from the lowest to the highest concentration.
-
Inject the prepared sample(s). A blank (diluent) should be run periodically to check for carryover.
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.
Method Validation Parameters
The described method should be validated according to ICH guidelines. Typical acceptance criteria are provided below.
| Parameter | Specification | Purpose |
| Linearity (R²) | ≥ 0.999 | Confirms a direct proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method (repeatability and intermediate precision). |
| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | Defines the lowest concentration that can be reliably detected and quantified. |
| Specificity | No interference at analyte retention time | Ensures the signal is solely from the analyte of interest. |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile or semi-volatile compounds that are thermally stable. The sample is vaporized and separated in a capillary column before being ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique chemical fingerprint, offering exceptional selectivity and structural confirmation. This method is highly effective for identifying and quantifying synthetic cannabinoids and related indazole compounds in various matrices.[9]
Detailed Experimental Protocol
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-methoxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and achieve higher yields and purity. This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
A1: The most effective and optimized method for synthesizing this compound is the nitrosation of 5-methoxy-indole.[3][4] This method has been shown to produce high yields, often around 91%.[3][4] The reaction proceeds through a multi-step pathway involving the nitrosation of the indole at the C3 position, forming an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carboxaldehyde.[3][5]
Q2: Why can't I use a direct formylation method like the Vilsmeier-Haack reaction on 5-methoxy-1H-indazole to introduce the aldehyde group?
A2: This is a critical point of synthetic strategy. Unlike indoles, which are amenable to electrophilic substitution at the C3 position, indazoles are generally unreactive under Vilsmeier-Haack conditions for formylation at C3.[3][5][6] The Vilsmeier reagent, being a relatively weak electrophile, does not readily react with the electron-deficient C3 position of the indazole ring.[7] This necessitates a different synthetic approach, with the nitrosation of the corresponding indole being the preferred route.[3][5]
Q3: What are the key starting materials and reagents for this synthesis?
A3: The primary starting material is 5-methoxy-indole. The key reagents for the nitrosating mixture are sodium nitrite (NaNO₂) and a mineral acid, typically hydrochloric acid (HCl), in a solvent system like dimethylformamide (DMF) and water.[3][5]
Q4: What are the main applications of this compound?
A4: This compound is a crucial intermediate in pharmaceutical development and medicinal chemistry.[1] The aldehyde functional group is highly versatile and can be readily converted into a wide array of other functionalities, making it an excellent starting point for the synthesis of complex, biologically active molecules, particularly kinase inhibitors used in cancer therapy.[1][4][5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than the reported ~91%.
-
TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Conditions | The reaction is sensitive to temperature and the rate of addition.[8] Incorrect temperature control can lead to side reactions. | Maintain a strict temperature of 0°C during the addition of the indole solution to the nitrosating mixture.[3] |
| Formation of Dimer Byproducts | A common side reaction is the formation of deep red or brown colored dimers.[6] This occurs when the starting indole, a nucleophile, attacks a reaction intermediate.[6] | Employ a "reverse addition" technique. Slowly add the 5-methoxy-indole solution to the nitrosating mixture over an extended period (e.g., 2 hours).[3] This maintains a low concentration of the indole, minimizing dimerization.[4] |
| Incomplete Reaction | For electron-rich indoles like 5-methoxy-indole, the reaction may require sufficient time to go to completion at room temperature.[3] | After the initial addition at 0°C, allow the reaction to stir at room temperature for at least 3 hours.[3] Monitor the reaction progress by TLC. |
| Impure Starting Materials | Impurities in the 5-methoxy-indole can lead to unwanted side reactions and lower the yield.[8] | Ensure the purity of the starting 5-methoxy-indole using techniques like recrystallization or column chromatography before starting the synthesis. |
Problem 2: Presence of a More Polar Byproduct
Symptoms:
-
A significant spot with a lower Rf value than the product is observed on the TLC plate.
-
During purification, a more polar fraction is isolated.
Potential Cause & Solution:
| Potential Cause | Explanation | Recommended Solution |
| Oxidation to Carboxylic Acid | A plausible side reaction is the oxidation of the aldehyde product to 5-methoxy-1H-indazole-3-carboxylic acid.[6] This can occur under acidic conditions through a dediazoniation process followed by oxidation.[6] | Careful control of the reaction time and temperature is crucial. Avoid unnecessarily long reaction times or elevated temperatures. Ensure the work-up is performed promptly after the reaction is complete. |
Problem 3: Difficulty in Purification
Symptoms:
-
The crude product is a dark, oily residue that is difficult to handle.
-
Column chromatography results in poor separation of the product from impurities.
Potential Cause & Solution:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Polymeric Material | Under certain conditions, polymerization of the starting material or intermediates can occur, leading to a tarry crude product.[6] | Ensure efficient and vigorous stirring throughout the reaction to prevent localized high concentrations of reactants.[6] The slow, controlled addition of the indole is also critical here. |
| Inappropriate Eluent System | An incorrect solvent system for column chromatography will not provide adequate separation. | A common and effective eluent system for purifying this compound is a mixture of petroleum ether and ethyl acetate, typically in an 8:2 ratio.[3] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from a reported optimized procedure.[3]
Materials:
-
5-methoxy-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water.
-
Slowly add 2N hydrochloric acid (7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0°C.
-
Add DMF to the mixture. Stir for 10-15 minutes under an inert atmosphere (e.g., argon).
-
-
Reaction:
-
In a separate flask, dissolve 5-methoxy-indole (1 equivalent) in DMF.
-
Slowly add the 5-methoxy-indole solution dropwise to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:2 mixture of petroleum ether/EtOAc as the mobile phase).
-
-
Work-up:
-
Once the reaction is complete, extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash them three times with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (8:2) eluent system to afford pure this compound as a brownish solid.[3]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the optimized synthesis of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
identifying side products in 5-methoxy-1H-indazole-3-carbaldehyde reactions.
Welcome to the technical support center for 5-methoxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis and subsequent reactions of this versatile intermediate.[1] Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary side products?
A1: The most prevalent and optimized method for the synthesis of this compound is the nitrosation of 5-methoxy-1H-indole using a nitrosating agent like sodium nitrite in a slightly acidic aqueous environment.[2][3][4] This reaction proceeds through a multi-step pathway involving the nitrosation of the indole at the C3 position to form an oxime intermediate, which then undergoes ring opening and subsequent ring closure to yield the desired indazole-3-carbaldehyde.[2][3]
The two most frequently encountered side products in this synthesis are:
-
5-Methoxy-1H-indazole-3-carboxylic acid: This is formed through the oxidation of the aldehyde product or a reaction intermediate.[2]
-
Dimeric impurities: These are often intensely colored (red or brown) byproducts that arise from the nucleophilic attack of the starting 5-methoxy-indole on a reactive intermediate.[4]
Q2: My reaction mixture is turning a deep red/brown color, and I'm having trouble purifying the final product. What's causing this?
A2: The deep red or brown coloration is a strong indication of the formation of dimeric side products. This is a common issue, particularly with electron-rich indoles like 5-methoxy-indole. The starting indole is nucleophilic and can react with electrophilic intermediates generated during the nitrosation process. To minimize this, a slow, "reverse" addition of the indole solution to the pre-formed nitrosating mixture at a controlled temperature (e.g., 0°C) is highly recommended.[2][4] This maintains a low concentration of the indole, thereby disfavoring the dimerization reaction.[4]
Q3: I'm observing a significant amount of a more polar byproduct in my final product. What is it and how can I avoid it?
A3: A more polar byproduct is very likely the corresponding carboxylic acid, 5-methoxy-1H-indazole-3-carboxylic acid. Its formation is often attributed to a dediazoniation process under acidic conditions, followed by oxidation of an intermediate.[2] To mitigate the formation of this side product, it is crucial to carefully control the reaction's pH and temperature. Prompt work-up upon reaction completion can also help minimize over-oxidation.
Q4: How can I effectively purify this compound from its carboxylic acid and dimeric byproducts?
A4: Column chromatography on silica gel is the most effective method for purifying this compound.[2] A common eluent system is a mixture of petroleum ether and ethyl acetate.[2] The polarity of the eluent can be adjusted to achieve optimal separation. The dimeric impurities are typically less polar than the desired product, while the carboxylic acid is significantly more polar. Thin-layer chromatography (TLC) should be used to monitor the separation.[2]
Q5: What are the common side products when using this compound in a Wittig reaction?
A5: The most common and often challenging side product in a Wittig reaction is triphenylphosphine oxide (TPPO).[5] This byproduct is formed from the phosphorus ylide reagent during the olefination.[5] TPPO can be difficult to separate from the desired alkene product due to its moderate polarity and high crystallinity. Careful purification, often involving column chromatography or recrystallization, is necessary to remove it.[5]
Q6: I am performing an N-alkylation on this compound and getting a mixture of products. Why is this happening?
A6: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of a mixture of N1 and N2 regioisomers.[6][7][8] The ratio of these isomers is influenced by several factors, including the choice of base, solvent, alkylating agent, and the substituents on the indazole ring.[6][8] For instance, using sodium hydride in THF often favors N1 alkylation.[6][8] Characterization by NMR is essential to determine the regioselectivity of your reaction.[6]
Troubleshooting Guides
Issue 1: Low Yield and Formation of Colored Impurities in Nitrosation Synthesis
| Symptom | Potential Cause | Troubleshooting Steps |
| Deep red or brown, insoluble material in the reaction mixture. | Formation of dimeric byproducts due to high concentration of the nucleophilic indole.[4] | 1. Employ Reverse Addition: Slowly add the 5-methoxy-indole solution to the pre-cooled nitrosating mixture.[2][4]2. Maintain Low Temperature: Keep the reaction temperature at 0°C during the addition.[2]3. Ensure Efficient Stirring: Prevent localized high concentrations of reactants. |
| Low isolated yield of the desired aldehyde. | Incomplete reaction or formation of multiple side products. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal endpoint. For electron-rich indoles, the reaction may proceed at room temperature, while less reactive indoles might require gentle heating.[2]2. Control Stoichiometry: Use the optimized stoichiometry of sodium nitrite and acid to ensure the formation of the correct nitrosating species.[2] |
Issue 2: Presence of Carboxylic Acid Byproduct
| Symptom | Potential Cause | Troubleshooting Steps |
| A more polar spot is observed on TLC, and the isolated product has a lower than expected melting point. | Oxidation of the aldehyde to 5-methoxy-1H-indazole-3-carboxylic acid.[2] | 1. Control pH: Avoid strongly acidic conditions that can promote the oxidative pathway.[2]2. Prompt Work-up: Process the reaction mixture as soon as it is complete to minimize air oxidation.3. Purification: Separate the carboxylic acid using column chromatography. An acidic wash of the organic layer during work-up might not be effective due to the amphoteric nature of the indazole. |
Issue 3: Challenges in Subsequent Reactions (e.g., Wittig, N-Alkylation)
| Symptom | Potential Cause | Troubleshooting Steps |
| Difficulty in purifying the product of a Wittig reaction. | Presence of triphenylphosphine oxide (TPPO).[5] | 1. Chromatography: Use a silica gel column with an appropriate solvent gradient to separate the non-polar alkene from the more polar TPPO.2. Recrystallization: Carefully choose a solvent system that allows for the selective crystallization of either the product or TPPO. |
| Formation of a mixture of isomers during N-alkylation. | Alkylation at both N1 and N2 positions of the indazole ring.[6][7][8] | 1. Screen Reaction Conditions: Vary the base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., THF, DMF, acetonitrile) to find the optimal conditions for the desired regioselectivity.[6]2. Characterize Isomers: Use 1D and 2D NMR techniques (e.g., HMBC) to identify the N1 and N2 isomers.[6] |
Visualized Workflows and Mechanisms
Diagram 1: Synthesis and Side Product Formation of this compound
Caption: Synthetic pathway and major side reactions.
Diagram 2: Troubleshooting Logic for Nitrosation Reaction
Caption: Troubleshooting workflow for synthesis.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from an optimized procedure to minimize side product formation.[2]
Materials:
-
5-Methoxy-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2N)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.
-
Slowly add 2N hydrochloric acid (2.7 equivalents) to the solution at 0°C while stirring.
-
Addition of Indole: Prepare a solution of 5-methoxy-1H-indole (1 equivalent) in DMF.
-
Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred nitrosating mixture at 0°C over a period of at least 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3 hours, monitoring by TLC.
-
Work-up: Extract the reaction mixture three times with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.
References
- Doulain, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13163–13172.
- University of Arizona. The Wittig Reaction: Synthesis of Alkenes.
- Barreca, G., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- Organic Chemistry Portal. Wittig Reaction.
- ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1947.
- ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Zhang, J., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 2030–2040.
- University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
Technical Support Center: Purification of 5-Methoxy-1H-indazole-3-carbaldehyde
Welcome to the technical support center for 5-methoxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile intermediate.[1][2] As a key building block in the synthesis of kinase inhibitors and other pharmaceuticals, achieving high purity of this compound is critical for downstream success.[3][4] This document provides troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems observed during the purification of this compound, offering explanations and actionable solutions.
Problem 1: Low Purity After Column Chromatography
Question: I've purified my crude this compound using silica gel column chromatography with a petroleum ether/ethyl acetate eluent system, but my final product purity is still below 95% by HPLC. What could be the issue?
Answer:
Several factors can contribute to low purity after column chromatography. Let's break down the potential causes and solutions:
-
Incomplete Reaction or Presence of Side Products: The synthesis of this compound, often achieved through methods like the nitrosation of 5-methoxy-indole, can sometimes result in side products or unreacted starting material.[3][4] For instance, incomplete nitrosation or subsequent side reactions can lead to impurities that co-elute with your desired product.[4]
-
Improper Solvent System: The choice of eluent is critical for achieving good separation on a silica column. While petroleum ether/ethyl acetate is a common choice, the ratio needs to be optimized.[3]
-
Solution: Perform a systematic TLC analysis with varying ratios of petroleum ether and ethyl acetate to find the optimal solvent system that provides the best separation between your product and impurities. A starting point could be an 8:2 ratio of petroleum ether to ethyl acetate, as documented in the literature.[3]
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, resulting in mixed fractions.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Adjust the amount of crude product loaded based on the difficulty of the separation.
-
-
Product Degradation on Silica Gel: Some organic molecules can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.
-
Solution: If you suspect degradation, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, using a different stationary phase like alumina might be beneficial.
-
Problem 2: Product Appears as a Brownish or Orange Solid Instead of Yellow
Question: The literature describes this compound as a yellowish solid, but my purified product is brownish-orange. Does this indicate impurity?
Answer:
While a brownish or orange hue can sometimes indicate the presence of impurities, it's not always a definitive sign of low purity for this specific compound.[2] Here's a breakdown of possible reasons and how to address them:
-
Oxidation: Indazole derivatives can be susceptible to oxidation, which can lead to coloration. This can happen during the reaction, work-up, or even during storage.
-
Solution: Ensure your reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) if possible.[5] Store the purified compound in a cool, dark place, and consider flushing the container with an inert gas before sealing.
-
-
Residual Solvents or Reagents: Trapped solvents or residual colored reagents from the synthesis can also contribute to the off-color.
-
Solution: Ensure the product is thoroughly dried under vacuum to remove any residual solvents. If residual reagents are suspected, an additional purification step like recrystallization might be necessary.
-
-
Inherent Color: It's worth noting that some batches of this compound are reported as brownish solids in the literature, even with high purity.[3]
Problem 3: Difficulty with Recrystallization
Question: I'm trying to recrystallize my this compound to improve its purity, but I'm struggling to find a suitable solvent system.
Answer:
Finding the right solvent for recrystallization is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening:
-
Solution: You will need to perform small-scale solubility tests with a range of solvents of varying polarities. Common solvents to try include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Chlorinated Solvents: Dichloromethane
-
Mixed Solvent Systems: If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be very effective. For example, you could try dissolving the compound in a minimal amount of a hot solvent like ethyl acetate and then slowly adding a less polar solvent like hexane or petroleum ether until turbidity is observed, then allowing it to cool.
-
-
-
Oiling Out: Sometimes, instead of crystallizing, the compound may separate as an oil.
-
Solution: This often happens if the solution is cooled too quickly or if the solvent is too nonpolar. Try slowing down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. Using a more polar solvent system can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound is typically a yellowish to brownish solid.[2][3] The reported melting point is around 230 °C.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, it is recommended to store the compound at 0-8 °C in a dry, sealed container, protected from light.[2] Aromatic compounds, like indazoles, can be susceptible to photodegradation.[8]
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a sample.[3]
Q4: Can this compound be purified by sublimation?
A4: While sublimation can be a powerful purification technique for some organic solids, there is no readily available literature to suggest it is a standard method for this compound. Given its relatively high melting point, it might be possible, but it would require experimentation to determine the optimal conditions of temperature and pressure.
Q5: Are there any known incompatibilities or stability issues I should be aware of during purification?
A5: While generally stable, indazole derivatives can be sensitive to strong acids and bases, which could potentially lead to degradation.[8] It is also advisable to avoid excessive heat, as thermal degradation can occur.[8] As mentioned earlier, protection from light is also recommended to prevent photodegradation.[8]
Experimental Protocols & Data
Table 1: Representative Column Chromatography Parameters
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (40–63 μm) | [3] |
| Mobile Phase | Petroleum ether/Ethyl acetate (8:2) | [3] |
| TLC Rf | ~0.40 (in petroleum ether/EtOAc, 3:2) | [3] |
Workflow for Purification by Column Chromatography
Caption: A typical workflow for the purification of this compound using silica gel column chromatography.
References
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (n.d.). National Institutes of Health.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - Semantic Scholar. (2018). Semantic Scholar.
- Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. (n.d.).
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- This compound | C9H8N2O2 | CID 10080895 - PubChem. (n.d.). National Center for Biotechnology Information.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - ResearchGate. (2018). ResearchGate.
- Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia.
- 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1 | Chemsrc. (n.d.). ChemSrc.
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps.
- Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D - FOLIA. (n.d.).
- Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). J&K Scientific.
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.).
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (n.d.).
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF - ResearchGate. (n.d.). ResearchGate.
- CID 157980671 | C20H18N2O4 - PubChem. (n.d.). National Center for Biotechnology Information.
- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). ResearchGate.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 169789-37-1 | this compound - Synblock [synblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Scalability in 5-Methoxy-1H-indazole-3-carbaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 5-methoxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this vital pharmaceutical intermediate from bench-scale to larger-scale production. Here, we address common challenges in a question-and-answer format, providing in-depth, field-proven insights grounded in scientific principles.
Section 1: Vilsmeier-Haack Reaction Fundamentals and Safety at Scale
The Vilsmeier-Haack (V-H) reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the precursor to our target molecule.[1][2] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] While effective, scaling this reaction presents significant safety and control challenges.
Q1: My Vilsmeier-Haack reaction is highly exothermic on a larger scale, leading to inconsistent results and potential safety hazards. How can I manage this?
A1: This is a critical and common issue. The formation of the Vilsmeier reagent and its subsequent reaction with the substrate are both exothermic processes.[5][6] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[7]
Causality: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor system. This accelerates the reaction rate, leading to an exponential increase in temperature and pressure, which can result in vessel failure.[7] Calorimetric studies have shown that the Vilsmeier reagent itself can be thermally unstable.[5][8]
Troubleshooting & Optimization:
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[5][9] This data is essential for designing an adequate cooling system.
-
Semi-Batch Addition: Instead of adding all reagents at once (batch mode), use a semi-batch approach where one reagent is added slowly to the other. Typically, the POCl₃ is added to the DMF or the substrate solution at a controlled rate. This allows the cooling system to keep pace with the heat generation.[9]
-
Solvent Selection: The choice of solvent can influence the thermal properties of the reaction. While DMF is often a reactant and solvent, using a co-solvent with a higher boiling point and good thermal conductivity can help moderate the temperature.[1]
-
Continuous Flow Chemistry: For industrial-scale production, consider a continuous flow chemistry approach.[10][11] Reactions in microreactors or flow reactors offer superior heat transfer and temperature control, significantly reducing the risk of thermal runaway by minimizing the volume of reacting material at any given time.[10][11][12]
Section 2: Reaction and Process Control
Achieving a consistent yield and purity at scale requires precise control over reaction parameters.
Q2: I'm observing incomplete conversion and the presence of unreacted starting material in my large-scale batches. What are the likely causes?
A2: Incomplete conversion at scale often points to issues with reagent stoichiometry, mixing, or temperature control.
Causality: The Vilsmeier reagent is a weak electrophile, and the reaction's success depends on the substrate's nucleophilicity and the reaction conditions.[13][14] In a large reactor, poor mixing can lead to localized areas of low reagent concentration, effectively stalling the reaction.
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Ensure that the molar ratio of the Vilsmeier reagent to the substrate is sufficient. A common starting point is 1.5 equivalents of the reagent.[13]
-
Mixing Efficiency: The geometry of the reactor and the type of agitator are critical at scale. Ensure that the mixing is sufficient to maintain a homogenous reaction mixture. Computational fluid dynamics (CFD) modeling can be used to optimize mixing in large vessels.
-
Temperature Control: As discussed, maintaining the optimal reaction temperature is crucial. For less reactive substrates, a higher temperature (e.g., 60-80°C) may be necessary to drive the reaction to completion.[13]
-
Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or UPLC to monitor the reaction progress. This will allow you to determine the optimal reaction time and ensure completion before proceeding with the work-up.[15]
Section 3: Impurity Profile and Purification Challenges
Controlling the impurity profile is paramount in pharmaceutical manufacturing.
Q3: My scaled-up batches of this compound show several impurities that are difficult to remove by simple crystallization. What are these impurities and how can I control them?
A3: Impurities in V-H reactions can arise from side reactions, unreacted starting materials, or degradation products.[15] According to ICH guidelines, impurities present at levels above 0.1% must be identified and quantified.[16][17]
Common Impurities and Their Control:
| Impurity | Potential Cause | Control Strategy |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagent, low temperature, or poor mixing. | Optimize reaction conditions (stoichiometry, temperature, mixing) and monitor for completion using HPLC.[13][15] |
| Di-formylated Product | Excess Vilsmeier reagent or high reaction temperature. | Carefully control the stoichiometry of the Vilsmeier reagent. Lowering the reaction temperature can also improve selectivity.[18] |
| Regioisomers | The indazole ring can potentially be formylated at other positions, although the 3-position is generally favored. | Lower reaction temperatures can enhance regioselectivity. The choice of solvent may also play a role.[13] |
| Hydrolysis Products | The aldehyde product can be sensitive to pH and temperature, potentially leading to the corresponding carboxylic acid. | Maintain a neutral to slightly acidic pH during work-up and isolation. Avoid excessive heat. |
| Residual Solvents | Inefficient drying or solvent removal. | Use appropriate drying techniques (e.g., vacuum oven at a controlled temperature) and verify solvent levels by GC-HS. |
Troubleshooting Workflow for Impurity Identification:
Caption: Decision tree for identifying and controlling impurities.
Section 4: Work-up, Crystallization, and Polymorphism
The final steps of isolating and purifying the product are critical for achieving the desired quality attributes.
Q4: I am struggling with product isolation and achieving a consistent crystalline form at a larger scale. What factors should I consider?
A4: Work-up and crystallization are highly scale-dependent processes. What works in a round-bottom flask may not be directly transferable to a multi-hundred-liter reactor.
Troubleshooting & Optimization:
-
Work-up:
-
Quenching: The hydrolysis of the iminium intermediate formed in the V-H reaction is often done by quenching the reaction mixture in water or a basic solution.[13] At scale, this needs to be done carefully to control the exotherm and avoid localized pH spikes that could degrade the product.
-
Extraction: Emulsion formation is a common problem during large-scale extractions. Using a different solvent system, adjusting the pH, or adding brine can help break emulsions.
-
-
Crystallization and Polymorphism:
-
Solvent Selection: The choice of solvent is the most critical factor in controlling crystallization.[19] Different solvents can lead to the formation of different polymorphs (different crystal structures of the same molecule), which can have different physical properties like solubility and stability.[20][21] A thorough polymorph screen should be conducted during process development.
-
Supersaturation and Cooling Rate: The rate of cooling and the degree of supersaturation will influence the crystal size and form.[19] A slower cooling rate generally leads to larger, more well-defined crystals.
-
Seeding: To ensure the formation of the desired polymorph, it is often necessary to seed the supersaturated solution with a small amount of the target crystal form.
-
Experimental Protocol: Polymorph Screening
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane).
-
Solubility Determination: Determine the solubility of this compound in each solvent at different temperatures.
-
Crystallization Methods:
-
Slow Cooling: Prepare saturated solutions at an elevated temperature and allow them to cool slowly to room temperature.
-
Anti-Solvent Addition: Prepare a concentrated solution and slowly add an anti-solvent (a solvent in which the compound is poorly soluble).
-
Evaporation: Allow a solution to evaporate slowly at room temperature.
-
-
Characterization: Analyze the resulting solids by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify different polymorphic forms.
References
- Gemoets, H. P. L., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development.
- Bollyn, M. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
- Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
- MDPI. (n.d.). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles.
- Organic Process Research & Development. (n.d.). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory.
- ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.
- Neliti. (n.d.). The Synthesis and Study of Profiles of the Ornidazole Impurities.
- ResearchGate. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes.
- ACS Publications. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
- Organic Process Research & Development. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes.
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- NIH. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- PubMed. (2024). Development of a selective and scalable N 1-indazole alkylation.
- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.
- ResearchGate. (n.d.). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives.
- ResearchGate. (2018). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
- IJPRS. (n.d.). Overview on Impurity Profiling.
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Google Patents. (n.d.). US3175015A - Method of controlling exothermic reactions and apparatus therefor.
- MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- ResearchGate. (n.d.). Crystallization of polymorphs: The effect of solvent.
- YouTube. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Scirp.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Walsh Medical Media. (2023). Exothermic Reactions: It's Energy Release and Applications.
- Indian Journal of Pharmaceutical Sciences. (2004). Effect of Solvent and Polymer Additives on Crystallization.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- PubMed. (2011). Crystal Polymorphism in Chemical Process Development.
- YouTube. (2021). Vilsmeier-Haack Reaction.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Overview on Impurity Profiling - IJPRS [ijprs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ijpsonline.com [ijpsonline.com]
- 21. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Parameters for 5-Methoxy-1H-indazole-3-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 5-methoxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. As a key intermediate for various kinase inhibitors and other biologically active molecules, a reliable and optimized synthetic protocol is paramount.[1][2][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to prepare this compound?
There are two primary, well-established routes for the synthesis of 1H-indazole-3-carbaldehydes:
-
Nitrosation of Indoles: This is often the most direct and high-yielding method. It involves the acid-mediated nitrosation of the corresponding indole precursor, in this case, 5-methoxy-1H-indole. The reaction proceeds through an oxime intermediate, which undergoes ring-opening and subsequent ring-closure to form the indazole-3-carbaldehyde structure.[1] This method is particularly effective for both electron-rich and electron-deficient indoles under mild conditions.[1]
-
Vilsmeier-Haack Formylation: This classic reaction introduces a formyl (-CHO) group onto an electron-rich heterocyclic ring, such as 5-methoxy-1H-indazole.[4] The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] While effective, this route requires the prior synthesis or purchase of the 5-methoxy-1H-indazole starting material.
For its efficiency and high reported yields, this guide will focus primarily on the optimization of the nitrosation of 5-methoxy-1H-indole .
Q2: Why is the nitrosation of 5-methoxy-indole the preferred route?
The preference for the nitrosation route is based on several factors:
-
High Efficiency: Published procedures report excellent yields, often exceeding 90%, for the conversion of 5-methoxy-indole to the target compound.[1][7]
-
Atom Economy: It is a more direct, one-pot conversion from a readily available indole starting material.
-
Mild Conditions: The reaction is typically performed at room temperature, avoiding the need for harsh heating or cooling which can be advantageous for sensitive substrates.[1][7]
Q3: What are the critical reagents and their functions in the nitrosation reaction?
-
5-Methoxy-1H-indole: The starting material that provides the core bicyclic structure.
-
Sodium Nitrite (NaNO₂): The source of the nitrosonium ion (NO⁺) upon reaction with acid, which is the key electrophile.
-
Acid (e.g., Hydrochloric Acid): Acts as a catalyst to generate the active nitrosating agent from sodium nitrite. Slow and controlled addition is crucial to maintain the reaction rate and prevent side reactions.
-
Solvent: A suitable solvent is required to dissolve the starting materials. Often, the reaction is performed in an aqueous acidic medium where the indole is added as a solution.[8]
Q4: What are the typical storage and handling recommendations for this compound?
The final product is typically a brownish or yellowish solid.[2][7] It should be stored in a cool, dry place, often recommended at 0-8 °C, to ensure long-term stability.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, as the compound is classified as harmful if swallowed and can cause skin and eye irritation.[9]
Experimental Protocol: Nitrosation of 5-Methoxy-1H-indole
This protocol is an optimized procedure adapted from peer-reviewed literature.[1][7]
Materials:
-
5-methoxy-1H-indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether / Ethyl Acetate solvent system
Procedure:
-
Preparation of Nitrosating Mixture: In a round-bottom flask cooled in an ice bath (0 °C), dissolve sodium nitrite (approx. 2.5-3.0 equivalents) in deionized water. Slowly, and with vigorous stirring, add concentrated hydrochloric acid. Stir for 10-15 minutes at 0 °C.
-
Reaction Setup: In a separate flask, dissolve 5-methoxy-1H-indole (1.0 equivalent) in a suitable solvent like DMF or prepare for direct addition.
-
Addition: Slowly add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole spot is fully consumed. A typical eluent system for TLC is petroleum ether/EtOAc (3:2), where the product has an Rf of approximately 0.40.[7]
-
Work-up: Once complete, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.[1][7] Combine the organic layers.
-
Washing: Wash the combined organic layers three times with water, followed by one wash with brine to remove residual acid and inorganic salts.[1][7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude brownish solid by column chromatography on silica gel using a petroleum ether/EtOAc (e.g., 8:2) eluent system to obtain the pure product.[1][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The following decision tree provides a high-level overview for diagnosing common problems.
Caption: Troubleshooting Decision Tree for Synthesis.
Q: My reaction is very slow or incomplete, with significant starting material remaining after several hours. What should I do?
-
Potential Cause 1: Insufficient Activation. The generation of the active nitrosating agent may be inefficient if the acidic conditions are not optimal.
-
Solution: Ensure the correct equivalents of acid have been added. The pH of the nitrosating mixture should be distinctly acidic.
-
-
Potential Cause 2: Low Temperature. While room temperature is often sufficient for electron-rich indoles like the 5-methoxy derivative, some batches or variations in reagent purity might lead to lower reactivity.[1][7]
-
Solution: After stirring at room temperature for 3-4 hours, gently heat the reaction to 40-50°C and continue to monitor by TLC. For some substituted indoles, heating is required to drive the reaction to completion.[7]
-
Q: The yield of my product is significantly lower than expected, even though the starting material was consumed.
-
Potential Cause 1: Reagent Degradation. Sodium nitrite can degrade over time, especially if not stored properly. This leads to a lower effective concentration of the nitrosating agent.
-
Solution: Use a fresh bottle of sodium nitrite. It is good practice to test for the presence of nitrite before use if the reagent is old.
-
-
Potential Cause 2: Side Reactions. If the addition of the indole or the acid was too fast, or if the initial cooling was insufficient, side reactions such as diazotization or polymerization can occur, consuming the starting material without forming the desired product.
-
Solution: In future runs, ensure the nitrosating mixture is pre-cooled to 0°C before any addition and that the indole solution is added dropwise over an extended period (e.g., 30 minutes) to maintain temperature control.
-
-
Potential Cause 3: Product Loss During Work-up. The product has some aqueous solubility, and insufficient extraction can lead to significant loss.
-
Solution: Perform at least three, and preferably four, extractions with ethyl acetate. Ensure thorough mixing in the separatory funnel during each extraction.
-
Q: My TLC shows multiple product spots, making purification difficult.
-
Potential Cause 1: Formation of N-nitroso-indole. N-nitrosation can sometimes compete with the desired C3-position reaction, leading to impurities. The desired reaction involves a more complex ring-opening mechanism.
-
Solution: Strict adherence to the reaction conditions (slow addition, controlled temperature) minimizes this side reaction. The acidic work-up and purification steps usually help in removing or converting these unstable intermediates.
-
-
Potential Cause 2: Impure Starting Material. The quality of the initial 5-methoxy-1H-indole is critical.
-
Solution: Verify the purity of the starting material by TLC, NMR, or melting point before starting the reaction. Purify the starting material if necessary.
-
-
Potential Cause 3: Vilsmeier-Haack Specific Issue (if using this alternative route). If formylating 5-methoxy-1H-indazole, formylation can potentially occur at the N1 position in addition to the C3 position.
-
Solution: The Vilsmeier-Haack reaction on indazoles typically favors C3 formylation. However, optimizing the reagent stoichiometry (using around 1.5 equivalents of the Vilsmeier reagent) and temperature can improve selectivity.[5]
-
Quantitative Data & Characterization
The following table summarizes the typical reaction parameters and expected outcomes for the nitrosation synthesis.
| Parameter | Value / Condition | Source |
| Starting Material | 5-methoxy-1H-indole | [1][7] |
| Key Reagents | NaNO₂, HCl | [8] |
| Temperature | 0 °C for addition, Room Temp for reaction | [1][7] |
| Reaction Time | 3 - 5 hours | [7] |
| Typical Yield | 90 - 94% | [7] |
| Purification | Silica Gel Column Chromatography | [1][7] |
| Appearance | Brownish / Yellowish Solid | [2][7] |
| TLC Rf | ~0.40 (Petroleum Ether/EtOAc, 3:2) | [7] |
Reference Spectroscopic Data:
-
¹H NMR (300 MHz, DMSO-d₆): δ 14.06 (brs, 1H, NH), 10.16 (s, 1H, CHO), 7.61 (d, J = 9.0 Hz, 1H), 7.49 (d, J = 2.5 Hz, 1H), 7.12 (dd, J = 9.0, 2.5 Hz, 1H), 3.84 (s, 3H, OCH₃).[1]
-
¹³C NMR (75 MHz, DMSO-d₆): δ 187.3, 156.6, 143.1, 136.9, 121.3, 119.3, 112.3, 99.7, 55.4.[1]
Workflow & Mechanism Visualization
The following diagram illustrates the general laboratory workflow from starting material to pure product.
Caption: General Laboratory Workflow for Synthesis.
References
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. (n.d.).
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018). Royal Society of Chemistry.
- 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Prepar
- This compound - Chem-Impex. (n.d.).
- Optimization of Vilsmeier-Haack reaction parameters - Benchchem. (n.d.). BenchChem.
- 5-méthoxy-1H-indazole-3-carbaldéhyde - Chem-Impex. (n.d.).
- This compound | C9H8N2O2 | CID 10080895 - PubChem. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Drug Delivery and Therapeutics.
- Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem. (n.d.). BenchChem.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
common experimental errors with 5-methoxy-1H-indazole-3-carbaldehyde
Technical Support Center: 5-Methoxy-1H-indazole-3-carbaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with this versatile building block. Here, we move beyond simple protocols to explain the chemical principles behind the procedures, helping you troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Compound Stability, Storage, and Handling
The stability and proper handling of this compound are critical for obtaining reproducible results. Its unique structure, featuring an electron-rich indazole core and a reactive aldehyde, makes it susceptible to specific degradation pathways.
Frequently Asked Questions (FAQs): Stability & Storage
Question 1: My this compound has changed color from a yellowish solid to a brownish orange solid over time. Is it still usable?
Answer: A color change often indicates minor degradation or oxidation and does not necessarily mean the compound is unusable, but it warrants caution. The indazole ring system can be susceptible to slow oxidation and photodegradation.[1] We strongly recommend the following:
-
Purity Check: Before use, verify the compound's purity by TLC or ¹H NMR. Look for the appearance of new, more polar spots on TLC or additional peaks in the NMR spectrum, particularly a broad peak corresponding to a carboxylic acid proton.
-
Storage Conditions: Always store the solid compound at 0-8 °C, protected from light and moisture.[2][3] For long-term storage, keeping it at -20°C is advisable.
Question 2: What is the best way to store this compound in solution? I've noticed solution stability issues.
Answer: The primary degradation pathway in aqueous or protic solutions is hydrolysis and oxidation. The indazole ring is also sensitive to both strongly acidic and basic conditions.[1]
-
Recommended Solvents: For maximum stability, prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF.
-
Aqueous Solutions: If an aqueous buffer is necessary for your experiment, prepare the solution fresh and use it immediately. For short-term storage (a few hours), maintain a slightly acidic pH between 4 and 6, as this range minimizes the rate of hydrolysis observed in related indazole carboxamides.[1]
-
Light Sensitivity: Aromatic systems like indazole can undergo photodegradation.[1] Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.
Question 3: I am having trouble dissolving the compound for my reaction. What are the recommended solvents?
Answer: this compound is a brownish-orange solid with limited solubility in nonpolar solvents.[2][3]
-
Good Solubility: It is generally soluble in polar aprotic solvents such as DMF, DMSO, and to a lesser extent, THF and ethyl acetate.
-
Poor Solubility: It is largely insoluble in water, hexanes, and ether.
-
Reaction Considerations: When choosing a reaction solvent, consider both the solubility of the starting material and the compatibility of the solvent with your reagents. For reactions requiring non-polar conditions, a co-solvent system might be necessary.
Part 2: Synthesis & Purification Troubleshooting
The most reliable synthesis of this compound involves the nitrosation of 5-methoxy-1H-indole.[4][5] While effective, this reaction is sensitive to conditions that can lead to side products and purification challenges.
Optimized Synthesis Protocol: Nitrosation of 5-Methoxy-1H-indole
This protocol is adapted from an optimized procedure and is known to produce high yields.[4][5]
-
Prepare Nitrosating Mixture: In a flask cooled to 0 °C, dissolve sodium nitrite (NaNO₂, 8 equiv.) in deionized water and DMF. Slowly add hydrochloric acid (HCl, 2.7 equiv.) while maintaining the temperature at 0 °C. Stir for 10 minutes.
-
Indole Addition: Dissolve 5-methoxy-1H-indole (1 equiv.) in DMF. Add this solution dropwise to the vigorously stirred nitrosating mixture over 2 hours using a syringe pump, ensuring the temperature remains at 0 °C. This slow, reverse addition is critical to minimize dimerization.[6]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor reaction progress by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash three times with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude brownish solid by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., starting from 9:1 to 8:2). This should yield the pure product as a yellowish solid.[4]
Synthesis & Purification FAQs
Question 1: My reaction yield is very low, and I'm recovering a lot of starting indole. What went wrong?
Answer: Low conversion is typically due to issues with the nitrosating agent or the reaction conditions.
-
Cause - Inactive Nitrosating Agent: The active nitrosating species (e.g., N₂O₃) is formed in situ and can degrade, especially if the temperature rises prematurely. Ensure you maintain the temperature at 0 °C during the preparation and addition steps.
-
Cause - Insufficient Acid: The correct stoichiometry of acid is crucial for generating the nitrosonium ion. Using old or improperly standardized HCl can lead to lower yields.
-
Solution: Use fresh reagents and carefully control the temperature. A slow addition of the indole to the pre-formed nitrosating mixture is superior to adding acid to a mixture of the indole and nitrite, as the latter often gives poor yields with electron-rich indoles like the 5-methoxy derivative.[5]
Question 2: My reaction mixture turned into a dark, tarry mess, and I have a significant amount of a highly polar, insoluble byproduct. What is it?
Answer: This is a classic sign of side reactions. There are two likely culprits:
-
Indole Dimerization: Under acidic conditions, the starting indole can react with an intermediate of the reaction to form colored dimeric byproducts.[6] This is minimized by the slow, reverse addition protocol described above, which keeps the concentration of the indole low at all times.
-
Carboxylic Acid Formation: Over-oxidation can lead to the formation of the corresponding 5-methoxy-1H-indazole-3-carboxylic acid.[6] This byproduct is significantly more polar than the desired aldehyde and may be difficult to remove from the crude product. Prompt work-up after the reaction is complete can help minimize this.
Question 3: I'm struggling to purify the aldehyde by column chromatography. It's streaking badly on the TLC plate.
Answer: Streaking of polar heterocyclic compounds on silica gel is common and is usually caused by the interaction of the basic nitrogen atoms with the acidic silica surface.
-
Solution 1 - Modify the Mobile Phase: Add a small amount of a modifier to your eluent. For this compound, adding 0.5-1% triethylamine or a few drops of acetic acid to the petroleum ether/ethyl acetate mobile phase can significantly improve the peak shape by neutralizing the active sites on the silica.
-
Solution 2 - Alternative Purification: If chromatography fails, consider recrystallization. If the compound "oils out," it may be due to impurities or cooling the solution too quickly. Try dissolving the oil in a minimum amount of hot solvent, then cool it very slowly, perhaps by placing the flask in a large beaker of hot water and allowing it to cool to room temperature overnight.[7]
Part 3: Derivatization Reactions & Common Errors
This compound is a versatile intermediate.[2] However, its reactivity is nuanced due to the presence of multiple reactive sites.
Diagram: Key Reactive Sites
Caption: Key reactive sites on the this compound scaffold.
Derivatization FAQs
Question 1: I am trying to N-alkylate my indazole, but I'm getting a mixture of two products that are very difficult to separate. What is happening?
Answer: This is the most common error when working with 1H-indazoles. You are forming a mixture of N-1 and N-2 alkylated regioisomers . The indazole anion formed upon deprotonation can be alkylated at either nitrogen, and achieving high selectivity can be challenging.[8][9][10]
-
Causality: The ratio of N-1 to N-2 products is highly dependent on the base, solvent, and the steric/electronic properties of both the indazole substituents and the alkylating agent.[4][11] For example, using NaH in THF often favors N-1 alkylation, while Mitsunobu conditions can favor N-2.[8][9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.
-
Identification: The N-1 and N-2 isomers can be distinguished using 2D NMR techniques like HMBC. For the N-2 isomer, a correlation is typically observed between the protons of the new alkyl group (on N-2) and the C-3 carbon of the indazole ring. This correlation is absent for the N-1 isomer.[8]
Question 2: In my reductive amination reaction, I am seeing a significant amount of the corresponding alcohol (5-methoxy-1H-indazole-3-methanol). How can I prevent this?
Answer: The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting aldehyde faster than, or competitively with, the intermediate imine.
-
Causality: This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄). The aldehyde is highly susceptible to reduction.[12]
-
Solutions:
-
Use a Milder Reducing Agent: Switch to a reductant that is selective for the protonated imine (iminium ion) over the carbonyl. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this reason.[10][13]
-
Control the pH: Imine formation is optimal under weakly acidic conditions (pH ~4-5).[12] This protonates the carbonyl, activating it for nucleophilic attack by the amine, and also ensures the intermediate imine is protonated, making it more susceptible to reduction by a mild reducing agent. Adding a catalytic amount of acetic acid is common practice.
-
Pre-form the Imine: For difficult substrates, you can form the imine first by stirring the aldehyde and amine together (often with a dehydrating agent like MgSO₄ or molecular sieves) before adding the reducing agent.
-
Question 3: I am performing a reaction under strongly acidic conditions and my NMR shows a new peak in the aromatic region and the disappearance of the methoxy singlet. What happened?
Answer: You have likely caused the O-demethylation of the 5-methoxy group to the corresponding 5-hydroxy-1H-indazole-3-carbaldehyde.
-
Causality: Aryl methyl ethers are susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (e.g., HBr, HI) at elevated temperatures.[14] The reaction proceeds by protonation or coordination to the ether oxygen, followed by nucleophilic attack on the methyl group.
-
Prevention: If your desired transformation requires acidic conditions, use the mildest acid possible and maintain the lowest effective temperature. If strong Lewis acids are required for a different part of the molecule, consider performing the demethylation intentionally as a separate step or choosing an alternative synthetic route that avoids such harsh conditions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Synthesis | Inactive nitrosating agent; Improper temperature control. | Use fresh reagents, maintain 0 °C during additions, use reverse-addition.[6] |
| Purification Difficulty | Acidic nature of silica causing streaking. | Add 0.5-1% triethylamine or acetic acid to the eluent. |
| Mixture of Isomers | Non-regioselective N-alkylation. | Screen bases and solvents (e.g., NaH in THF for N-1). Use 2D NMR to confirm structure.[8][9] |
| Alcohol Byproduct | Aldehyde reduction is faster than imine reduction. | Use a milder reducing agent like STAB or NaBH₃CN; control pH with catalytic acid.[13] |
| Loss of Methoxy Group | Cleavage by strong acid (Lewis or Brønsted). | Avoid harsh acidic conditions (e.g., BBr₃, HBr at high temp).[14] |
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
- Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]
- Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia.
- Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork.
- ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2012). (PDF) An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- King, A. T., Hiscocks, H. G., Matesic, L., Bhadbhade, M., Bishop, R., & Ung, A. T. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry, 15, 1347–1354. [Link]
- Chem-Station. (2024). O-Demethylation.
- Chen, J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- PubChem. (n.d.). This compound.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- El-Sawy, E., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.
- Semantic Scholar. (2017). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- PubChem. (n.d.). CID 157980671 | C20H18N2O4.
- ResearchGate. (2019). (PDF) Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate.
- ResearchGate. (2012). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives.
- ACS Green Chemistry Institute. (2025). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Wikipedia contributors. (2023). Demethylation. Wikipedia, The Free Encyclopedia.
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 8. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 9. jocpr.com [jocpr.com]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
Technical Support Center: Stability of 5-Methoxy-1H-indazole-3-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-methoxy-1H-indazole-3-carbaldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) concerning its degradation pathways in solution. The information provided is curated to ensure scientific integrity and offer practical, field-proven insights to navigate challenges during your experiments.
Introduction
This compound is a crucial building block in medicinal chemistry and pharmaceutical research, valued for its role in the synthesis of a wide array of biologically active molecules.[1] However, like many heterocyclic aldehydes, its stability in solution can be a critical factor for the reproducibility of experimental results and the purity of synthesized compounds. Understanding its degradation profile is paramount for developing robust analytical methods, establishing appropriate storage conditions, and ensuring the overall quality of research outcomes.
This guide will delve into the primary degradation pathways of this compound, offering solutions to common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the chemical structure, which includes a reactive aldehyde group and a photosensitive indazole ring, the primary degradation pathways are oxidation, photodegradation, and to a lesser extent, hydrolysis under harsh conditions.
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which would convert it to 5-methoxy-1H-indazole-3-carboxylic acid. This is a common degradation pathway for aromatic aldehydes, especially in the presence of atmospheric oxygen or oxidizing agents.
-
Photodegradation: The indazole ring system, being an aromatic heterocycle, is prone to degradation upon exposure to light, particularly UV radiation.[2] This can lead to complex rearrangements or dimerization of the indazole core.
-
Hydrolysis: While aldehydes are generally more resistant to hydrolysis than esters or amides, degradation can occur under strongly acidic or basic conditions, potentially involving the methoxy group or the indazole ring itself.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. While specific data for this compound is limited, general knowledge of aromatic aldehydes suggests that extreme pH values can catalyze degradation. Strongly acidic or basic conditions may facilitate the cleavage of the methoxy group or promote other reactions.[1] For optimal stability in aqueous buffers, a pH range of 4 to 6 is generally recommended for similar heterocyclic compounds to minimize acid/base-catalyzed hydrolysis.[2]
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To ensure maximum stability, it is highly recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol.[2] If an aqueous buffer is necessary for your experiment, it is best to prepare the solution fresh and use it immediately.
For short-term storage of aqueous solutions (up to 24 hours), maintain a pH between 4 and 6 and store at 2-8°C, protected from light. For long-term storage, storing the compound as a solid at -20°C or below is the most reliable method.[2]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing an indazole ring are known to be susceptible to photodegradation.[2] It is crucial to handle both the solid compound and its solutions under subdued light. Always store them in amber vials or containers wrapped in aluminum foil to prevent exposure to light.
Q5: Can I sterilize solutions of this compound by autoclaving?
A5: Autoclaving is not recommended. The high temperatures and presence of moisture during autoclaving can lead to significant thermal degradation and potential hydrolysis.[2] For sterilizing solutions, sterile filtration using a 0.22 µm filter is the preferred method.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent experimental results or loss of compound activity over time.
-
Possible Cause: Degradation of the compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use.
-
Solvent Choice: If possible, use non-aqueous solvents like DMSO for stock solutions and make dilutions into your aqueous experimental medium at the last minute.[2]
-
Storage Conditions: If short-term storage of aqueous solutions is unavoidable, ensure they are buffered at a pH of 4-6, kept at 2-8°C, and protected from light.[2]
-
Perform a Quick Stability Check: Analyze a freshly prepared solution by HPLC and re-analyze it after the duration of your typical experiment to assess the extent of degradation.
-
Issue 2: Appearance of new peaks in HPLC or LC-MS analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Degradant: The most probable degradation product is 5-methoxy-1H-indazole-3-carboxylic acid, which would arise from the oxidation of the aldehyde.[2][3] If a reference standard for this carboxylic acid is available, inject it to confirm the identity of the new peak.
-
Review Solution Handling:
-
Were the solutions exposed to light for extended periods?
-
Were the solutions stored at room temperature?
-
Was the solvent of high purity and free of peroxides (in the case of ethers like THF or dioxane)?
-
-
Implement Preventative Measures:
-
De-gas aqueous buffers to remove dissolved oxygen.
-
Work under an inert atmosphere (e.g., nitrogen or argon) if your application is highly sensitive to oxidation.
-
Strictly adhere to light-protected and refrigerated storage conditions.
-
-
Issue 3: Low or no degradation observed in forced degradation studies.
-
Possible Cause: The compound is highly stable under the initial stress conditions.
-
Troubleshooting Steps:
-
Increase Stress Severity: According to ICH guidelines, forced degradation studies should aim for 5-20% degradation.[4] If you observe less than this, you may need to intensify the conditions:
-
Acid/Base Hydrolysis: Increase the concentration of acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80°C), or prolong the exposure time.[2]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[2]
-
Thermal Degradation: Increase the temperature or the duration of heat exposure.[2]
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish its stability profile, in line with ICH guidelines.[5][6]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This method is a starting point and should be optimized and validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Data Presentation
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Product(s) |
| Acid Hydrolysis | 1 M HCl at 60°C | 24 hrs | Potential for minor degradation |
| Base Hydrolysis | 1 M NaOH at 60°C | 24 hrs | Potential for minor degradation |
| Oxidation | 30% H₂O₂ at RT | 24 hrs | 5-methoxy-1H-indazole-3-carboxylic acid |
| Thermal | 60°C in water | 48 hrs | Minimal degradation expected |
| Photolytic | ICH Q1B exposure | N/A | Various photoproducts |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- BenchChem. (n.d.). Preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution.
- Deruish, I. (n.d.). Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Journal of Analytical Chemistry.
- Lui, M. Y., Li, Z., Haynes, B. S., & Montoya, A. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5336–5345. [Link]
- Galkin, M. V., Samec, J. S. M. (2016). High-Yield Production of Aromatic Aldehydes from Lignin via Oxidative Depolymerization. ChemSusChem, 9(21), 3044-3048. [Link]
- Deruish, I. (n.d.). Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Journal of Analytical Chemistry.
- Baron, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531-12538. [Link]
- Muginova, S. V., et al. (2021). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects.
- Mullangi, R. (2016).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10375306, 5-methoxy-1H-indazole-3-carboxylic acid.
- PubChemLite. (n.d.). This compound (C9H8N2O2).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10080895, this compound.
- Michalska, D., et al. (2022).
- Antonides, L. H., et al. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
strategies to increase the purity of 5-methoxy-1H-indazole-3-carbaldehyde
Answering the user's request.## Technical Support Center: Strategies to Increase the Purity of 5-Methoxy-1H-indazole-3-carbaldehyde
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a crucial building block in pharmaceutical research, particularly for kinase inhibitors and neurological drug candidates, achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting strategies and answers to common challenges encountered during the purification of this compound. Our approach is rooted in explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and purification of this compound.
Q1: What is the expected appearance of this compound after synthesis?
A: In its crude form, the compound often appears as a yellowish to brownish or orange solid.[2][4][5] The discoloration is typically indicative of residual impurities from the synthesis, most commonly the nitrosation of 5-methoxy-indole.[1][6] High-purity samples (≥95%) are generally described as yellowish to light brown solids.
Q2: What are the most common impurities I should expect?
A: The impurity profile is highly dependent on the synthetic route. For the prevalent synthesis involving the nitrosation of 5-methoxy-indole, you should anticipate the following:
-
Unreacted Starting Material: 5-methoxy-indole.
-
Oxidation Byproduct: 5-methoxy-1H-indazole-3-carboxylic acid. This is a more polar impurity that can form due to oxidative conditions during the reaction or workup.[7]
-
Dimeric/Polymeric Byproducts: These are often deep red or brown-colored impurities that arise from the self-reaction of the electron-rich indole starting material with reaction intermediates.[6][7] Their formation is a known challenge, especially under non-optimized conditions.
Q3: How can I reliably assess the purity of my sample?
A: A multi-technique approach is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis of the reaction mixture and column fractions. A common eluent system is petroleum ether/ethyl acetate (e.g., 8:2 or 3:2 v/v).[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., ≥95%).[2][5]
-
Nuclear Magnetic Resonance (¹H NMR): Allows for structural confirmation and detection of impurities with distinct proton signals. The aldehyde proton should appear as a sharp singlet around δ 10.16 ppm, and the methoxy group as a singlet around δ 3.84 ppm (in DMSO-d₆).[1]
Q4: What are the best practices for storing the purified compound?
A: To maintain its integrity, this compound should be stored in a tightly sealed container at low temperatures, typically between 0-8°C.[2][5] Given that aromatic aldehydes can be susceptible to oxidation and photodegradation, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light are also advisable.[8]
Part 2: Troubleshooting Guide for Purification
This section is structured around specific experimental observations to help you diagnose and resolve purity issues.
Issue 1: The crude product is a dark brown or reddish, sticky solid.
-
Probable Cause: This appearance strongly suggests the presence of dimeric and polymeric byproducts. The nitrosation reaction involves electrophilic intermediates that can be attacked by the nucleophilic starting indole if its concentration is too high.[6][9] This side reaction is particularly favored with electron-rich indoles like 5-methoxy-indole.[1]
-
Causality & Solution: The key is to control the reaction kinetics. A slow, "reverse" addition of the indole solution to the acidic nitrosating mixture maintains a low concentration of the nucleophilic indole at all times, favoring the desired intramolecular cyclization over intermolecular side reactions.[7][9] For purification, silica gel column chromatography is highly effective at removing these colored, often less polar, byproducts.
Issue 2: TLC analysis of the crude product shows multiple spots.
-
Probable Cause: The presence of unreacted starting materials, byproducts, or degradation products. The relative positions of these spots can help identify them.
-
Diagnostic Approach:
-
Co-spotting: Spot your crude mixture alongside the 5-methoxy-indole starting material on the same TLC plate. If a spot in your mixture has the same retention factor (Rf), it confirms the presence of unreacted starting material.
-
Polarity Assessment:
-
Less Polar Spot (Higher Rf): Likely unreacted 5-methoxy-indole or non-polar dimeric byproducts.
-
Main Product Spot: this compound.
-
More Polar Spot (Lower Rf): Almost certainly the 5-methoxy-1H-indazole-3-carboxylic acid byproduct.[7]
-
-
-
Solution Pathway: The purification strategy depends on the impurity profile. The following decision tree can guide your choice.
subgraph "cluster_0" { label="Purity Troubleshooting"; style="filled"; fillcolor="#F1F3F4"; fontcolor="#202124";
} }
Caption: Decision tree for selecting a purification strategy.Issue 3: The carboxylic acid byproduct is difficult to remove by chromatography.
-
Probable Cause: The carboxylic acid can sometimes streak on silica gel, leading to poor separation and contamination of product fractions.
-
Causality & Solution: An acid-base extraction is a highly effective and logical first step. Before chromatography, dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and thus easily removed. The desired aldehyde, being neutral, remains in the organic layer. This simple step significantly reduces the load on the subsequent chromatography column.
Part 3: Validated Experimental Protocols
These protocols are based on optimized procedures reported in peer-reviewed literature and validated in practice.
Protocol 1: High-Resolution Purification by Silica Gel Column Chromatography
This is the most cited and reliable method for obtaining high-purity this compound.[1][4][10]
1. Preparation:
- Adsorbent: Use silica gel with a particle size of 40-63 µm for optimal resolution.[4]
- Eluent: Prepare a stock solution of Petroleum Ether / Ethyl Acetate (EtOAc) in an 8:2 ratio. This is a good starting point for elution.[4]
- Slurry Loading: For best results, pre-adsorb the crude product onto a small amount of silica gel. Dissolve your crude solid in a minimal amount of a polar solvent (like acetone or EtOAc), add silica gel (~2-3 times the mass of your product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
2. Column Packing:
- Select a glass column with a diameter-to-height ratio appropriate for the amount of material (a 10:1 to 20:1 ratio of silica gel to crude product by mass is standard).
- Pack the column using the "wet slurry" method with your chosen eluent to ensure a homogenous, air-free column bed.
3. Loading and Elution:
- Carefully add the silica-adsorbed crude product to the top of the packed column.
- Begin elution with the 8:2 Petroleum Ether/EtOAc mixture. Maintain a constant flow rate.
- Collect fractions and monitor them diligently by TLC, visualizing with a UV lamp (254 nm).[4] The product spot should be clearly visible.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
graph "Column_Chromatography_Workflow" { layout=dot; rankdir="TB"; node [style=filled, shape=box, fontname="Helvetica", margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10]; subgraph "cluster_1" { label="Column Chromatography Workflow"; style="filled"; fillcolor="#F1F3F4"; fontcolor="#202124";
} }
Caption: Step-by-step workflow for purification via column chromatography.Protocol 2: Secondary Purification by Recrystallization
If chromatography alone is insufficient, or for polishing the final product, recrystallization can be effective.
1. Solvent Screening (Small Scale):
- Test the solubility of a few milligrams of your chromatographed product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating.
- An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
- Mixtures, such as ethyl acetate/hexane or ethanol/water, are often effective.
2. Recrystallization Procedure:
- Dissolve the compound in the minimum amount of the chosen hot solvent or solvent system.
- If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper or a pad of celite.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the crystals thoroughly under vacuum.
Quantitative Data Summary
The following table summarizes typical purification outcomes based on literature reports.
| Purification Method | Starting Material Purity | Final Purity | Typical Eluent System | Reference |
| Silica Gel Chromatography | Crude Mixture | >95% | Petroleum Ether / EtOAc (8:2) | [4] |
| Silica Gel Chromatography | Crude Mixture | >95% | CH₂Cl₂ / EtOAc (9:1) | [4] |
References
- Barattini, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- BenchChem (2025). Preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution. BenchChem Tech Support.
- Barattini, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH.
- Chem-Impex. This compound.
- Barattini, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Semantic Scholar.
- Hyma Synthesis. Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation.
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Chem-Impex. 5-méthoxy-1H-indazole-3-carbaldéhyde.
- BenchChem (2025). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem Tech Support.
- Barattini, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate.
- BenchChem (2025). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem Tech Support.
- RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to 5-methoxy-1H-indazole-3-carbaldehyde
From the desk of the Senior Application Scientist
Welcome to the technical support center for 5-methoxy-1H-indazole-3-carbaldehyde (CAS 169789-37-1). This molecule is a valuable building block in medicinal chemistry and drug discovery, prized for its role as a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors.[1][2][3] The structural integrity of this reagent is paramount for achieving reproducible and reliable experimental outcomes.
However, the inherent reactivity of its aromatic aldehyde and indazole functionalities makes it susceptible to degradation if not handled and stored with the care it requires.[4][5] This guide is designed to provide you with a comprehensive understanding of the potential stability issues and to offer field-proven protocols to prevent degradation, ensuring the quality of your starting material and the success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For maximum shelf-life, the solid compound should be stored under a multi-faceted protective strategy. The ideal conditions are summarized below. Deviating from these, particularly regarding the atmosphere, is the most common cause of degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 0–8 °C | Slows the rate of potential degradation reactions.[1][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by atmospheric oxygen. |
| Light | Protect from Light (Amber Vial) | The aromatic indazole system is potentially sensitive to photodegradation.[5][7] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis and potential clumping of the solid.[8] |
Q2: What are the most common signs of degradation?
A2: Visual inspection can provide early clues, but analytical confirmation is essential.
-
Visual: A noticeable darkening of the brownish-orange solid, or the material becoming sticky or clumpy.
-
Analytical (TLC/HPLC): The appearance of a new, more polar spot on a TLC plate or a new peak in the HPLC chromatogram. The most common degradation product is 5-methoxy-1H-indazole-3-carboxylic acid, which results from the oxidation of the aldehyde group.[4][9]
Q3: Is the compound really that sensitive to air?
A3: Yes. The aldehyde functional group is one of the most easily oxidized moieties in organic chemistry.[4][10] Even brief or repeated exposure to atmospheric oxygen can initiate the conversion to the carboxylic acid impurity. Storing the compound under an inert gas is the most critical step to prevent this primary degradation pathway.
Q4: I plan to make a stock solution in DMSO. How should I store it?
A4: While preparing stock solutions in an aprotic solvent like DMSO is common, it is best to prepare them fresh for immediate use.[7] If short-term storage is necessary, flush the headspace of the vial with argon or nitrogen, seal tightly, and store at 2-8°C, protected from light.[7] For long-term storage, keeping the compound as a solid at -20°C or below is the most stable option.[7]
Q5: My NMR spectrum looks clean, but my reaction is failing. Could the reagent still be the problem?
A5: It's possible. While ¹H NMR is excellent for structural confirmation, it may not detect low-level impurities (<5%) that could still interfere with sensitive downstream reactions, such as catalysis. HPLC is a more quantitative method for assessing purity.[1][9] We recommend running a quick purity check via HPLC or TLC upon receiving a new batch and periodically if it is stored for an extended period.
Section 2: Troubleshooting Guide: Diagnosing Degradation
If you suspect your this compound has degraded, this guide will help you diagnose the issue and implement corrective actions.
Issue: A new, more polar impurity is observed via TLC/HPLC.
-
Most Likely Cause: Oxidation of the aldehyde to the corresponding carboxylic acid. Aldehydes are readily oxidized, and this is the most common degradation pathway observed in the field.[4][11]
-
Diagnostic Workflow: Use the following decision tree to trace the source of the degradation. This systematic check ensures that all aspects of your storage protocol are validated.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 5-methoxy-1H-indazole-3-carbaldehyde Experiments
Welcome to the technical support center for experimental workflows involving 5-methoxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and subsequent reactions of this versatile heterocyclic building block. Here, you will find troubleshooting guidance in a practical question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and resolve common issues.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Synthesis of this compound
-
Purification and Isolation
-
Stability and Storage
-
Downstream Reactions
-
-
Detailed Experimental Protocols
-
Protocol 1: Synthesis of this compound via Nitrosation of 5-methoxy-1H-indole
-
Protocol 2: Knoevenagel Condensation with this compound
-
-
Safety, Handling, and Disposal
-
References
Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during experiments with this compound.
Synthesis of this compound
Q1: My synthesis of this compound from 5-methoxy-1H-indole results in a low yield and a dark, difficult-to-purify reaction mixture. What is going wrong?
A1: This is a common issue in the nitrosation of indoles to form indazole-3-carbaldehydes. The primary culprits are often suboptimal reaction conditions leading to the formation of colored byproducts.[1]
-
Cause 1: Dimerization. Electron-rich indoles, such as 5-methoxy-1H-indole, are prone to nucleophilic addition to reaction intermediates, forming deeply colored dimeric impurities.[1]
-
Solution 1: Slow, Reverse Addition. To minimize dimerization, a slow, reverse addition of the 5-methoxy-1H-indole solution to the pre-formed nitrosating mixture (sodium nitrite in acid) is crucial.[2][3] This maintains a low concentration of the indole at any given time, disfavoring the dimerization side reaction.
-
Cause 2: Degradation of the Nitrosating Agent. The nitrosating agent can decompose at elevated temperatures, leading to lower yields and the formation of various side products.[2][3]
-
Solution 2: Temperature Control. The reaction should be performed at a controlled, low temperature, typically 0 °C, especially during the addition of the indole.[2][3]
-
Cause 3: Incorrect Stoichiometry. An incorrect ratio of sodium nitrite to acid can lead to an inefficient generation of the active nitrosating species and promote side reactions.[2][3]
-
Solution 3: Optimized Stoichiometry. An excess of sodium nitrite (e.g., 8 equivalents) and a carefully controlled amount of acid (e.g., 2.7 equivalents of HCl) have been shown to be effective.[2][3]
Q2: I am observing a significant amount of a more polar byproduct in my reaction mixture. What is it and how can I avoid its formation?
A2: A common, more polar byproduct is the corresponding 5-methoxy-1H-indazole-3-carboxylic acid.[1]
-
Cause: This byproduct can form through a plausible dediazoniation process under acidic conditions, followed by oxidation.[1]
-
Solution: Careful control of the reaction time and temperature can help minimize the formation of the carboxylic acid. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) and to work up the reaction promptly upon completion.
Purification and Isolation
Q3: I am having difficulty purifying the crude this compound by column chromatography. The product seems to co-elute with impurities.
A3: Purification of indazole-3-carbaldehydes can be challenging due to the presence of structurally similar byproducts.
-
Solution 1: Optimized Chromatography Conditions. A silica gel column with a carefully chosen eluent system, such as a gradient of petroleum ether and ethyl acetate, is typically effective.[2][3] Start with a less polar eluent mixture and gradually increase the polarity to achieve good separation.
-
Solution 2: Recrystallization. If the product is obtained as a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Solution 3: Careful Fraction Collection. Monitor the column fractions closely by TLC to ensure the collection of pure product fractions, avoiding those contaminated with closely eluting impurities.[1]
Stability and Storage
Q4: How stable is this compound, and what are the optimal storage conditions?
A4: While specific forced degradation studies on this compound are not widely published, data from the closely related 5-methoxy-1H-indazole-3-carboxamide suggests that the indazole ring system can be susceptible to degradation under certain conditions.[4]
-
pH Sensitivity: The compound is likely to be more stable in a neutral to slightly acidic pH range. Strong acidic or basic conditions may lead to hydrolysis or other degradation pathways.[4]
-
Light Sensitivity: Aromatic heterocyclic compounds are often sensitive to light.[4] It is recommended to store the compound in an amber vial or protected from light to prevent photodegradation.
-
Temperature: For long-term storage, it is advisable to keep the solid compound in a cool, dry place, for instance, refrigerated at 0-8 °C.[5][6]
-
Solutions: Prepare solutions fresh for use. If short-term storage of a solution is necessary, use an aprotic solvent like DMSO or anhydrous ethanol and store at low temperatures.[4]
Downstream Reactions
Q5: My Knoevenagel condensation reaction between this compound and an active methylene compound is sluggish and gives a low yield. How can I improve it?
A5: The Knoevenagel condensation is a powerful tool for C-C bond formation with aldehydes.[7] Low yields can often be attributed to several factors.
-
Cause 1: Inactive Catalyst. The basic catalyst (e.g., piperidine, pyridine) may be old or of poor quality.
-
Solution 1: Fresh Catalyst. Use a fresh bottle of the basic catalyst. A catalytic amount is usually sufficient.[7]
-
Cause 2: Inappropriate Solvent. The choice of solvent is critical for reactant solubility and reaction rate.
-
Solution 2: Solvent Screening. Polar aprotic solvents like ethanol or acetonitrile are commonly used and often effective.[7]
-
Cause 3: Low Reaction Temperature. While many Knoevenagel condensations proceed at room temperature, some may require gentle heating to go to completion.
-
Solution 3: Temperature Optimization. Gradually increase the reaction temperature and monitor the progress by TLC.
Q6: I am attempting a reductive amination with this compound and a primary amine, but the reaction is messy with multiple products.
A6: Reductive amination is a two-step process (imine formation followed by reduction) that can be performed in one pot. A messy reaction often points to issues with imine formation, over-reduction, or side reactions of the starting materials or product.
-
Cause 1: Unfavorable pH for Imine Formation. Imine formation is pH-dependent. A slightly acidic pH is generally optimal to protonate the aldehyde's carbonyl group, making it more electrophilic, without excessively protonating the amine, which would render it non-nucleophilic.
-
Solution 1: pH Control. Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
-
Cause 2: Inappropriate Reducing Agent. The choice of reducing agent is crucial. Strong reducing agents like lithium aluminum hydride can reduce other functional groups, while milder reagents are specific for the imine.
-
Solution 2: Use a Mild Reducing Agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations as it is mild, selective for imines and aldehydes, and tolerant of slightly acidic conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrosation of 5-methoxy-1H-indole
This protocol is adapted from an optimized procedure described by Gellis et al.[2][3]
Materials:
-
5-methoxy-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2N aqueous solution)
-
Deionized water
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2N hydrochloric acid (2.7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir the mixture for 10-15 minutes.
-
Reaction: In a separate flask, dissolve 5-methoxy-1H-indole (1 equivalent) in DMF. Slowly, add the 5-methoxy-1H-indole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over a period of approximately 2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate. Combine the organic layers, wash three times with water, and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (8:2) eluent system to afford pure this compound.
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Knoevenagel Condensation with this compound
This is a general protocol for a Knoevenagel condensation.[7]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, 1 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature. The product may begin to precipitate.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with ice-cold water and then a small amount of cold ethanol to remove any residual starting materials and catalyst.
-
Dry the product under vacuum.
Troubleshooting Logic for Knoevenagel Condensation:
Caption: Troubleshooting logic for Knoevenagel condensation.
Safety, Handling, and Disposal
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
Handling:
-
Handle the solid compound and its solutions under subdued light to prevent potential photodegradation.[4]
-
Store in a tightly closed container in a cool, dry place.[5][6]
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Contaminated packaging should be disposed of as unused product.[10]
References
- BenchChem. (n.d.). Preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution.
- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.
- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- BenchChem. (n.d.). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
- Capot Chemical Co., Ltd. (2009). MSDS of this compound.
- Chem-Impex. (n.d.). 5-méthoxy-1H-indazole-3-carbaldéhyde.
- Fisher Scientific. (2010).
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. capotchem.cn [capotchem.cn]
Validation & Comparative
A Comparative Guide to 5-methoxy-1H-indazole-3-carbaldehyde and Its Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in a variety of non-covalent interactions have established it as a "privileged scaffold" in the design of therapeutics targeting a diverse array of biological targets. Notably, the indazole nucleus is a key feature in several FDA-approved kinase inhibitors, including axitinib and pazopanib, underscoring its clinical significance in oncology.[3][4]
The versatility of the indazole scaffold lies in its capacity for substitution at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. The 3-carbaldehyde functional group, in particular, serves as a versatile synthetic handle for the elaboration of more complex molecular architectures.[5] This guide focuses on the critical role of substituents at the 5-position of the indazole ring, with 5-methoxy-1H-indazole-3-carbaldehyde as our focal point, and compares it with analogs bearing hydrogen, chloro, fluoro, nitro, and amino groups at this position.
Physicochemical Properties: A Comparative Analysis
The nature of the substituent at the 5-position significantly influences the physicochemical properties of the indazole-3-carbaldehyde scaffold, which in turn can impact solubility, cell permeability, and metabolic stability. A summary of key computed and experimental properties is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Melting Point (°C) |
| 5-H-1H-indazole-3-carbaldehyde | C₈H₆N₂O | 146.15 | 1.3 | Not widely reported |
| This compound | C₉H₈N₂O₂ | 176.17 | 1.3 | 179-183[6] |
| 5-chloro-1H-indazole-3-carbaldehyde | C₈H₅ClN₂O | 180.59 | Not available | 190-195[7] |
| 5-fluoro-1H-indazole-3-carbaldehyde | C₈H₅FN₂O | 164.14 | 1.83 | Not widely reported |
| 5-nitro-1H-indazole-3-carbaldehyde | C₈H₅N₃O₃ | 191.14 | Not available | >260[8] |
| 5-amino-1H-indazole-3-carbaldehyde | C₈H₇N₃O | 161.16 | Not available | Not widely reported |
Note: cLogP and some melting point data are from various sources and may be predicted or experimental. Direct comparative experimental data is limited.[1][9][10][11][12][13][14]
Comparative Biological Activity: Insights into Kinase Inhibition
Structure-Activity Relationship (SAR) at the 5-Position
The substituent at the 5-position of the indazole ring plays a crucial role in modulating kinase inhibitory activity. Electron-donating groups, such as the methoxy group in our lead compound, have been shown in some contexts to enhance potency. For instance, in a series of indazole-pyrimidine-based VEGFR-2 inhibitors, methoxy derivatives exhibited greater potency compared to those with alkyl or halogen substituents.[3] This suggests that the electronic and steric properties of the 5-substituent can significantly influence the binding affinity of the molecule to the kinase active site.
Conversely, electron-withdrawing groups like nitro and halo substituents can also contribute to potent inhibitory activity, often through specific interactions with the target protein. The varied effects of different substituents highlight the nuanced nature of SAR in this chemical series and underscore the importance of empirical testing for specific kinase targets.
Putative Kinase Targets and Comparative Potency
Based on the broader indazole literature, key kinase targets for this class of compounds include:
-
VEGFR-2: A crucial regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[17][18]
-
Aurora Kinases (A and B): Serine/threonine kinases that play essential roles in cell cycle progression, and their overexpression is common in many cancers.[16]
While specific IC₅₀ values for the carbaldehyde series are scarce, related 5-substituted indazole derivatives have demonstrated potent inhibition of these kinases. For example, certain 5-substituted indazoles have shown nanomolar IC₅₀ values against VEGFR-2.[15] Similarly, various indazole scaffolds have been developed as potent Aurora kinase inhibitors.[16] The aldehyde at the 3-position serves as a key intermediate for further chemical modifications to enhance this inhibitory activity.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and robust comparison of this compound and its analogs, we provide detailed, field-proven protocols for key biological assays.
Synthesis of 5-Substituted-1H-indazole-3-carbaldehydes
A general and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding substituted indoles.[5]
General Procedure:
-
To a solution of sodium nitrite (NaNO₂) in deionized water at 0 °C, slowly add hydrochloric acid (HCl).
-
Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes before adding dimethylformamide (DMF).
-
A solution of the appropriately 5-substituted indole in DMF is then added at 0 °C.
-
The reaction mixture is heated and stirred under an inert atmosphere for a specified time.
-
After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the pure 5-substituted-1H-indazole-3-carbaldehyde.
For a detailed protocol for the synthesis of 5-nitro-1H-indazole-3-carboxaldehyde, refer to the supplementary information.[5]
Caption: Synthetic workflow for 5-substituted-1H-indazole-3-carbaldehydes.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., VEGFR-2, Aurora A)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound and analogs)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO and create a serial dilution series.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compounds or DMSO control.
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., a line known to be sensitive to the targeted kinase)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and include untreated control wells.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.
Signaling Pathway Context: The Role of Kinases in Cancer
Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common driver of cancer. The indazole derivatives discussed in this guide are expected to exert their anticancer effects by inhibiting specific kinases within these pathways, thereby disrupting the uncontrolled cell proliferation characteristic of cancer.
Caption: Simplified kinase signaling pathway and points of inhibition by indazole analogs.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The substituent at the 5-position of the indazole ring is a key determinant of both the physicochemical properties and the biological activity of these molecules. This guide provides a framework for the comparative evaluation of this important chemical series.
Future research should focus on the systematic synthesis and biological testing of a focused library of 5-substituted indazole-3-carbaldehyde derivatives against a panel of clinically relevant kinases. This will enable the generation of a comprehensive SAR dataset, which, in conjunction with computational modeling, will guide the rational design of next-generation indazole-based kinase inhibitors with improved potency, selectivity, and drug-like properties.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03979b
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01234a
- Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325989/
- Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Request PDF. URL: https://www.researchgate.
- New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912384/
- This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10080895
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03979b
- 5-Methoxy-1H-indole-3-carbaldehyde. ChemSrc. URL: https://www.chemsrc.com/en/cas/10601-19-1_213455.html
- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. URL: https://japsonline.com/admin/php/uploads/3501_pdf.pdf
- 5-chloro-1H-indazole-3-carbaldehyde. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/22055864
- Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11798835/
- The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33238856/
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10205086/
- 5-fluoro-1H-indazole-3-carboxylic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14999052
- 5-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE. Fluorochem. URL: https://www.fluorochem.co.uk/product/f793343/5-fluoro-1h-indazole-3-carbaldehyde
- Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/S0960894X2300431X
- 5-Nitroindazole. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21501
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39353237/
- CID 157980671. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/157980671
- Synthesis (A) and VEGFR-2 activity profiles (B) of novel indazole-based... ResearchGate. URL: https://www.researchgate.
- Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. URL: https://www.researchgate.
- Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase... ResearchGate. URL: https://www.researchgate.net/figure/Chemical-structures-IC-50-and-pIC-50-values-of-Aurora-B-Kinase-inhibitors-12-Test-set_tbl1_273760980
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27573544/
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10502118/
- An In-depth Technical Guide to the Physical Characteristics of 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem. URL: https://www.benchchem.com/product/b1600357-physical-characteristics
- 5-Fluoro-1H-indazole. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641890
- Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e;... ResearchGate. URL: https://www.researchgate.net/figure/Illustration-of-the-IC50-values-for-the-compounds-3a-j-and-5a-j_fig3_349429402
- 3-Chloro-1H-indazole-5-carboxaldehyde. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds005080
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534015/
- Indazole-3-carbaldehyde. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11367068
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37683538/
- 5-Amino-1H-indazole-3-carboxylic acid. Chem-Impex. URL: https://www.chemimpex.com/products/02855
- 5-méthoxy-1H-indazole-3-carbaldéhyde. Chem-Impex. URL: https://www.chemimpex.com/products/19122
- This compound. Chem-Impex. URL: https://www.chemimpex.com/product/19122
- 7-Nitro-1H-indazole-3-carbaldehyde. EvitaChem. URL: https://www.evitachem.com/product/7-nitro-1h-indazole-3-carbaldehyde-evt-12036514
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5905915/
- 1H-Indazol-5-amine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/88012
- Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. MDPI. URL: https://www.mdpi.com/1420-3049/20/9/17236
- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. URL: https://www.mdpi.com/1420-3049/24/19/3547
- 5-Chloro-1H-indazole-3-carbaldehyde, 100mg. Biomall. URL: https://www.biomall.in/p/T/Toronto-Research-Chemicals/C382630-100mg/5-Chloro-1H-indazole-3-carbaldehyde-100mg
- 5-Fluoro-1H-indazole-3-carboxylic acid. BLD Pharm. URL: https://www.bldpharm.com/products/1077-96-9.html
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00393/full
- 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. ResearchGate. URL: https://www.researchgate.net/publication/23101689_5-Chloro-1H-indole-3-carbaldehyde_benzoylhydrazone
- Bioorganic Chemistry. SciDok. URL: https://scidok.sulb.uni-saarland.de/bitstream/20.500.11880/42079/1/Final_published_article.pdf
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. URL: https://www.jocpr.
- 1H-Indazole-3-carboxamide. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/20978176
Sources
- 1. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1 | Chemsrc [chemsrc.com]
- 7. 3-クロロ-1H-インダゾール-5-カルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of 5-methoxy-1H-indazole-3-carbaldehyde: A Comparative Guide
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically significant therapeutic agents. 5-methoxy-1H-indazole-3-carbaldehyde represents a key synthetic intermediate, holding the promise for the development of novel anti-cancer and anti-inflammatory drugs. This guide provides a comprehensive framework for validating the biological activity of this compound, comparing its potential efficacy against established drugs, and offering detailed experimental protocols for robust evaluation. Our approach is grounded in a clear scientific rationale, ensuring that each step contributes to a thorough understanding of the compound's mechanism of action.
Introduction: The Rationale for Investigation
The indazole core is a bioisostere of indole, capable of forming critical hydrogen bonds within the active sites of various enzymes, particularly protein kinases. This characteristic has been successfully exploited in the design of potent kinase inhibitors. Given that aberrant kinase activity is a hallmark of many cancers and inflammatory diseases, it is hypothesized that this compound may exhibit inhibitory effects on key signaling pathways implicated in these conditions.
This guide will focus on a dual-pronged validation strategy:
-
Anti-Cancer Activity: Evaluating the compound's potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of tumor angiogenesis, and its consequent effect on cancer cell proliferation.
-
Anti-Inflammatory Activity: Assessing the compound's ability to suppress inflammatory responses in macrophages, key players in the inflammatory cascade.
For comparative analysis, we will benchmark the performance of this compound against two well-established, indazole-containing kinase inhibitors: Axitinib and Pazopanib . Both are FDA-approved for the treatment of renal cell carcinoma and are known to exert their effects through potent inhibition of VEGFR2.
Part 1: Validation of Anti-Cancer Activity
A cornerstone of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. VEGFR2 is a primary driver of this process. Therefore, our initial validation will focus on the direct inhibition of VEGFR2 and the downstream cellular consequences.
Experimental Workflow: Anti-Cancer Activity
Caption: Workflow for validating the anti-cancer activity of this compound.
Protocol 1.1: In Vitro VEGFR2 Kinase Inhibition Assay (ADP-Glo™)
This assay directly measures the enzymatic activity of recombinant human VEGFR2 and its inhibition by the test compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant Human VEGFR2 kinase domain
-
VEGFR2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound, Axitinib, Pazopanib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound, Axitinib, and Pazopanib in kinase buffer with a final DMSO concentration not exceeding 1%.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of the VEGFR2 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 values using non-linear regression analysis.
Comparative Data Table: VEGFR2 Inhibition
| Compound | Reported IC50 on VEGFR2 | Experimental IC50 |
| This compound | N/A | To be determined |
| Axitinib | ~0.2 nM[1] | To be determined |
| Pazopanib | ~30 nM[1][2] | To be determined |
Protocol 1.2: Cell Proliferation Assay (MTT/CCK-8)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells. The 786-O cell line, derived from a human clear cell renal cell carcinoma, is an appropriate model as it is a target for both Axitinib and Pazopanib.[3]
Materials:
-
786-O human renal cell carcinoma cell line
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT or CCK-8 reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 786-O cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Axitinib, and Pazopanib for 72 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.
Part 2: Validation of Anti-Inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Macrophages are central to the inflammatory response, producing mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. This section outlines a workflow to assess the anti-inflammatory potential of this compound.
Experimental Workflow: Anti-Inflammatory Activity
Caption: Workflow for validating the anti-inflammatory activity of this compound.
Protocol 2.1: Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages. The Griess assay quantifies nitrite, a stable breakdown product of NO.[4][5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.
Protocol 2.2: TNF-α and IL-6 Production in RAW 264.7 Macrophages (ELISA)
This protocol quantifies the secretion of the pro-inflammatory cytokines TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 cells, DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 2.1.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[6][7][8] This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the supernatants based on a standard curve and determine the inhibitory effect of the compound.
Comparative Data Table: Anti-Inflammatory Activity
| Inflammatory Mediator | This compound IC50 |
| Nitric Oxide (NO) | To be determined |
| TNF-α | To be determined |
| IL-6 | To be determined |
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the biological activity of this compound. By systematically evaluating its potential as both an anti-cancer and anti-inflammatory agent and comparing its efficacy to established drugs, researchers can gain a comprehensive understanding of its therapeutic promise. The detailed protocols and clear workflows are designed to ensure reproducibility and generate high-quality, interpretable data, thereby accelerating the journey from a promising chemical entity to a potential therapeutic candidate.
References
- Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. National Institutes of Health.
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information.
- Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. National Institutes of Health.
- Individualized Medicine for Renal Cell Carcinoma: Establishment of Primary Cell Line Culture from Surgical Specimens. National Institutes of Health.
- Choosing the right cell line for renal cell cancer research. IRIS.
- Establishment of epithelial and fibroblast cell lines from primary renal cancer nephrectomies. National Institutes of Health.
- SK-RC-(P): Primary Human Renal Cell Carcinoma (RCC) Cell Line Collection. Memorial Sloan Kettering Cancer Center.
- Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. ResearchGate.
- Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. National Institutes of Health.
- Nitric oxide (NO) production using the Griess reagent assay in RAW... ResearchGate.
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry.
- In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. National Institutes of Health.
- Anti-inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS-stimulated murine macrophage RAW 264.7 cells. Spandidos Publications.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry.
- (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. National Institutes of Health.
- TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate.
- Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. MDPI.
- Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. PubMed.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: 5-methoxy-1H-indazole-3-carbaldehyde Versus Structurally Similar Aldehydes in Modern Synthesis
Introduction: The Privileged Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly as kinase inhibitors.[1][2] Its unique structure, a bioisostere of indole, features two adjacent nitrogen atoms that can act as both hydrogen bond donors and acceptors, facilitating potent interactions within the active sites of proteins.[1] At the heart of synthesizing diverse libraries of 3-substituted indazoles lies a critical intermediate: the 1H-indazole-3-carbaldehyde. The aldehyde functionality serves as a versatile synthetic handle, readily participating in a wide array of transformations to build molecular complexity.[1][2]
This guide focuses on 5-methoxy-1H-indazole-3-carbaldehyde , a key building block in pharmaceutical research and organic synthesis.[3][4][5] The presence of the electron-donating methoxy group at the 5-position significantly influences the electronic properties and reactivity of the entire molecule. We will provide an in-depth, objective comparison of this aldehyde against three carefully selected alternatives: the parent 1H-indazole-3-carbaldehyde , the electron-deficient 5-bromo-1H-indazole-3-carbaldehyde , and the closely related heterocyclic analog, 1H-indole-3-carbaldehyde . Through this analysis, supported by experimental data and detailed protocols, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
The Aldehydes Under Comparison: A Structural and Electronic Overview
The reactivity of an aromatic aldehyde is fundamentally governed by the electronic nature of the substituents on the ring. An electron-donating group (EDG) enriches the ring with electron density, which can be delocalized to the aldehyde, slightly reducing its electrophilicity. Conversely, an electron-withdrawing group (EWG) pulls electron density from the ring, making the aldehyde carbon more electron-deficient and thus more susceptible to nucleophilic attack.[6][7][8]
Accessibility: Synthesis of Indazole-3-Carbaldehydes
Before delving into reactivity, it is crucial to consider the accessibility of these building blocks. A highly efficient and general method for the synthesis of 1H-indazole-3-carbaldehydes involves the nitrosation of commercially available indoles.[1][2] This transformation proceeds via a multistep pathway involving nitrosation at the C3 position, addition of water, and subsequent ring opening and re-closure.[1] An optimized procedure, suitable for both electron-rich and electron-poor indoles, utilizes a reverse addition of the indole to a solution of sodium nitrite and hydrochloric acid, which minimizes side reactions and improves yields significantly.[1][9]
Table 1: Comparative Synthesis Yields via Nitrosation of Indoles
| Starting Indole | Product Aldehyde | Reaction Time | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| 5-methoxy-indole | This compound | 3 h (RT) | 91% | [1][2] |
| Indole | 1H-indazole-3-carbaldehyde | 48 h (50 °C) | 72% | [1] |
| 5-bromo-indole | 5-bromo-1H-indazole-3-carbaldehyde | 12 h (RT) | 96% | [1] |
| 5-nitro-indole | 5-nitro-1H-indazole-3-carbaldehyde | 6 h (80 °C) | 68% |[1] |
Causality Insight: The high yields for both the electron-donating (methoxy) and electron-withdrawing (bromo) substituted indoles demonstrate the robustness of this synthetic protocol. The slightly harsher conditions required for the unsubstituted indole may be attributed to the delicate balance of electronic factors influencing the stability of the reaction intermediates.
Comparative Reactivity in Key Synthetic Transformations
We will now evaluate the performance of these aldehydes in three fundamental synthetic reactions: the Wittig reaction, reductive amination, and multicomponent reactions.
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The Wittig reaction, which converts aldehydes into alkenes, is a staple in organic synthesis.[10] The reaction's first and rate-determining step is the nucleophilic attack of the phosphorus ylide on the electrophilic aldehyde carbon.[10] Therefore, the electronic nature of the aldehyde substrate is expected to directly impact the reaction's efficiency.
"Aldehyde" [label=<
R = Br (EWG)
];
"Ylide" [label=<
Ph₃P=CHR'
];
"Intermediate" [label=<
Oxaphosphetane
];
"Product" [label=<
Alkene + Ph₃P=O
];
"Aldehyde" -> "Intermediate" [label="Nucleophilic Attack\n(Rate-Determining)"]; "Ylide" -> "Intermediate"; "Intermediate" -> "Product" [label="Decomposition"]; } ddot Caption: Generalized mechanism of the Wittig reaction.
Experimental Comparison: While direct side-by-side comparative studies are sparse in the literature, we can infer reactivity trends from established protocols and electronic principles. The 5-bromo-indazole-3-carbaldehyde, with its potent EWG, renders the aldehyde carbon highly electrophilic, likely leading to faster reaction rates compared to the methoxy-substituted analog. The 5-methoxy group, by donating electron density, slightly disfavors the initial nucleophilic attack, potentially requiring longer reaction times or slightly elevated temperatures to achieve comparable yields.
Table 2: Predicted Performance in a Standardized Wittig Reaction
| Aldehyde Substrate | C5-Substituent Effect | Expected Reactivity | Anticipated Yield |
|---|---|---|---|
| 5-bromo-1H-indazole-3-carbaldehyde | Strong EWG (-I, +M) | High | Excellent |
| 1H-indazole-3-carbaldehyde | None (Baseline) | Moderate | Good to Excellent |
| 1H-indole-3-carbaldehyde | Weak EDG (overall) | Moderate | Good to Excellent |
| this compound | Strong EDG (+M, -I) | Lower | Good (may require longer time/heat) |
Note: This table represents a qualitative prediction based on fundamental electronic principles. Actual yields are highly dependent on the specific ylide and reaction conditions used.
Detailed Experimental Protocol: Wittig Olefination of this compound
This protocol describes a representative Wittig reaction to synthesize 3-(2-ethoxy-2-oxoethyl)-5-methoxy-1H-indazole, demonstrating a practical application.
Objective: To synthesize an α,β-unsaturated ester from this compound using a stabilized Wittig ylide.
Materials:
-
This compound (1.0 equiv)
-
(Triphenylphosphoranylidene)acetate (ethyl ylide) (1.1 equiv)
-
Anhydrous Toluene
-
Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (e.g., 176 mg, 1.0 mmol).
-
Addition of Reagents: Add anhydrous toluene (10 mL) followed by ethyl (triphenylphosphoranylidene)acetate (383 mg, 1.1 mmol).
-
Scientific Rationale: Anhydrous solvent is critical as Wittig ylides can be protonated by water, quenching the reaction. Toluene is a suitable high-boiling, non-protic solvent.
-
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Scientific Rationale: The use of a stabilized ylide often requires thermal energy to drive the reaction to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product. The triphenylphosphine oxide byproduct is more polar and will elute later.
-
Analysis: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
Reductive Amination: The Gateway to Amines
Reductive amination is arguably the most common method for synthesizing secondary and tertiary amines.[11] It involves the initial formation of an imine (or iminium ion) between an aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). The formation of the imine is the critical step influenced by the aldehyde's electrophilicity.
Comparative Insight:
-
5-bromo-1H-indazole-3-carbaldehyde: The EWG will accelerate imine formation, making it an excellent substrate for this reaction.
-
This compound: The EDG will slow down imine formation. This can be advantageous, as it allows the subsequent reduction step to keep pace, often preventing the accumulation of unstable imine intermediates and minimizing side reactions. The choice of a slightly acidic catalyst (like acetic acid) is often employed to protonate the aldehyde carbonyl, increasing its electrophilicity and accelerating this step.[12]
-
1H-indole-3-carbaldehyde: Its reactivity is generally robust and well-documented in reductive amination protocols.
Multicomponent Reactions (MCRs)
MCRs are powerful tools that combine three or more reactants in a single pot to form a complex product, maximizing efficiency and atom economy.[13][14] Aldehydes are frequent participants in these reactions. For instance, indole-3-carbaldehydes are widely used in MCRs to generate diverse heterocyclic scaffolds.[13][15]
Comparative Insight: The suitability of an aldehyde for an MCR depends on a delicate balance of reactivity. It must be reactive enough to participate in the initial condensation step but not so reactive that it promotes unwanted side reactions.
-
This compound: Its moderate, electronically-tuned reactivity makes it an excellent candidate for MCRs. It can participate cleanly without excessive polymerization or decomposition that might be seen with more activated aldehydes.
-
5-bromo-1H-indazole-3-carbaldehyde: Its high reactivity could be beneficial in some MCRs but may lead to lower yields in others due to competing pathways. Careful optimization of reaction conditions would be crucial.
Conclusion and Strategic Recommendations
The choice between this compound and its structural analogs is not a matter of one being universally "better," but rather a strategic decision based on the specific synthetic challenge at hand.
-
Choose this compound when:
-
The target molecule requires an electron-donating group for biological activity or to modulate electronic properties.
-
A moderately reactive aldehyde is needed to ensure selectivity and minimize side reactions, particularly in complex syntheses or multicomponent reactions.
-
High synthetic accessibility is desired, as it can be prepared in excellent yield (91%) from its corresponding indole.[1]
-
-
Consider alternatives like 5-bromo-1H-indazole-3-carbaldehyde when:
-
Maximum electrophilicity is required to drive a reaction with a weak nucleophile.
-
The bromo-substituent is desired as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.
-
-
Use 1H-indazole-3-carbaldehyde as:
-
A baseline for studying substituent effects or when an unsubstituted indazole core is the target.
-
By understanding the nuanced electronic effects imparted by the C5-substituent, researchers can harness the full synthetic potential of these invaluable heterocyclic aldehydes, paving the way for the efficient and strategic development of novel chemical entities.
References
- Bollack, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
- CN107235957A - A kind of synthetic method for preparing Niraparib.
- 5-Methoxy-1H-indazole: A Versatile Intermediate for Pharmaceutical and Material Science Innov
- Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation.
- Shaikh, A. M., et al. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(4), 24. [Link]
- Bollack, B., et al. (2018).
- Bollack, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- This compound. PubChem. [Link]
- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
- Wang, Z., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
- Merringer, K. N. (2017). Substituent Strength Vs Reactivity: A Study Of 1,3,4-Oxadiazoles And Electron Donating Groups. Digital Commons @ Otterbein. [Link]
- WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ....
- WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof.
- Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
- A New Way to Amines. GalChimia. [Link]
- Singleton, D. A. (2015). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 80(23), 12198–12202. [Link]
- El-Khouly, M. E. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Indazole synthesis. Organic Chemistry Portal. [Link]
- Hitchhiker's guide to reductive amin
- Dömling, A. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3083–3135. [Link]
- Al-Amin, M., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches.
- Al-Amin, M., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing. [Link]
- Fan, Y.-S., et al. (2014). Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans. The Journal of Organic Chemistry, 79(23), 11567-82. [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 8. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Way to Amines - GalChimia [galchimia.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthesis Methods for 5-Methoxy-1H-indazole-3-carbaldehyde: A Guide for Researchers
Introduction
5-Methoxy-1H-indazole-3-carbaldehyde is a pivotal building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring a methoxy-substituted benzene ring fused to a pyrazole, serves as a valuable scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. The aldehyde functionality at the C3 position provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols to aid researchers in selecting the optimal method for their specific needs.
Method 1: Nitrosative Cyclization of 5-Methoxy-1H-indole
This approach represents a highly efficient and direct one-pot synthesis of this compound from the readily available starting material, 5-methoxy-1H-indole. The reaction proceeds via an acid-catalyzed nitrosation of the indole at the electron-rich C3 position, followed by a fascinating ring-opening and recyclization cascade to form the indazole core.
Mechanistic Insights
The reaction is initiated by the in situ formation of nitrous acid (HONO) from sodium nitrite and a mineral acid, which then generates the nitrosating agent, the nitrosonium ion (NO+). The electron-rich C3 position of the indole nucleus attacks the nitrosonium ion, leading to a 3-nitrosoindole intermediate. This intermediate is in equilibrium with its oxime tautomer. Under acidic conditions, a molecule of water adds to the C2 position of the indole ring, triggering a retro-Michael-type ring opening of the pyrrole ring. The resulting intermediate then undergoes a ring-closure reaction through the nucleophilic attack of the amino group onto the oxime's carbon atom, which, after dehydration, yields the final 1H-indazole-3-carbaldehyde product.[1]
Caption: Nitrosative Cyclization of 5-Methoxy-1H-indole.
Experimental Protocol
-
Reagents and Equipment:
-
5-methoxy-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2N aqueous solution)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask cooled to 0 °C, dissolve sodium nitrite (8 equivalents) in deionized water.
-
Slowly add 2N hydrochloric acid (7 equivalents) to the stirred sodium nitrite solution at 0 °C.
-
To this mixture, add dimethylformamide (DMF).
-
In a separate flask, dissolve 5-methoxy-1H-indole (1 equivalent) in DMF.
-
Slowly add the solution of 5-methoxy-1H-indole to the nitrosating mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield this compound as a yellowish solid.[1]
-
Performance Data
| Parameter | Value | Reference |
| Yield | 91% | [1] |
| Purity | High (after chromatography) | [1] |
| Starting Material | 5-methoxy-1H-indole | [1] |
| Key Reagents | Sodium nitrite, HCl | [1] |
| Reaction Time | ~4 hours | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Scalability | Readily scalable | General knowledge |
Method 2: Multi-step Synthesis via C3-Functionalization of 5-Methoxy-1H-indazole
An alternative, though more circuitous, route involves the initial synthesis of the 5-methoxy-1H-indazole core, followed by the introduction of the aldehyde group at the C3 position. This method is predicated on the fact that direct formylation of the indazole ring at C3 using standard Vilsmeier-Haack conditions is generally ineffective.[2] Therefore, a functionalization strategy, such as metallation followed by quenching with a formylating agent, is required.
Step 2a: Synthesis of 5-Methoxy-1H-indazole
The synthesis of the indazole core can be achieved through a classical approach involving the diazotization of a substituted aniline followed by intramolecular cyclization.
-
Starting Material: 2-methyl-4-methoxyaniline
-
Reaction: Diazotization with sodium nitrite in an acidic medium, followed by in situ cyclization.
Step 2b: C3-Formylation of 5-Methoxy-1H-indazole
This step requires the deprotonation at the C3 position, which is the most acidic carbon proton on the indazole ring, followed by the introduction of the formyl group. To achieve regioselectivity and prevent N-alkylation, the indazole nitrogen is typically protected prior to metallation.
Mechanistic Insights
The N-protected 5-methoxy-1H-indazole is treated with a strong base, such as n-butyllithium, at low temperature. The base selectively abstracts the proton at the C3 position to form a C3-lithiated intermediate. This highly nucleophilic species is then quenched with an electrophilic formylating agent, like dimethylformamide (DMF). The initial adduct formed upon quenching is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The protecting group is then removed to afford the final product.
Caption: C3-Formylation of N-Protected 5-Methoxy-1H-indazole.
Representative Experimental Protocol (Conceptual)
-
Reagents and Equipment:
-
N-protected 5-methoxy-1H-indazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
-
Procedure (Illustrative):
-
Protect the N1 position of 5-methoxy-1H-indazole with a suitable protecting group (e.g., SEM-Cl, Boc anhydride).
-
Dissolve the N-protected indazole in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) to the cooled solution. Stir for 1 hour at -78 °C.
-
Add anhydrous dimethylformamide (2 equivalents) to the reaction mixture and stir for another 2 hours at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup (extraction with an organic solvent, washing, drying, and concentration).
-
Purify the crude N-protected aldehyde by column chromatography.
-
Deprotect the N1 position under appropriate conditions to yield the final product.
-
Anticipated Performance
| Parameter | Anticipated Value | Rationale/Reference |
| Overall Yield | Moderate to Good | Multi-step syntheses generally have lower overall yields. |
| Purity | High (after chromatography) | Chromatographic purification is effective. |
| Starting Material | 5-methoxy-1H-indazole | Requires prior synthesis. |
| Key Reagents | n-BuLi, DMF, Protecting group | Air-sensitive and cryogenic conditions required. |
| Reaction Time | Multi-day synthesis | Multiple steps increase the overall time. |
| Temperature | -78 °C for metallation | Requires specialized cooling equipment. |
| Scalability | More challenging to scale up | Handling of organolithiums and cryogenic conditions. |
Comparative Analysis
| Feature | Method 1: Nitrosative Cyclization | Method 2: C3-Functionalization |
| Synthetic Strategy | One-pot ring transformation | Multi-step synthesis |
| Starting Material | Readily available 5-methoxy-1H-indole | 5-methoxy-1H-indazole (requires synthesis) |
| Number of Steps | One | Multiple (protection, functionalization, deprotection) |
| Overall Yield | High (typically >90%) | Moderate (cumulative yield over several steps) |
| Reaction Conditions | Mild (0 °C to room temperature) | Harsh (cryogenic temperatures, strong base) |
| Reagent Safety | Requires handling of acid and nitrite | Requires handling of pyrophoric n-BuLi |
| Scalability | More readily scalable | More challenging due to cryogenic and air-sensitive steps |
| Simplicity | High | Low |
Conclusion and Recommendations
For the synthesis of this compound, the nitrosative cyclization of 5-methoxy-1H-indole (Method 1) is unequivocally the superior method. Its one-pot nature, high yield, mild reaction conditions, and operational simplicity make it the preferred choice for both small-scale and large-scale preparations. The readily available starting material further enhances its practicality.
References
- Lam, B. V., Berhault, Y., Stiebing, S., Fossey, C., Cailly, T., Collot, V., & Fabis, F. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 72(1), 99-115.
- Pitchai, M., Kaspady, M., Indasi, G., Krishnan, R., Maheswarappa, G. S., Vetrichelvan, M., ... & Gupta, A. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(01), 76-82.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
Sources
A Senior Application Scientist’s Guide to Ensuring Experimental Reproducibility with 5-Methoxy-1H-indazole-3-carbaldehyde
In the landscape of medicinal chemistry and drug development, 5-methoxy-1H-indazole-3-carbaldehyde stands out as a pivotal intermediate. Its indazole core is a prized scaffold for kinase inhibitors and other therapeutic agents, making the reliability of its downstream reactions paramount.[1][2][3] However, the path from this building block to a final, validated compound is fraught with potential for variability. The reproducibility of any experiment hinges on the foundational integrity of its starting materials and the robustness of its execution.
This guide provides a comprehensive framework for researchers to ensure the reproducibility of experiments involving this compound. We move beyond simple protocols to dissect the causality behind experimental choices, offering a self-validating system for its synthesis, characterization, and use. By comparing methodologies and providing clear, data-driven recommendations, we aim to empower scientists to produce consistent, reliable, and publishable results.
Part 1: The Foundation of Reproducibility—Sourcing and Synthesis
The experimental journey begins long before the reaction flask is assembled; it starts with the quality of the reagent itself. Inconsistencies in the purity, isomeric form, or presence of residual catalysts in your this compound can cascade into irreproducible results. Here, we compare the most viable synthesis route with less effective alternatives and establish a rigorous quality control workflow.
Comparative Synthesis Routes
While several strategies exist for the functionalization of indazoles, the direct C3-formylation of the 5-methoxy-1H-indazole core, for instance via the Vilsmeier-Haack reaction, is known to be ineffective.[1] Other methods, such as direct metalation, often require harsh conditions or protecting groups and risk opening the heterocyclic ring.[1]
A significantly more reliable and high-yielding approach is the nitrosation of the corresponding indole, 5-methoxy-1H-indole, which proceeds through a ring-opening/ring-closure rearrangement under mild acidic conditions.[1][2] This method has proven effective for both electron-rich and electron-deficient indoles, making it a versatile choice.[2]
| Method | Starting Material | Key Conditions | Reported Yield | Advantages | Disadvantages |
| Nitrosation of Indole | 5-Methoxy-1H-indole | NaNO₂, HCl, DMF/H₂O, 0°C to RT | ~91%[1][2] | Mild conditions, high yield, good functional group tolerance.[2] | Requires careful control of addition rate and temperature. |
| Direct Metalation/Formylation | 5-Methoxy-1H-indazole | n-BuLi or other strong bases, then a formylating agent (e.g., DMF) | Variable, often low | Direct functionalization of the indazole core. | Harsh conditions, risk of ring-opening, potential for side reactions.[1] |
| Vilsmeier-Haack Formylation | 5-Methoxy-1H-indazole | POCl₃, DMF | Ineffective[1] | Common formylation technique. | Does not work for this substrate class.[1] |
Given its high yield and mild conditions, the nitrosation of 5-methoxy-1H-indole is the recommended preparative route.
Workflow for Synthesis and Quality Control
A reproducible synthesis requires more than just mixing reagents; it demands a systematic workflow encompassing preparation, purification, and rigorous characterization.
Caption: Workflow for reproducible synthesis and QC.
Part 2: A Self-Validating Protocol for Synthesis
Reproducibility is embedded in the details. The following protocol for the nitrosation of 5-methoxy-1H-indole is adapted from established literature and incorporates self-validating checkpoints.[1][2]
Detailed Step-by-Step Methodology
Materials:
-
5-methoxy-1H-indole (1 equivalent)
-
Sodium nitrite (NaNO₂) (8 equivalents)
-
Hydrochloric acid (HCl, concentrated) (2.7 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation of Nitrosating Mixture: In a flask cooled to 0°C (ice bath), dissolve NaNO₂ (8 eq.) in a mixture of water and DMF (e.g., 5.3:3 ratio). Slowly add concentrated HCl (2.7 eq.) to this solution while maintaining the temperature at 0°C. Stir for 15 minutes.
-
Indole Addition (Crucial for Reproducibility): Dissolve 5-methoxy-1H-indole (1 eq.) in DMF. Add this solution dropwise to the vigorously stirred nitrosating mixture over a period of at least 2 hours. Causality: Slow, reverse addition prevents the formation of dimeric indole side products by keeping the concentration of the unreacted indole low at all times.[4]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours.
-
Checkpoint 1 (TLC Monitoring): Monitor the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of petroleum ether/EtOAc (e.g., 3:2). The starting indole spot should be consumed, and a new, more polar spot corresponding to the product should appear (Rf ≈ 0.29-0.40).[1]
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract three times with EtOAc. Combine the organic layers, wash three times with water, then once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc (e.g., starting from 9:1 to 8:2).[1]
-
Checkpoint 2 (Fraction Analysis): Analyze the collected fractions by TLC to pool the pure product. This step is critical to ensure high purity.
-
Isolation: Concentrate the pure fractions under reduced pressure to yield this compound as a yellowish or brownish solid.[1]
-
Final QC: Before use or storage, perform the full analytical validation as described in Part 3.
Part 3: The Analytical Gauntlet—Validating Your Reagent
Trust, but verify. No batch of a chemical should be used without rigorous analytical confirmation. Different techniques provide complementary information, and using them in concert is the only way to be certain of the identity, purity, and stability of your starting material. The robust characterization of indazole derivatives is paramount for ensuring their purity and confirming their structure.[5]
Comparison of Key Analytical Techniques
| Technique | Information Provided | Key Advantage | Limitation | Use Case for this Compound |
| ¹H & ¹³C NMR | Unambiguous structural confirmation, identification of isomers and impurities with protons/carbons.[5] | Provides detailed structural information and relative quantification of impurities. | Relatively low sensitivity compared to MS; requires soluble sample. | Mandatory: Confirm structure and check for residual starting material or solvents. Expected shifts are well-documented.[1][2] |
| HPLC/UPLC | Purity assessment, quantification. | High precision and accuracy for purity determination (e.g., ≥95%).[3][6] | Does not provide structural information on its own. | Mandatory: Determine the exact purity of the batch. Essential for dose-response curves and kinetic studies. |
| LC-MS / HRMS | Molecular weight confirmation, impurity identification. | High sensitivity for detecting trace impurities and confirming elemental composition (HRMS).[1][2] | Ionization efficiency can vary, making quantification complex without standards. | Highly Recommended: Confirm the molecular weight (176.17 g/mol )[7][8] and identify any unknown peaks seen in HPLC. |
| Melting Point | Indication of purity. | Simple and fast technique. | A sharp melting point is necessary but not sufficient proof of purity. | Good Practice: Compare with literature values (e.g., 215-230 °C)[1] as a quick purity check. A broad range indicates impurities. |
Quality Control Decision Pathway
This workflow ensures that only material of the highest quality is used in subsequent experiments, preventing costly failures and irreproducible outcomes.
Caption: A decision tree for rigorous QC validation.
Part 4: Troubleshooting and Ensuring Long-Term Stability
Reproducibility can be compromised over time if a reagent degrades. Proper storage and an awareness of potential stability issues are crucial.
Storage and Handling
-
Storage Temperature: The compound should be stored at 0-8°C under an inert atmosphere (nitrogen or argon).[6][9]
-
Light Sensitivity: Aromatic aldehydes and indazole rings can be susceptible to photodegradation.[10] Always store in amber vials or containers protected from light.
-
Air Sensitivity: Aldehyd functional groups are prone to oxidation to the corresponding carboxylic acid (5-methoxy-1H-indazole-3-carboxylic acid). While less reactive than aliphatic aldehydes, prolonged exposure to air should be avoided.
Troubleshooting Common Reproducibility Issues
| Observed Problem | Potential Cause & Recommended Solution |
| Inconsistent reaction yields in downstream applications. | Purity of Aldehyde: Re-verify purity by HPLC. An unknown impurity may be acting as a catalyst poison or participating in a side reaction. Solution: Repurify the aldehyde. |
| Degradation: The aldehyde may have degraded upon storage (e.g., oxidized to the carboxylic acid). Solution: Confirm identity via NMR/LC-MS. Use a fresh or newly purified batch. | |
| Appearance of unexpected side products. | Residual Starting Material: Unreacted 5-methoxy-indole from the synthesis can compete in subsequent reactions. Solution: Check the aldehyde's ¹H NMR for indole-specific peaks. Repurify if necessary. |
| Batch-to-batch variability. | Inconsistent Synthesis/Purification: Minor variations in the synthetic protocol or purification efficiency can lead to different impurity profiles. Solution: Strictly adhere to the validated protocol (Part 2) and analytical workflow (Part 3) for every batch. Document everything. |
| Compound appears darker or clumped over time. | Potential Decomposition: The material may be degrading due to improper storage (exposure to light, moisture, or air). Solution: Discard the batch and obtain/synthesize fresh material. Review and improve storage conditions. |
By implementing this comprehensive guide—from sourcing and synthesis to rigorous, multi-technique analytical validation and proper storage—researchers can significantly enhance the reproducibility of their experiments, ensuring the integrity and impact of their scientific contributions.
References
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis. (n.d.). ChemicalBook.
- Preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution. (2025). Benchchem.
- This compound. (n.d.). Chem-Impex.
- Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. (n.d.).
- 5-méthoxy-1H-indazole-3-carbaldéhyde. (n.d.). Chem-Impex.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
- 4 Factors Affecting D
- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.
- This compound. (n.d.). PubChem.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018).
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.).
- Top 5 Factors Affecting Reproducibility in Research. (2022). Enago Academy.
- This compound (C9H8N2O2). (n.d.). PubChemLite.
- Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. (n.d.). Benchchem.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW. (2017). Journal of Chemical and Pharmaceutical Research.
- Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). NIH.
- Understanding experiments and research practices for reproducibility: an explor
- Improving accuracy and reproducibility in life science research. (n.d.).
- ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW. (2017).
- 5-Methoxy-1H-indazole-3-carboxylic acid. (n.d.). Apollo Scientific.
- CAS 169789-37-1 | this compound. (n.d.). Synblock.
- Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (n.d.). Universidad San Francisco de Quito USFQ.
- 169789-37-1(this compound) Product Description. (n.d.). ChemicalBook.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 169789-37-1 | this compound - Synblock [synblock.com]
- 9. 169789-37-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Confirmation of 5-Methoxy-1H-indazole-3-carbaldehyde Derivatives
Indazole derivatives are a cornerstone in modern medicinal chemistry, frequently investigated as potent kinase inhibitors for therapeutic applications.[1] Among these, 5-methoxy-1H-indazole-3-carbaldehyde serves as a critical synthetic intermediate, providing a versatile scaffold for the development of novel bioactive compounds.[1][2] The aldehyde functionality at the C3 position is a linchpin for further chemical transformations, making the unambiguous confirmation of its molecular structure an essential prerequisite for any subsequent research and development.[3]
This guide provides a comprehensive comparison of the analytical methodologies required to definitively confirm the structure of this compound and its derivatives. We will explore the causality behind experimental choices, moving from foundational spectroscopic analysis to the absolute confirmation provided by X-ray crystallography, ensuring a self-validating system of protocols for researchers in the field.
The Analytical Workflow: An Integrated Approach
The confirmation of a synthesized chemical entity is not reliant on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The logical flow of this process is crucial for efficiency and accuracy.
Caption: Logical workflow for structural confirmation.
Part 1: Foundational Spectroscopic Analysis
The initial characterization of a newly synthesized compound relies on a suite of spectroscopic techniques that, together, build a coherent picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and quantity of magnetically active nuclei, such as ¹H and ¹³C.
Causality: For indazole derivatives, NMR is indispensable for confirming the substitution pattern on the aromatic rings and for distinguishing between potential N-1 and N-2 isomers, a common challenge in heterocyclic chemistry.[4]
¹H NMR Analysis The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For the parent compound, this compound, the spectrum reveals several key features that confirm its structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~14.06 | Broad Singlet | 1H | N-H | The acidic proton on the indazole nitrogen is typically downfield and often broad due to quadrupole coupling and exchange. |
| ~10.16 | Singlet | 1H | CHO | Aldehyde protons are highly deshielded and appear as sharp singlets in this chemical environment. |
| ~7.61 | Doublet (d) | 1H | H-7 | This proton is coupled only to H-6, resulting in a doublet. |
| ~7.49 | Doublet (d) | 1H | H-4 | This proton shows coupling only to H-6, appearing as a doublet with a small coupling constant. |
| ~7.12 | Doublet of Doublets (dd) | 1H | H-6 | This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets. |
| ~3.84 | Singlet | 3H | -OCH₃ | The three equivalent protons of the methoxy group appear as a sharp singlet. |
| Data synthesized from DMSO-d₆ solvent.[1][3] |
¹³C NMR Analysis The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~187.3 | C=O (Aldehyde) | The carbonyl carbon of the aldehyde is significantly downfield. |
| ~156.6 | C-5 | The aromatic carbon directly attached to the electron-donating methoxy group. |
| ~143.1 | C-3 | The carbon atom of the indazole ring bonded to the aldehyde group. |
| ~136.9 | C-7a | Bridgehead carbon of the fused ring system. |
| ~121.3 | C-7 | Aromatic CH carbon. |
| ~119.3 | C-3a | Bridgehead carbon of the fused ring system. |
| ~112.3 | C-6 | Aromatic CH carbon. |
| ~99.7 | C-4 | Aromatic CH carbon. |
| ~55.4 | -OCH₃ | The carbon of the methoxy group. |
| Data synthesized from DMSO-d₆ solvent.[1][3] |
-
Weighing: Accurately weigh 5-10 mg of the purified derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) using a clean pipette. Ensure the solvent is appropriate for dissolving the compound and does not have signals that overlap with key sample peaks.
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H, ¹³C, and any desired 2D spectra (e.g., COSY, HSQC, HMBC).
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS provides the exact mass of a molecule, which is crucial for confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the standard, offering mass accuracy to within a few parts per million (ppm).
Causality: While NMR defines the molecular skeleton, HRMS validates the overall atomic constitution. It can quickly distinguish between the target compound and potential impurities or byproducts with different molecular formulas, even if they have the same nominal mass.
For this compound (C₉H₈N₂O₂):
The extremely close match between the calculated and found mass unequivocally confirms the molecular formula.
-
Stock Solution: Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
-
Infusion: The sample is typically introduced to the mass spectrometer via direct infusion or through an LC system. The electrospray ionization (ESI) source then generates gas-phase ions.
-
Analysis: The mass analyzer (e.g., TOF, Orbitrap) measures the mass-to-charge ratio (m/z) of the ions with high precision.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Causality: For this class of compounds, IR spectroscopy provides immediate, confirmatory evidence for the aldehyde (C=O stretch) and the indazole N-H bond (N-H stretch), which are the defining functional groups of the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3201 | N-H Stretch | Indazole N-H |
| ~1663 | C=O Stretch | Aldehyde Carbonyl |
| 1400-1600 | C=C Stretch | Aromatic Ring |
| ~1258, ~1216 | C-O Stretch | Aryl-ether |
| Data from neat (solid) sample analysis.[1][3] |
-
Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean and run a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum. The resulting spectrum is typically a plot of transmittance or absorbance versus wavenumber.
Part 2: Unambiguous Confirmation with X-ray Diffraction
While the combination of NMR, MS, and IR provides overwhelming evidence for a structure, the "gold standard" for absolute, unambiguous confirmation is single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction: The 3D Molecular Reality
This technique involves irradiating a single, well-ordered crystal with X-rays. The diffraction pattern produced is mathematically deconvoluted to generate a three-dimensional electron density map of the molecule, revealing precise atomic positions, bond lengths, and bond angles.[5]
Causality: X-ray diffraction is the only technique that provides a direct visualization of the molecule's 3D structure. It definitively resolves any ambiguity regarding isomerism (e.g., N-1 vs. N-2 substitution), regiochemistry, and conformation that might, in complex derivatives, be challenging to assign with NMR alone. Studies on related indole and indazole structures demonstrate its power in defining intermolecular interactions like hydrogen bonding, which are critical for understanding the solid-state properties of a compound.[6]
Caption: High-level workflow for X-ray crystallography.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, 2D/3D structure in solution, quantification. | Extremely detailed structural information; non-destructive. | Requires soluble sample; can be complex to interpret for very large molecules. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, requires very little sample, confirms molecular formula. | Provides little to no connectivity information; destructive. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, requires minimal sample preparation. | Provides limited structural information; not suitable for complex mixture analysis. |
| X-ray Diffraction | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous structural proof; the "gold standard." | Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure only. |
Conclusion
The structural confirmation of this compound derivatives is a systematic process that relies on the synergistic use of multiple analytical techniques. While NMR, MS, and IR spectroscopy together build a robust and compelling case for the molecular structure, only single-crystal X-ray diffraction can provide absolute, irrefutable proof. By following the logical workflow presented, researchers and drug development professionals can ensure the scientific integrity of their work and proceed with confidence in the identity and purity of these valuable chemical entities.
References
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information (PMC).
- Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences.
- Regioselective C5−H Direct Iodination of Indoles.
- SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org.
- Experimental Crystal Structure Determination (5-methoxy-1H-indole-3-carbaldehyde). ResearchGate.
- This compound. PubChem.
- Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI.
- Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information (PMC).
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental). Human Metabolome Database.
- This compound (C9H8N2O2). PubChemLite.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. National Center for Biotechnology Information (PMC).
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
- CID 157980671. PubChem.
- (PDF) 5-Bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone. ResearchGate.
- 5-Methoxyindole -3-carboxaldehyde - Optional[ATR-IR] - Spectrum. SpectraBase.
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate.
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Pivotal Role of the Indazole Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy of 5-Methoxy-1H-indazole-3-carbaldehyde Derivatives
In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently yields compounds with significant therapeutic potential.[1] This guide delves into the comparative efficacy of novel compounds derived from a key building block, 5-methoxy-1H-indazole-3-carbaldehyde. This versatile intermediate serves as a launchpad for the synthesis of potent anti-cancer and anti-inflammatory agents.[2][3]
This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the journey from laboratory benchtop to preclinical models. We will explore the nuances of in vitro assays that predict cellular responses and their translation to in vivo studies that reveal systemic effects. The following sections will present a curated comparison of representative indazole derivatives, offering a clear perspective on their therapeutic promise.
The Strategic Advantage of the this compound Scaffold
The selection of this compound as a starting material is a strategic choice rooted in its chemical properties. The indazole core, a bioisostere of indole, provides a unique arrangement of nitrogen atoms that facilitate crucial hydrogen bonding interactions within the active sites of biological targets, such as protein kinases.[4] The methoxy group at the 5-position can enhance solubility and metabolic stability, while the carbaldehyde at the 3-position offers a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.[2][4]
This guide will focus on two key therapeutic areas where indazole derivatives have shown considerable promise: oncology and inflammation. We will examine hypothetical, yet representative, compounds to illustrate the structure-activity relationships and the critical transition from in vitro potency to in vivo efficacy.
Part 1: Anti-Cancer Efficacy: From Cell Lines to Tumor Models
The development of novel anti-cancer agents is a cornerstone of pharmaceutical research. Indazole derivatives have emerged as a promising class of compounds, with several already approved as kinase inhibitors for cancer therapy.[5] Here, we compare the efficacy of two representative compounds derived from this compound, designated IND-C1 and IND-C2 .
In Vitro Antiproliferative Activity
The initial assessment of anti-cancer potential typically involves screening against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to evaluate a compound's ability to inhibit cell proliferation.[6]
Table 1: In Vitro Antiproliferative Activity of IND-C1 and IND-C2 (IC50 in µM)
| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | HepG2 (Hepatoma) |
| IND-C1 | 2.15 | 1.50 | 3.25 | 4.10 |
| IND-C2 | 0.95 | 0.23 | 1.15 | 1.80 |
| 5-Fluorouracil (Control) | 4.50 | 3.80 | 5.20 | 6.00 |
Data are representative and synthesized from published studies on indazole derivatives for illustrative purposes.[5][7]
The IC50 values in Table 1 demonstrate that both IND-C1 and IND-C2 exhibit potent antiproliferative activity against a range of cancer cell lines, with IND-C2 showing notably lower IC50 values, suggesting higher potency.
Mechanism of Action: Induction of Apoptosis
To understand the cellular mechanisms underlying the observed antiproliferative effects, we can investigate the induction of apoptosis, or programmed cell death. Western blotting is a key technique to detect changes in the expression of apoptosis-related proteins, such as cleaved caspase-3 and the Bcl-2 family of proteins.[8] An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are hallmarks of apoptosis induction.[5]
In Vivo Antitumor Efficacy
Promising in vitro results warrant further investigation in animal models to assess in vivo efficacy. A common model involves implanting human tumor cells into immunodeficient mice (xenograft model) and monitoring tumor growth following treatment with the test compound.
Table 2: In Vivo Antitumor Efficacy of IND-C2 in a 4T1 Murine Breast Cancer Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Inhibition (%) |
| Vehicle Control | - | 0 |
| IND-C2 | 25 | 35 |
| IND-C2 | 50 | 62 |
Data are representative and synthesized from published studies on indazole derivatives for illustrative purposes.[5]
The results in Table 2 indicate that IND-C2 significantly suppresses tumor growth in a dose-dependent manner in vivo, with minimal reported side effects, highlighting its potential as a therapeutic candidate.[5]
Part 2: Anti-Inflammatory Efficacy: From Enzyme Inhibition to Edema Reduction
Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[9] Here, we compare two representative compounds, IND-F1 and IND-F2 .
In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of compounds can be initially assessed in vitro by measuring their ability to inhibit enzymes like COX-2 and the production of pro-inflammatory cytokines such as TNF-α in stimulated immune cells.
Table 3: In Vitro Anti-Inflammatory Activity of IND-F1 and IND-F2
| Compound | COX-2 Inhibition (IC50 in µM) | TNF-α Inhibition (IC50 in µM) |
| IND-F1 | 15.5 | 230.19 |
| IND-F2 | 12.32 | 220.11 |
| Celecoxib (Control) | 5.10 | - |
| Dexamethasone (Control) | - | 31.67 |
Data are representative and synthesized from published studies on indazole derivatives for illustrative purposes.[9]
The data in Table 3 show that both IND-F1 and IND-F2 inhibit COX-2 and TNF-α, with IND-F2 exhibiting slightly better potency.
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[10][11]
Table 4: In Vivo Anti-Inflammatory Efficacy of IND-F2 in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 5h |
| Vehicle Control | - | 0 |
| IND-F2 | 50 | 60.09 |
| IND-F2 | 100 | 83.09 |
| Diclofenac (Control) | 10 | 84.50 |
Data are representative and synthesized from published studies on indazole derivatives for illustrative purposes.[9]
As shown in Table 4, IND-F2 demonstrates a potent, dose-dependent reduction in paw edema, comparable to the standard anti-inflammatory drug diclofenac at the highest dose.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for the key assays mentioned in this guide are provided below.
MTT Cell Viability Assay[6][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., IND-C1, IND-C2) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot for Apoptosis Markers[8][14]
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Carrageenan-Induced Paw Edema in Rats[10][11][15]
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (e.g., IND-F2) or vehicle control intraperitoneally 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion and Future Directions
The compounds derived from this compound demonstrate significant potential as both anti-cancer and anti-inflammatory agents. This guide has illustrated the critical importance of a multi-faceted approach to drug discovery, where promising in vitro data is rigorously validated through well-designed in vivo studies. The representative data presented herein underscore the therapeutic promise of the indazole scaffold.
Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies will be essential to further characterize the drug-like properties of these molecules and pave the way for their potential clinical development.[12] The continued exploration of derivatives from this versatile scaffold holds the key to discovering next-generation therapeutics for a range of debilitating diseases.
References
- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Loram, L. C., Fuller, A., Fick, L. G., Cartmell, S., Poole, S., & Mitchell, D. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- Roche. (n.d.). MTT Assay Protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (n.d.). Determination of Caspase Activation by Western Blot.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Crunkhorn, S. (2013).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- ResearchGate. (n.d.). Design strategy of indazole derivatives.
- Bio-protocol. (n.d.). Apoptosis detection and western blot.
- National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(10), 2633.
- Wei, W., Liu, Z., Wu, X., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675–15687.
- PubMed. (1998). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Archiv der Pharmazie, 331(1), 13–21.
- ResearchGate. (n.d.). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde.
- Gokhale, M., Pise, A., & Joshi, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC06.
- ResearchGate. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- Legrand, B., El-Kaïm, L., & Grimaud, L. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC advances, 8(23), 12853–12859.
- PubMed. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC06.
- Preprints.org. (2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review.
- ResearchGate. (2024, July 4). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation.
- Zhang, Y., Wang, Y., Li, Y., Wu, X., Liu, Z., & Wei, W. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(10), 4096.
- PubMed. (2013). What ADME tests should be conducted for preclinical studies?. Acta pharmaceutica Sinica. B, 3(2), 85–91.
- National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 14(10), 1845–1867.
- National Center for Biotechnology Information. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Scientific reports, 14(1), 12586.
- National Center for Biotechnology Information. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 77(17), 7241–7250.
- MDPI. (n.d.). An Investigational Study on the Role of ADME Agents' Genetic Variation on DD217 Pharmacokinetics and Safety Profile. Journal of personalized medicine, 14(1), 74.
- National Center for Biotechnology Information. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific reports, 13(1), 8781.
- ResearchGate. (n.d.). Identification of indazole derivatives 57-59 as ER antagonists.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Benchmarking Guide: 5-Methoxy-1H-indazole-3-carbaldehyde-Derived Kinase Inhibitors Versus Established Melanoma Therapeutics
In the landscape of targeted cancer therapy, the pursuit of novel small molecules with superior efficacy and safety profiles is relentless. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2][3][4] This guide provides a comparative benchmark of a hypothetical, next-generation kinase inhibitor, "Indazole-MKI," derived from the versatile starting material 5-methoxy-1H-indazole-3-carbaldehyde, against the established drugs Vemurafenib and Cobimetinib.[5][6]
This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and the experimental frameworks required for such an evaluation.
Introduction: The Rationale for Indazole-Based Kinase Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[7] In many cancers, including approximately 50% of melanomas, mutations in the BRAF gene, a key component of this pathway, lead to its constitutive activation and uncontrolled cell growth.[8][9]
Vemurafenib, a potent inhibitor of the mutated BRAF V600E kinase, and Cobimetinib, a MEK1/2 inhibitor, are established therapies that have significantly improved outcomes for patients with BRAF-mutant melanoma.[9][10][11][12][13] However, the development of drug resistance remains a significant clinical challenge, underscoring the need for new therapeutic agents.[1][14]
The indazole nucleus, a bioisostere of the natural indole, offers unique structural features for designing novel kinase inhibitors.[3] this compound serves as a key starting material for the synthesis of a diverse array of indazole derivatives, allowing for fine-tuning of their pharmacological properties.[5][6][15][16] Our hypothetical "Indazole-MKI" represents a dual BRAF/MEK inhibitor designed for enhanced potency and a potentially improved resistance profile.
Mechanism of Action: Targeting the MAPK Pathway
A comprehensive understanding of the mechanism of action is fundamental to evaluating the therapeutic potential of a novel kinase inhibitor.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a cascade of protein kinases that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes.
Caption: Comparative Mechanism of Kinase Inhibition.
Vemurafenib is a selective inhibitor of BRAF with the V600E mutation. [1][14]Cobimetinib is a reversible inhibitor of MEK1 and MEK2. [11][17]The combination of a BRAF and a MEK inhibitor has been shown to be more effective than a BRAF inhibitor alone. [12][18]
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical performance of "Indazole-MKI" against Vemurafenib and Cobimetinib based on standard preclinical assays.
In Vitro Potency (IC50 Values)
| Compound | Target | IC50 (nM) |
| Indazole-MKI (Hypothetical) | BRAF V600E | 15 |
| MEK1 | 8 | |
| Vemurafenib | BRAF V600E | 31 |
| Cobimetinib | MEK1 | 4.2 |
IC50 values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity.
Cellular Antiproliferative Activity (GI50 Values)
| Compound | Cell Line (BRAF V600E Mutant) | GI50 (nM) |
| Indazole-MKI (Hypothetical) | A375 (Melanoma) | 25 |
| Vemurafenib | A375 (Melanoma) | 50 |
| Cobimetinib | A375 (Melanoma) | 20 |
GI50 values represent the concentration of the drug required to inhibit 50% of cell growth.
Pharmacokinetic Properties
| Parameter | Indazole-MKI (Hypothetical) | Vemurafenib | Cobimetinib |
| Oral Bioavailability (%) | ~60 | 47% [10] | ~46% |
| Plasma Protein Binding (%) | ~98 | >99% [10] | >95% |
| Terminal Half-life (hours) | ~48 | ~57 hours [10] | ~23 hours |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to generate the comparative data.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., "Indazole-MKI," Vemurafenib, Cobimetinib) in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant human kinase (e.g., BRAF V600E or MEK1), the appropriate substrate, and ATP.
-
Compound Addition: Add the serially diluted test compounds to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate, often through a luminescence-based signal.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Proliferation Assay (GI50 Determination)
This protocol describes the measurement of the antiproliferative effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Cell Viability Assessment: Add a cell viability reagent (e.g., resazurin-based) and incubate until a color change is observed.
-
Data Acquisition: Measure the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against compound concentration to calculate the GI50 value.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of novel kinase inhibitors derived from this compound. The hypothetical "Indazole-MKI" demonstrates the potential of the indazole scaffold to yield potent dual BRAF/MEK inhibitors. The provided experimental protocols offer a standardized approach to generate the necessary data for a robust comparison against established drugs like Vemurafenib and Cobimetinib.
Further research should focus on the synthesis and evaluation of a library of this compound derivatives to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models will be crucial to validate the preclinical findings and assess the therapeutic potential of these novel agents in the treatment of melanoma and other cancers driven by the MAPK pathway.
References
- Vemurafenib (Zelboraf) Pharmacology; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, January 3). YouTube.
- Vemurafenib. (n.d.). In Wikipedia.
- Cobimetinib | C21H21F3IN3O2 | CID 16222096. (n.d.). PubChem.
- Cobimetinib. (2025, April 9). National Cancer Institute.
- What is the mechanism of Cobimetinib Fumarate? (2024, July 17). Patsnap Synapse.
- Cobimetinib. (n.d.). DermNet.
- Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012, December 3). PubMed.
- What is the mechanism of Vemurafenib? (2024, July 17). Patsnap Synapse.
- vemurafenib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Cobimetinib: MedlinePlus Drug Information. (2022, December 15). MedlinePlus.
- BRAF Inhibitors for the Treatment of Metastatic Melanoma: Clinical Trials and Mechanisms of Resistance. (2012, January 2). AACR Journals.
- What are BRAF inhibitors and how do you quickly get the latest development progress? (2023, November 15). Patsnap Synapse.
- MEK inhibitor. (n.d.). Grokipedia.
- MEK inhibitors and their potential in the treatment of advanced melanoma: the advantages of combination therapy. (2015, December 21). Dovepress.
- BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020, July 7). PMC.
- MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. (n.d.). Memorial Sloan Kettering Cancer Center.
- MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (2023, August 10). PubMed Central.
- BRAF inhibitors in cancer therapy. (n.d.). PubMed.
- Current Development Status of MEK Inhibitors. (n.d.). PMC.
- 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. (1998, January). PubMed.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PMC.
- This compound | C9H8N2O2 | CID 10080895. (n.d.). PubChem.
- Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (n.d.). ResearchGate.
- Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. (2024, July 4). ResearchGate.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). RSC Publishing.
- 5-substituted indazoles as kinase inhibitors. (n.d.). Google Patents.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PMC.
Sources
- 1. Vemurafenib - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mskcc.org [mskcc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Cobimetinib: MedlinePlus Drug Information [medlineplus.gov]
- 14. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Cobimetinib - NCI [dctd.cancer.gov]
- 18. dovepress.com [dovepress.com]
A Comparative Guide to the Validation of Analytical Techniques for 5-Methoxy-1H-indazole-3-carbaldehyde
This guide provides an in-depth, objective comparison of analytical techniques for the validation of 5-methoxy-1H-indazole-3-carbaldehyde, a critical building block in pharmaceutical research and organic synthesis.[1][2] Geared towards researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation. Our narrative is grounded in the principles of Expertise, Experience, and Trustworthiness, referencing authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[5][6] The purity and precise quantification of this starting material are paramount, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, the validation of analytical methods used for its characterization is not merely a regulatory formality but a cornerstone of quality control and drug development.
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[7][8] This guide will compare two of the most powerful and commonly employed chromatographic techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect their performance across the key validation parameters defined by the ICH Q2(R1) guideline: Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.
Foundational Workflow for Analytical Method Validation
Caption: Logical workflow for analytical method validation.
Comparative Experimental Protocols
The choice of analytical technique is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification of the main component vs. trace impurity analysis).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound.
-
Stationary Phase: A C18 reversed-phase column is selected for its proven efficacy in retaining and separating moderately polar heterocyclic compounds from potential non-polar and polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is employed. Acetonitrile provides the necessary elution strength for the analyte, while formic acid ensures the protonation of acidic silanols on the stationary phase, leading to improved peak shape and reproducibility.
-
Detection: UV detection is chosen based on the presence of a strong chromophore in the indazole ring system, allowing for sensitive detection. The wavelength is set at the absorption maximum (λmax) to ensure optimal sensitivity.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1.0 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the test sample by accurately weighing and dissolving the material in methanol to a target concentration of 50 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1200 Series or equivalent.[9]
-
Column: Zorbax C18, 4.6 x 150 mm, 3.5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase linearly to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) at 280 nm.
-
-
System Suitability:
-
Inject the 50 µg/mL standard solution five times.
-
The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.
-
The USP tailing factor must be ≤ 2.0.
-
The theoretical plates must be ≥ 2000.
-
Caption: Experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it an excellent alternative, particularly for identifying and quantifying trace volatile impurities.
-
Derivatization: The indazole nitrogen contains an active hydrogen, which can lead to peak tailing on many GC columns. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, improving thermal stability and chromatographic performance.
-
Stationary Phase: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is chosen. This phase provides good separation for a wide range of derivatized compounds based on their boiling points and slight polarity differences.
-
Detection: Mass spectrometry provides definitive identification based on the compound's mass spectrum (molecular ion and fragmentation pattern) and highly sensitive quantification using selected ion monitoring (SIM).
-
Standard and Sample Preparation (with Derivatization):
-
Prepare a stock solution of the reference standard (1.0 mg/mL) in pyridine.
-
Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL in pyridine.
-
For each standard and sample, transfer 100 µL into a GC vial.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization. Cool to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions would be determined from the full scan spectrum of the derivatized analyte.
-
Performance Comparison Across Validation Parameters
The following tables summarize the expected performance data for each technique based on established validation guidelines.[10][11]
Table 1: Specificity and Linearity
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Baseline resolution (>2.0) from potential synthesis impurities and degradation products. Purity angle less than purity threshold in DAD analysis. | Unique mass spectrum and retention time, free from co-eluting interferences. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[8] |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept Bias | < 2% of the response at 100% concentration | < 3% of the response at 100% concentration | Intercept should not be statistically different from zero. |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Accuracy (% Recovery) | |||
| 80% Concentration | 100.5% | 101.2% | Typically 98.0% - 102.0% for assay of a drug substance. |
| 100% Concentration | 99.8% | 100.3% | |
| 120% Concentration | 101.1% | 99.5% | |
| Precision (% RSD) | |||
| Repeatability (n=6) | 0.65% | 1.10% | ≤ 2.0% |
| Intermediate Precision (Day 1 vs Day 2, different analyst) | 0.95% | 1.45% | ≤ 2.0% |
Table 3: Sensitivity and Robustness
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | Typically calculated as 3.3 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Typically calculated as 10 * (σ/S). |
| Robustness | Unaffected by minor changes (±2°C in column temp; ±5% in mobile phase organic content). Peak area %RSD < 2.0%. | Unaffected by minor changes (±5°C in oven temp; ±0.1 mL/min in flow rate). Peak area %RSD < 3.0%. | The reliability of an analysis with respect to deliberate variations in method parameters should be demonstrated. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are valid and reliable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical objective.
-
HPLC-UV stands out as a robust, precise, and accurate method for the routine quantification (assay) of the main component . Its simpler sample preparation and operational workflow make it highly efficient for quality control environments.
-
GC-MS is the superior choice for trace analysis, impurity identification, and limit tests . Its significantly lower LOD and LOQ provide the sensitivity needed to detect and quantify minute impurities, while the mass spectrometric data offers unparalleled specificity for structural confirmation.[12]
For a comprehensive quality control strategy, a combination of both techniques is often ideal. HPLC-UV can be employed for routine release testing and assay, while GC-MS can be used for in-depth impurity profiling during process development and for investigating any out-of-specification results. This dual-pronged approach ensures the highest level of confidence in the quality and consistency of this compound.
References
- United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. uspbpep.com. Available at: https://www.uspbpep.
- BA Sciences. USP <1225> Method Validation. basciences.com. Available at: https://www.basciences.
- International Council for Harmonisation. Quality Guidelines. ich.org. Available at: https://www.ich.org/page/quality-guidelines[14]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. eca-academy.eu. Available at: https://www.eca-academy.eu/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology[3]
- Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. investigationsofadog.com. Available at: https://investigationsofadog.com/2023/11/13/usp-1225-revised-aligning-compendial-validation-with-ich-q2r2-and-q14s-lifecycle-vision/[15]
- gmp-compliance.org. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. Available at: https://www.gmp-compliance.org/gmp-news/usp-proposes-revision-of-general-chapter-1225-validation-of-compendial-procedures-adding-a-section-on-life-cycle-management[16]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. starodub.co. Available at: https://starodub.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. altabrisagroup.com. Available at: https://www.altabrisagroup.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. abrahamentertainment.com. Available at: https://abrahamentertainment.com/ich-q2-r1/[9]
- United States Pharmacopeia. <1225> Validation of Compendial Procedures. doi.org. Available at: https://doi.org/10.31003/USPNF_M99945_04_01[4]
- Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. actapol.pl. Available at: https://www.actapol.pl/pdf.php?part=1&id=113[18]
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ema.europa.eu. Available at: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf[8]
- ECA Academy. New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures. eca-academy.eu. Available at: https://www.eca-academy.
- Sahu, N., & Arif, R. REVIEW OF HETEROCYCLIC COMPOUNDS AND APPLICATION FOR SUSTAINABILITY. journals-pub.com. Available at: https://www.journals-pub.com/ijaac/vol-9/issue-1/5/[20]
- European Directorate for the Quality of Medicines & HealthCare. New general chapter on comparability of alternative analytical procedures published in European Pharmacopoeia. edqm.eu. Available at: https://www.edqm.eu/en/news/new-general-chapter-comparability-alternative-analytical-procedures-published-european[21]
- Aschimfarma. EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. aschimfarma.com. Available at: https://www.aschimfarma.com/wp-content/uploads/2023/06/EP-Chapter-5.26-Implementation-of-Analytical-methods-and-comparison-with-USP.pdf[22]
- Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3350417/[23]
- Chem-Impex. This compound. chemimpex.com. Available at: https://www.chemimpex.com/products/5-methoxy-1h-indazole-3-carbaldehyde/08358[1]
- European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. edqm.eu. Available at: https://www.edqm.
- ACS Publications. Analytical Chemistry. pubs.acs.org. Available at: https://pubs.acs.org/journal/ancham[25]
- Chem-Impex. 5-méthoxy-1H-indazole-3-carbaldéhyde. chemimpex.com. Available at: https://www.chemimpex.com/fr/products/5-m-thoxy-1h-indazole-3-carbald-hyde/08358[2]
- ACS Publications. Analytical Chemistry Journal. pubs.acs.org.
- Science Publishing Group. American Journal of Heterocyclic Chemistry. sciencepublishinggroup.com. Available at: https://www.sciencepublishinggroup.com/journal/index?journalid=227[27]
- Connect Journals. Indian Journal of Heterocyclic Chemistry. connectjournals.com. Available at: https://connectjournals.com/01951[28]
- Kaledin, A. S., et al. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available at: https://pharmacia.pensoft.net/article/63457/[10]
- Syed, S., et al. Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive. Available at: https://ijsra.net/sites/default/files/issues-pdf/IJSRA-2022-06-03-125.pdf[29]
- Orazbayeva, D., et al. Stress-Induced Secondary Metabolite Profiling in Cistanche deserticola Callus Cultures: Insights from GC-MS and HPLC-MS Analysis. Molecules. Available at: https://www.mdpi.com/1420-3049/29/11/2498[30]
- Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available at: https://www.rsc.
- Cugnon de Sévricourt, M., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3635742/[5]
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis.com.
- BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole. benchchem.com. Available at: https://www.benchchem.
- ResearchGate. Synthesis and structural studies of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one by X-ray crystallography, NMR spectroscopy, and DFT calculations. researchgate.net. Available at: https://www.researchgate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 157980671. pubchem.ncbi.nlm.nih.gov. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/157980671[35]
- Ma, C., et al. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences. Available at: https://pubmed.ncbi.nlm.nih.gov/34432313/[13]
- BenchChem. An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde. benchchem.com. Available at: https://www.benchchem.
- Pinto, D. C. G. A., & Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. Molecules. Available at: https://repositorium.sdum.uminho.pt/bitstream/1822/2836/1/Diana%20Pinto%20et%20al%20%20NMR%20review.pdf[37]
- Cugnon de Sévricourt, M., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra40537j[6]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. uspbpep.com [uspbpep.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. public.pensoft.net [public.pensoft.net]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-methoxy-1H-indazole-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. 5-methoxy-1H-indazole-3-carbaldehyde is a versatile building block in the development of pharmaceuticals, particularly for neurological disorders, and finds use in biochemical research and materials science.[1][2] However, beyond its synthetic utility lies the critical responsibility of its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment and Inherent Risks
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
The indazole ring system, while relatively stable, can be susceptible to degradation under certain conditions, including exposure to light (photodegradation), oxidation, and hydrolysis under acidic or basic conditions.[4][5] The aldehyde functional group also presents specific chemical reactivity that must be considered during disposal.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 176.17 g/mol | PubChem[3] |
| Appearance | Brownish-orange solid | Chem-Impex[2] |
| Solubility | Insoluble in water | ChemicalBook[6] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound in any form, including waste:
-
Eye Protection: Chemical safety goggles or a face shield in combination with safety glasses.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat must be worn and kept fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. All handling of the solid compound should be performed in a certified chemical fume hood.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Workflow for Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
Collection and Storage of Untreated Waste
This is the most direct and often preferred method for laboratory-scale waste.
Step 1: Waste Segregation Isolate waste containing this compound from incompatible materials. The primary incompatibilities to be aware of are:
-
Strong Oxidizing Agents
-
Strong Acids
-
Acid Chlorides
-
Acid Anhydrides
Mixing with these substances could lead to vigorous, exothermic reactions.
Step 2: Container Selection Collect all waste—including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment (gloves)—in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container with a screw cap is a suitable choice.
Step 3: Labeling Label the waste container clearly and accurately as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Irritant"
-
The date of accumulation
Step 4: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and in secondary containment to prevent the spread of any potential leaks.
Step 5: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not accumulate large quantities of waste in the laboratory.
Optional In-Lab Chemical Treatment (Deactivation)
For laboratories equipped and trained for chemical waste treatment, deactivation of the aldehyde functional group can be a responsible step to reduce the reactivity and toxicity of the waste stream. Note: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. Always consult with your EHS department before attempting any in-lab waste treatment.
Principle of Aldehyde Deactivation: The aldehyde group can be chemically reduced or oxidized to a less reactive functional group. Oxidation to the corresponding carboxylic acid is a common method.
Protocol for Oxidative Deactivation: This protocol is intended for small quantities of the compound dissolved in a compatible solvent.
-
Preparation: In a chemical fume hood, prepare a dilute solution of the this compound waste in a suitable solvent (e.g., acetone). Place the reaction flask in an ice bath to manage any potential exotherm.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) while stirring. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint pink or purple color persists, indicating the reaction is complete.
-
Quenching: If excess permanganate is present, it can be quenched by the careful addition of a small amount of sodium bisulfite until the solution is colorless.
-
Neutralization: Check the pH of the resulting solution. Neutralize with a dilute acid or base as needed to bring the pH to a neutral range (6-8).
-
Collection: The treated solution, which now contains 5-methoxy-1H-indazole-3-carboxylic acid, should still be collected as hazardous waste. Although the immediate reactivity of the aldehyde is removed, the indazole moiety and other potential byproducts require proper disposal. Collect the treated waste in a labeled hazardous waste container as described in section 3.1.
Logical Flow of Chemical Treatment Decision
Caption: Decision-making process for in-lab chemical treatment.
Part 4: Spill Management
In the event of a spill, the following procedures should be followed immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Secure the Area: If it is safe to do so, prevent the spill from spreading by using absorbent materials around the perimeter.
-
PPE: Don the appropriate PPE as outlined in Part 2.
-
Clean-up: For a small spill of the solid, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Decontaminate: Once the bulk of the spill has been collected, decontaminate the area with a suitable laboratory detergent and water.
-
Dispose of Clean-up Materials: All materials used for spill clean-up must be placed in the hazardous waste container.
-
Report: Report the spill to your EHS department in accordance with your institution's policies.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and consistent use of PPE to meticulous collection, labeling, and disposal—research professionals can ensure that their groundbreaking work does not come at the cost of safety or regulatory compliance. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on specific waste disposal protocols.
References
- BenchChem. (2025).
- BenchChem. (2025). preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution. BenchChem.
- Chemsrc. (2025). 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1. Chemsrc.
- Govek, S. P., et al. (2021). Indazole-based series of selective estrogen receptor degraders (SERDs). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Malik, S. S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
- Hein, J. E., et al. (2020). Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie International Edition.
- Request PDF. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Request PDF.
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). CID 157980671. National Center for Biotechnology Information.
- Organic Letters. (2012). Synthesis of fused indazole ring systems and application to nigeglanine hydrobromide. PubMed.
- PubMed. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed.
- PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- PMC. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Center for Biotechnology Information.
- PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
- PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. National Center for Biotechnology Information.
- University of Louisville. (2025). chemical waste management: combining compatible used organic solvents. University of Louisville.
- PubMed. (n.d.). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. PubMed.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- ResearchGate. (n.d.). (PDF) Bacterial Degradation of Azo Dye Containing Wastes. ResearchGate.
- PubMed. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Personal protective equipment for handling 5-methoxy-1H-indazole-3-carbaldehyde
A Researcher's Guide to Safely Handling 5-methoxy-1H-indazole-3-carbaldehyde
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this progress comes the profound responsibility of ensuring the safety of the researchers at the forefront of these discoveries. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
Before any handling, it is crucial to internalize the potential hazards of this compound. According to its Globally Harmonized System (GHS) classification, this compound presents the following risks[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These classifications dictate the necessity of a multi-layered approach to personal protective equipment (PPE) and handling procedures, designed to mitigate exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Engineering and Administrative Controls: Your First Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard. Before you even select your gloves, a robust safety infrastructure should be in place.
Ventilation is Paramount: Due to the risk of respiratory irritation, all manipulations of solid this compound must be conducted in a certified chemical fume hood or a powder weighing station[2][3]. A fume hood's primary function is to draw airborne contaminants away from the user[3]. For weighing fine powders, a powder weighing station with horizontal laminar flow is ideal as it minimizes air turbulence that can cause the powder to become airborne and affect balance accuracy[2][4].
Restricted Access and Designated Areas: The area where this compound is handled should be clearly demarcated. Only personnel trained in its handling should be present.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is not a one-size-fits-all approach. The required level of protection varies depending on the specific task being performed.
| Task | Required PPE | Rationale |
| Weighing and Transfer of Solid | - Nitrile or neoprene gloves- Chemical splash goggles and a face shield- Long-sleeved lab coat- Closed-toe shoes | The primary risks are inhalation of fine particles and skin/eye contact. A face shield provides an extra layer of protection against accidental splashes during transfer[5][6]. |
| Handling in Solution | - Nitrile or neoprene gloves- Chemical splash goggles- Long-sleeved lab coat- Closed-toe shoes | While the risk of inhalation is reduced, the potential for skin and eye exposure from splashes remains[4]. |
| Reaction Workup and Purification | - Nitrile or neoprene gloves- Chemical splash goggles and a face shield- Long-sleeved lab coat- Closed-toe shoes | These steps may involve pressure changes, heating, or transfers of larger volumes, increasing the risk of splashes or aerosols. |
| Spill Cleanup | - Nitrile or neoprene gloves- Chemical splash goggles and a face shield- Lab coat or chemical-resistant apron- Respiratory protection (if significant dust is generated) | A higher level of protection is necessary to manage uncontrolled releases of the hazardous material[7]. |
Step-by-Step PPE and Handling Protocol:
1. Preparation:
-
Ensure your chemical fume hood or powder weighing station is functioning correctly.
-
Inspect all PPE for any signs of damage before use[7].
-
Have a spill kit readily accessible.
2. Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your chemical splash goggles.
-
Wash and dry your hands thoroughly before putting on gloves.
-
Select gloves of the appropriate size and material (nitrile or neoprene are generally suitable for short-term handling of a broad range of chemicals)[5].
3. Handling the Compound:
-
When weighing the solid, use a spatula to transfer small amounts at a time to minimize dust generation[4].
-
Keep the container of the chemical closed when not in use[4].
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Work over disposable bench covers to easily contain and clean up minor spills[4].
4. Post-Handling:
-
Decontaminate the exterior of any containers and equipment that may have come into contact with the powder[4].
-
To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose of used gloves and any contaminated disposable materials in a designated hazardous waste container[8].
-
Wash your hands thoroughly with soap and water after removing your gloves[3].
Visualizing the Safety Workflow
To ensure a clear and repeatable safety process, the following workflow should be adopted:
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if there is a risk of inhaling dust[7].
-
Contain and Clean: For small powder spills, gently cover with an absorbent material and then carefully sweep it into a designated hazardous waste container. Avoid dry sweeping, which can create dust[3]. Wet cleaning methods are preferable[4].
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning solution.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: A Critical Final Step
Proper disposal is essential to protect both personnel and the environment.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) and any solutions containing the compound must be collected in a designated hazardous waste container[9][10]. Do not mix this waste with other waste streams unless you have confirmed compatibility[9].
-
Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[10].
-
Storage: Keep the waste container tightly closed except when adding waste[10][11]. Store it in a designated satellite accumulation area away from incompatible materials[12].
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[13].
By adhering to these detailed procedures, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- This compound | C9H8N2O2 | CID 10080895 - PubChem. (n.d.).
- Powder Handling - AirClean Systems. (n.d.).
- LABORATORY CHEMICAL SAFETY AND PROCEDURES MANUAL - University of Lethbridge. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- A Guide to Handling and Storing Chemicals in a Lab - InterFocus. (2021, March 4).
- Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, August 30).
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- MSDS of this compound. (2009, August 24).
- INDOFINE Chemical Company, Inc. - Safety Data Sheet. (n.d.).
- Chemical Waste Disposal Guidelines. (n.d.).
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- How to Choose PPE for Chemical Work. (2025, October 23).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 3 - Safety Data Sheet. (2025, October 6).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
- MSDS of 5-Fluoro-1H-indazole-3-carbaldehyde. (n.d.).
Sources
- 1. This compound | C9H8N2O2 | CID 10080895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Powder Handling - AirClean Systems [aircleansystems.com]
- 3. uwlax.edu [uwlax.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. cdc.gov [cdc.gov]
- 8. indofinechemical.com [indofinechemical.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ethz.ch [ethz.ch]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
